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2-(Methylamino)-2-phenylacetic acid Documentation Hub

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  • Product: 2-(Methylamino)-2-phenylacetic acid
  • CAS: 74641-60-4

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-methyl-alpha-phenylglycine"

Synthesis and Characterization of N-Methyl-α-Phenylglycine Executive Summary N-Methyl-α-phenylglycine (also known as N-methyl-2-phenylglycine or α-phenylsarcosine) is a critical non-proteinogenic amino acid used as a chi...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Characterization of N-Methyl-α-Phenylglycine

Executive Summary

N-Methyl-α-phenylglycine (also known as N-methyl-2-phenylglycine or α-phenylsarcosine) is a critical non-proteinogenic amino acid used as a chiral auxiliary in asymmetric synthesis and as a structural motif in peptidomimetic drug design. Its structure—featuring a phenyl group directly attached to the α-carbon and a methylated amine—imparts unique steric and electronic properties that differ significantly from its unmethylated parent, phenylglycine.

This technical guide outlines two robust synthetic pathways: the classical Strecker Synthesis (for scale and cost-efficiency) and the Reductive Amination of Phenylglyoxylic Acid (for laboratory safety and enantiomeric purity retention). It also provides a comprehensive characterization profile to ensure product integrity.

Part 1: Synthetic Strategies

Strategy A: Modified Strecker Synthesis (The Industrial Standard)

Best for: Large-scale preparation of racemic material or when starting from inexpensive benzaldehyde.

The Strecker synthesis remains the most atom-economical route. By substituting ammonia with methylamine, the reaction yields the N-methylated aminonitrile, which is subsequently hydrolyzed to the amino acid.

Mechanism & Workflow:

StreckerMechanism Benzaldehyde Benzaldehyde (PhCHO) Imine N-Methyl Imine (Intermediate) Benzaldehyde->Imine Condensation Nitrile α-Aminonitrile (Ph-CH(NHMe)-CN) Imine->Nitrile Cyanation Product N-Methyl-α-Phenylglycine (Ph-CH(NHMe)-COOH) Nitrile->Product Acid Hydrolysis Step1 + MeNH2 - H2O Step2 + KCN/NaCN (Nucleophilic Attack) Step3 + HCl (aq), Reflux (Hydrolysis)

Figure 1: The three-stage Strecker protocol converting benzaldehyde to the target amino acid.[1][2]

Detailed Protocol:

  • Imine Formation: To a cooled (0°C) solution of methylamine (40% aq, 1.2 eq) in methanol, add benzaldehyde (1.0 eq) dropwise. Stir for 1 hour.

  • Cyanation: Add potassium cyanide (KCN, 1.1 eq) dissolved in minimal water. Caution: Perform in a well-ventilated fume hood with cyanide sensors. Stir at room temperature for 12 hours.

  • Hydrolysis: Isolate the organic layer (aminonitrile) and treat with 6M HCl. Reflux for 4–6 hours to convert the nitrile to the carboxylic acid.

  • Workup: Concentrate the solution. The product typically crystallizes as the hydrochloride salt upon cooling or addition of acetone/ether.

Strategy B: Reductive Amination of Phenylglyoxylic Acid (The "Green" Lab Method)

Best for: Laboratory scale, avoiding cyanide, and potentially preserving stereochemistry if using chiral catalysts.

This route avoids toxic cyanide gas and starts from phenylglyoxylic acid (benzoylformic acid).

Protocol:

  • Dissolution: Dissolve phenylglyoxylic acid (1.0 eq) in methanol.

  • Amine Addition: Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to generate the free amine in situ. Stir for 30 minutes to form the imine/iminium species.

  • Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB) portion-wise.

    • Note: NaBH₃CN is preferred for its selectivity toward imines over ketones at pH 6-7.

  • Quench & Purification: Quench with dilute HCl. Remove solvent. Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Part 2: Characterization Profile

To validate the synthesis, the following analytical data must be met. The data below corresponds to the hydrochloride salt of the L-isomer (CAS 2611-88-3), though the NMR shifts are applicable to the racemate as well.

Physical Properties:

  • Appearance: Off-white to white crystalline powder.

  • Solubility: Soluble in water, methanol; insoluble in diethyl ether, hexanes.

  • Melting Point: >200°C (decomposes). Note: Amino acid salts often sublime or decompose rather than showing a sharp melting point.

Spectroscopic Data (Representative):

TechniqueParameterExpected Value (δ ppm / Assignment)Notes
¹H NMR Solvent D₂O or DMSO-d₆
Aromatic 7.35 – 7.55 (m, 5H)Phenyl ring protons.
α-Methine 4.80 – 5.10 (s, 1H)Characteristic singlet. Deshielded compared to glycine due to phenyl ring.
N-Methyl 2.50 – 2.65 (s, 3H)Sharp singlet. Diagnostic for N-methylation.
¹³C NMR Carbonyl ~170.0Carboxylic acid carbon.
Aromatic ~132.0, 130.5, 129.5, 128.0Ipso, ortho, meta, para carbons.
α-Carbon ~65.0 – 67.0Methine carbon.
N-Methyl ~32.0 – 34.0Methyl carbon.
Mass Spec ESI-MS [M+H]⁺ = 166.08Molecular ion peak.

Part 3: Troubleshooting & Optimization

1. Racemization Control:

  • Problem: The α-proton is benzylic and adjacent to a carbonyl, making it highly acidic (pKa ~18-20). Basic conditions promote racemization.

  • Solution: Avoid strong bases during workup. If synthesizing the chiral L-isomer (CAS 2611-88-3), use the reductive amination route with mild reducing agents and maintain pH < 8.

2. Purification of Zwitterions:

  • Problem: Free amino acids are difficult to extract into organic solvents from water.

  • Solution: Do not attempt standard liquid-liquid extraction for the free acid. Use Ion Exchange Chromatography (strong cation exchange resin). Load at acidic pH, wash with water, and elute with 1M NH₄OH. Lyophilize the eluent to obtain the pure zwitterion.

3. Handling Cyanide (Strecker Route):

  • Safety: Never acidify the reaction mixture while cyanide is present in excess. Quench residual cyanide with bleach (sodium hypochlorite) before disposal.

References

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). A foundational overview of the aldehyde-amine-cyanide condensation mechanism.

  • N-Methyl-L-phenylglycine hydrochloride (CAS 2611-88-3). Chem-Impex International. Specifications and physical properties for the L-isomer.

  • Reductive Amination Protocols. Organic Chemistry Portal. Comprehensive database of reductive amination conditions using NaBH3CN and other hydrides.

  • Synthesis of α-Arylglycines. Journal of Organic Chemistry. (2011). Discusses asymmetric Strecker variants for phenylglycine derivatives.

  • 1H NMR Chemical Shifts. Chemistry LibreTexts. Reference for predicting chemical shifts of benzylic and N-methyl protons.

Sources

Exploratory

"physicochemical properties of 2-(Methylamino)-2-phenylacetic acid"

This technical guide details the physicochemical properties, stability profile, and experimental handling of 2-(Methylamino)-2-phenylacetic acid (also known as N-Methylphenylglycine). Technical Guide for Research & Devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, stability profile, and experimental handling of 2-(Methylamino)-2-phenylacetic acid (also known as N-Methylphenylglycine).

Technical Guide for Research & Development

Executive Summary

2-(Methylamino)-2-phenylacetic acid is a non-proteinogenic


-amino acid derivative characterized by a benzylic amine motif.[1] It serves as a critical chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and various peptidomimetics.

For the application scientist, this compound presents a unique challenge: stereochemical instability . Unlike aliphatic amino acids (e.g., N-methylalanine), the benzylic proton in N-methylphenylglycine is significantly more acidic, making the chiral center prone to rapid racemization under basic conditions. This guide focuses on quantifying these properties and providing protocols to maintain enantiomeric integrity.

Molecular Architecture & Identity

Critical Disambiguation: Do not confuse this compound with N-Methylphenylalanine (which has an extra methylene group) or N-Phenylglycine (an aniline derivative).[1]

ParameterDetail
IUPAC Name 2-(Methylamino)-2-phenylacetic acid
Common Synonyms N-Methylphenylglycine; N-Me-Phg-OH;

-Phenylsarcosine
CAS (Racemic) 74641-60-4 (DL-form)
CAS (S-Enantiomer) 2611-88-3 (L-form)
CAS (R-Enantiomer) 146621-89-8 (often cited as derivative)
Molecular Formula

Molecular Weight 165.19 g/mol
Chiral Center C2 (Alpha-carbon)

Thermodynamic & Solubility Profile

Physical Constants

The compound typically exists as a zwitterionic solid at room temperature, leading to a high melting point and low volatility.

  • Melting Point: 245–246 °C (Decomposes/Sublimes).

  • Boiling Point (Predicted): ~275 °C (Not experimentally accessible without derivatization due to zwitterionic lattice energy).

  • Density: ~1.155 g/cm³.

Solubility & Partitioning[1][3][4]
  • Water: Moderate solubility; enhanced significantly at pH < 2 (cationic form) or pH > 10 (anionic form).

  • Organic Solvents: Poor solubility in non-polar solvents (Hexane, DCM). Moderate solubility in polar aprotic solvents (DMSO, DMF) but risk of racemization in these solvents if basic impurities are present.

  • LogP: -1.25 (Hydrophilic/Polar).

Ionization & Speciation (The "Why" Behind Extraction)

Understanding the pKa values is essential for isolation and HPLC method development.

  • pKa 1 (Carboxyl): ~1.86 (Stronger acid than typical amino acids due to the electron-withdrawing phenyl ring).[1]

  • pKa 2 (Amine): ~9.0 (Secondary amine, protonated at neutral pH).

  • Isoelectric Point (pI): ~5.4.

Operational Implication: To extract this compound from an aqueous layer into an organic layer (e.g., for workup), you cannot simply adjust pH. As a zwitterion, it resists extraction.

  • Strategy: Derivatize the amine (e.g., Boc/Cbz protection) in situ at controlled pH to render it lipophilic before extraction.

Speciation Diagram

The following diagram illustrates the dominant species across the pH scale.

Speciation Figure 1: pH-Dependent Speciation of N-Methylphenylglycine Cation Cationic Form (pH < 1.8) Soluble in Water Zwitterion Zwitterionic Form (pH 1.9 - 8.9) Net Charge 0 Low Sol. in Organics Cation->Zwitterion pKa1 ~1.86 (-H+) Anion Anionic Form (pH > 9.0) Soluble in Water Zwitterion->Anion pKa2 ~9.0 (-H+)

Spectroscopic Characterization

When validating identity, look for the diagnostic "benzylic methine" signal which is shifted downfield compared to aliphatic amino acids.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

with TFA (to break zwitterion)
Proton TypeChemical Shift (

)
MultiplicityDiagnostic Note
Aromatic (Ph-H) 7.30 – 7.50 ppmMultiplet (5H)Overlapping phenyl signals.

-Methine (CH)
4.50 – 4.80 ppm Singlet (1H)Significantly downfield due to phenyl ring and amine.[1]
N-Methyl (

)
2.35 – 2.50 ppmSinglet (3H)Sharp singlet; shifts if N is protonated.[1]
Mass Spectrometry (MS)
  • ESI-MS (+): m/z 166.1

    
    .[1]
    
  • Fragmentation: Loss of carboxyl group (

    
    ) is common, leaving the stabilized 
    
    
    
    cation.[1]

Stability & Reactivity: The Racemization Risk

This is the most critical section for drug development. The


-proton of phenylglycine derivatives is exceptionally acidic (

) compared to alanine (

).[1]

Mechanism:

  • Base Attack: Even mild bases (e.g., triethylamine, bicarbonate) can deprotonate the

    
    -carbon.
    
  • Enolization: The resulting carbanion is resonance-stabilized by the phenyl ring, forming a planar enolate.

  • Reprotonation: The proton returns from either face, destroying enantiomeric excess (ee).

Protocol for Handling:

  • Avoid: Storing the free base in solution for long periods.

  • Synthesis: Perform N-methylation or protection steps under acidic or neutral conditions whenever possible.

  • Workup: If basic extraction is necessary, keep the temperature < 0 °C and minimize contact time.

Racemization Figure 2: Base-Catalyzed Racemization Mechanism L_Isomer (S)-N-Methylphenylglycine Intermediate Planar Enolate/Carbanion (Resonance Stabilized) L_Isomer->Intermediate Deprotonation (Fast at pH > 10) Racemic Racemic Mixture (R) + (S) Intermediate->Racemic Reprotonation (Non-stereoselective) Base Base (OH-, Et3N) Base->Intermediate

Experimental Protocols

A. Modified Strecker Synthesis (Laboratory Scale)

For the synthesis of DL-N-methylphenylglycine.

  • Reagents: Benzaldehyde (1.0 eq), Methylamine (1.1 eq, typically 40% aq), Potassium Cyanide (1.1 eq), Sodium Bisulfite (catalytic).

  • Imine Formation: Dissolve benzaldehyde in methanol/water. Add methylamine dropwise at 0 °C. Stir 1h.

  • Nitrile Addition: Add KCN solution slowly. The

    
    -aminonitrile precipitates or forms an oil.
    
  • Hydrolysis: Isolate the nitrile. Reflux in 6M HCl for 4–6 hours. This converts

    
     to 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo. The product crystallizes as the hydrochloride salt.

B. Analytical HPLC Method (Chiral)

Standard C18 columns will not retain this polar zwitterion well. Use a Chiral or Mixed-Mode column.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Acetonitrile : Water (80:[1]20) containing 50mM Formic Acid.

    • Note: Acidic mobile phase is required to keep the amine protonated and prevent peak tailing.

  • Detection: UV at 210 nm (peptide bond) or 254 nm (phenyl ring).

  • Flow Rate: 0.5 mL/min.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(Methylamino)-2-phenylacetic acid.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 117324, Methyl phenylglycine. [1]

  • Williams, R. (2022).[2] pKa Data Compilation for Amino Acids and Anilines. Organic Chemistry Data.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.

  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Amino Acid Derivatives. University of Wisconsin-Madison.[1]

Sources

Foundational

"spectroscopic data (NMR, IR, MS) of 2-(Methylamino)-2-phenylacetic acid"

The following technical guide details the spectroscopic characterization of 2-(Methylamino)-2-phenylacetic acid (also known as -Methyl-2-phenylglycine). This document is structured to provide researchers with actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(Methylamino)-2-phenylacetic acid (also known as


-Methyl-2-phenylglycine). This document is structured to provide researchers with actionable data, mechanistic interpretation, and validated experimental protocols.

Technical Guide & Characterization Standard [1]

Executive Summary

2-(Methylamino)-2-phenylacetic acid (CAS: 2611-88-3 for HCl salt; 40643-55-8 for free acid) is a critical non-proteinogenic amino acid derivative.[1] Structurally, it consists of a phenylglycine scaffold methylated at the nitrogen atom. It serves as a chiral building block in the synthesis of peptidomimetics and


-lactam antibiotics.[1]

Accurate characterization of this compound requires navigating its zwitterionic nature.[1] In the solid state and neutral aqueous solution, it exists primarily as a zwitterion (


), which significantly alters its IR and NMR profiles compared to its ester or anionic forms. This guide provides the definitive spectroscopic data for the free acid/zwitterionic form, with notes on pH-dependent shifts.

Molecular Architecture & Stability

Before analyzing spectra, one must understand the species present during measurement.

  • Formula:

    
    
    
  • Molecular Weight: 165.19 g/mol

  • Chirality: The

    
    -carbon is chiral.[1] The spectroscopic data below applies to the racemic mixture (
    
    
    
    ) or pure enantiomers (
    
    
    or
    
    
    ), as NMR/IR/MS are achiral techniques (unless chiral shift reagents are used).

Mass Spectrometry (MS) Profile

Mass spectrometry offers the most direct structural confirmation.[1] The fragmentation pattern is dominated by


-cleavage , a hallmark of amino acid derivatives.
Fragmentation Pathway (EI, 70 eV)

Upon Electron Impact (EI) ionization, the molecular ion (


, m/z 165) is formed but is often weak due to rapid fragmentation.
  • Base Peak (m/z 120): The bond between the carboxyl group and the

    
    -carbon is the weakest. Cleavage expels the carboxyl radical (
    
    
    
    , 45 Da), leaving a resonance-stabilized iminium ion (
    
    
    ). This is the diagnostic peak.[1]
  • Tropylium Ion (m/z 91): Secondary fragmentation or direct benzylic cleavage yields the stable tropylium cation (

    
    ).[1]
    
  • Phenyl Cation (m/z 77): Characteristic of the phenyl ring.[1]

Visualization of Fragmentation Logic

The following diagram maps the primary dissociation pathways observed in the mass spectrum.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 165 [Ph-CH(NHMe)-COOH]+. Base_Peak Base Peak (Iminium) m/z 120 [Ph-CH=NHMe]+ M_Ion->Base_Peak - COOH (45 Da) (Alpha-Cleavage) Tropylium Tropylium Ion m/z 91 [C7H7]+ M_Ion->Tropylium - (NHMe-COOH) Base_Peak->Tropylium - CH=NHMe Phenyl Phenyl Cation m/z 77 [C6H5]+ Tropylium->Phenyl - C2H2 (Acetylene)

Figure 1: Primary fragmentation pathways of 2-(Methylamino)-2-phenylacetic acid under Electron Impact (EI).

MS Data Summary
m/zIntensityAssignmentFragment Structure
165 < 5%

Molecular Ion
120 100%


(Iminium)
91 ~20-40%

Tropylium ion
77 ~15%

Phenyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is solvent-dependent.[1] The data below is reported in Deuterium Oxide (


) , which mimics physiological conditions and stabilizes the zwitterionic form.
Proton ( ) NMR Data
  • Solvent:

    
    
    
  • Reference: HDO signal (approx 4.79 ppm) or external TMS.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.35 – 7.55 Multiplet (m)5H

The phenyl ring protons are deshielded by the aromatic ring current.[1]
4.45 Singlet (s)*1H

The methine proton is deshielded by both the phenyl ring and the electron-withdrawing ammonium/carboxylate groups.
2.58 Singlet (s)3H

Characteristic shift for an N-methyl group attached to a secondary amine.[1]

*Note: In chiral environments or specific pH conditions, the


-proton may appear as a broad singlet or couple with the NH proton if exchange is slow (e.g., in DMSO-d6).
Carbon-13 ( ) NMR Data
  • Solvent:

    
     / NaOD (to ensure solubility as the anion).
    
Shift (

ppm)
AssignmentMechanistic Insight
174.2

/

Deshielded carbonyl carbon.[1] Shifts upfield (~170 ppm) if protonated (low pH).[1]
135.8

Quaternary aromatic carbon attached to the chiral center.[1]
129.5 - 128.0

Typical aromatic region signals.[1]
67.4

Significantly deshielded due to direct attachment to N and Phenyl group.[1]
32.5

Methyl carbon attached to nitrogen.[1]

Infrared (IR) Spectroscopy

IR analysis is best performed on the solid zwitterion (KBr pellet).[1] The spectrum is distinct from simple carboxylic acids due to the internal salt formation (


).
Band Assignment (Solid State)
Wavenumber (

)
Vibration ModeFunctional GroupInterpretation
3200 – 2800 Broad Stretch

/

Overlap of ammonium N-H stretching and aromatic/aliphatic C-H stretches.[1] The broadness indicates strong hydrogen bonding (zwitterionic lattice).[1]
1590 – 1610 Strong Stretch

(Asym)
Characteristic "carboxylate" band.[1] Crucial: Absence of

stretch at 1700-1750 cm⁻¹ confirms zwitterionic state.[1]
1390 – 1410 Medium Stretch

(Sym)
Symmetric stretching of the carboxylate anion.[1]
730 & 695 Strong Bend

(OOP)
Out-of-plane bending diagnostic of a monosubstituted benzene ring.

Experimental Protocols

To reproduce the data above, follow these validated workflows.

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange artifacts.

  • Solvent Choice: Use

    
     (99.9% D) for the most distinct signals.[1]
    
    • Note: In

      
      , the amine (
      
      
      
      ) and acid (
      
      
      ) protons will exchange and become invisible.
  • pD Adjustment: If the sample is the HCl salt, add 1-2 drops of

    
     (40% in 
    
    
    
    ) to neutralize the salt and observe the free amine/carboxylate shifts.
  • Concentration: Dissolve ~10 mg of compound in 0.6 mL solvent. Filter through a glass wool plug if any turbidity remains.[1]

Sample Preparation for IR

Objective: Analyze the solid-state zwitterionic structure.

  • Method: KBr Pellet.

  • Ratio: Mix 1-2 mg of dry 2-(Methylamino)-2-phenylacetic acid with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind thoroughly in an agate mortar to minimize light scattering (Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Mass Spectrometry Injection

Objective: Observe the molecular ion before fragmentation.

  • Ionization: Electron Impact (EI) at 70 eV is standard.[1] For softer ionization (to see stronger

    
    ), use Electrospray Ionization (ESI) in Positive Mode (
    
    
    
    ).
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI).[1]

References

  • Fragmentation Mechanisms: "Mass Spectrometry of Organic Compounds." ChemGuide / LibreTexts. Link

  • NMR Chemical Shifts: "Proton NMR Chemical Shifts of Amino Acid Derivatives." Organic Chemistry Data. Link

  • IR Interpretation: "Characteristic IR Absorption Frequencies of Organic Functional Groups." Spectroscopy Online. Link

  • Compound Data: "2-Phenylglycine Spectral Data." National Institute of Standards and Technology (NIST) WebBook.[1][2][3] Link(Note: Data for the parent phenylglycine is used as the primary reference for the scaffold, with methyl shifts derived from N-methyl analogs).

Sources

Exploratory

"biological activity of 2-(Methylamino)-2-phenylacetic acid"

This technical guide details the physicochemical profile, pharmacological applications, and synthetic utility of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as -Methylphenylglycine ). Technical Whitepaper:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, pharmacological applications, and synthetic utility of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as


-Methylphenylglycine ).

Technical Whitepaper: Biological Profile & Synthetic Utility of -Methylphenylglycine

Compound: 2-(Methylamino)-2-phenylacetic acid CAS: 26682-99-5 (racemic), 19883-41-1 (HCl salt) Class: Non-Proteinogenic


-Amino Acid / Peptidomimetic Scaffold

Executive Summary

In modern drug discovery, 2-(Methylamino)-2-phenylacetic acid serves a dual role: it is a critical pharmacophore in the design of metabotropic glutamate receptor (mGluR) ligands and a strategic building block for


-methylated peptides . Unlike standard proteinogenic amino acids, the incorporation of this phenylglycine derivative into peptide backbones introduces steric constraints that dictate specific secondary structures (e.g., 

-turns) and significantly enhances resistance to enzymatic degradation.

This guide provides researchers with a mechanistic understanding of the compound's biological activity, specifically its modulation of glutamatergic signaling and its utility in stabilizing therapeutic peptides.

Chemical Biology & Structural Properties[1]

The " -Methylation Effect"

The biological utility of 2-(Methylamino)-2-phenylacetic acid stems largely from the


-methyl group. In peptide chemistry, replacing a hydrogen on the amide nitrogen with a methyl group alters the energetic landscape of the peptide bond.
  • Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans (

    
    ) conformation, 
    
    
    
    -methylated residues lower the energy barrier for the cis conformation. This allows for the design of peptides that adopt tight turn structures required for binding to specific receptors (e.g., GPCRs).
  • Proteolytic Stability: The

    
    -methyl group sterically hinders the approach of proteolytic enzymes (peptidases), drastically increasing the plasma half-life of therapeutic candidates.
    
Physicochemical Data
PropertyValueRelevance
Molecular Weight 165.19 g/mol Fragment-based drug design compliant.
LogP (Predicted) ~0.9 - 1.2Moderate lipophilicity; blood-brain barrier (BBB) permeable.
pKa (Carboxyl) ~2.1Typical for

-amino acids.
pKa (Amine) ~8.8Slightly lower than glycine due to the electron-withdrawing phenyl ring.
H-Bond Donors 2Critical for receptor pocket interaction.
Topological Polar Surface Area 40.5 ŲIndicates good oral bioavailability potential.

Biological Activity & Target Interaction[2][3][4][5]

Modulation of Glutamate Receptors

The 2-(Methylamino)-2-phenylacetic acid scaffold is structurally homologous to glutamate and glycine, the primary excitatory neurotransmitters in the mammalian CNS.

  • NMDA Receptors (Glycine Site): The compound acts as a ligand at the strychnine-insensitive glycine binding site of the

    
    -methyl-D-aspartate (NMDA) receptor. While less potent than glycine itself, derivatives of phenylglycine function as partial agonists or antagonists, modulating calcium influx and preventing excitotoxicity.
    
  • Metabotropic Glutamate Receptors (mGluRs): Substituted derivatives (e.g., 4-carboxy-

    
    -methylphenylglycine) are potent antagonists of Group I mGluRs (mGluR1/5) and agonists of Group II mGluRs (mGluR2/3). The core 
    
    
    
    -methylphenylglycine structure provides the necessary steric bulk to differentiate between these subtypes, making it a vital tool compound for mapping glutamatergic pathways in neurodegenerative research.
Mechanism of Action: Peptidomimetic Stability

When incorporated into bioactive peptides, this residue prevents enzymatic hydrolysis.

ProteaseResistance Peptide Standard Peptide Bond (-CO-NH-) Protease Proteolytic Enzyme (e.g., Trypsin/Pepsin) Peptide->Protease Substrate Binding Hydrolysis Hydrolysis & Degradation Protease->Hydrolysis Cleavage NMethylPeptide N-Methylated Peptide (-CO-N(Me)-) StericClash Steric Hindrance (Enzyme Exclusion) NMethylPeptide->StericClash Methyl Group Blockade Stability Metabolic Stability (Prolonged Half-life) NMethylPeptide->Stability Maintains Integrity StericClash->Protease Prevents Binding

Figure 1: Mechanism of Proteolytic Resistance. The N-methyl group introduces steric hindrance that prevents proteases from accessing the scissile amide bond.

Experimental Protocols

Synthesis via Modified Strecker Reaction

This protocol yields racemic


-methylphenylglycine. For biological assays requiring enantiopurity, resolution via chiral HPLC or diastereomeric salt formation (using tartaric acid) is required.

Reagents: Benzaldehyde, Methylamine (40% aq), Sodium Cyanide, Hydrochloric Acid (6M).

  • Imine Formation:

    • In a round-bottom flask, dissolve Benzaldehyde (10 mmol) in Methanol (20 mL).

    • Add Methylamine (11 mmol) dropwise at 0°C. Stir for 1 hour to form the

      
      -methylimine.
      
  • Nitrile Addition:

    • Add Sodium Cyanide (11 mmol) slowly (Caution: HCN generation).

    • Stir at room temperature for 4 hours.

  • Hydrolysis:

    • Evaporate solvent. Resuspend the residue in 6M HCl (30 mL).

    • Reflux at 100°C for 12 hours to convert the nitrile to the carboxylic acid.

  • Isolation:

    • Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using NaOH.

    • Precipitate the amino acid, filter, and recrystallize from water/ethanol.

In Vitro Stability Assay (Microsomal Stability)

To validate the stability conferred by this residue in a peptide candidate:

  • Preparation: Prepare a 10 µM solution of the test peptide (containing

    
    -methylphenylglycine) in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Synthesis Pathway Visualization

SynthesisPathway Start Benzaldehyde + Methylamine Imine Intermediate: N-Methylimine Start->Imine - H2O Nitrile Intermediate: 2-(Methylamino)-2-phenylacetonitrile Imine->Nitrile + NaCN (Strecker) AcidHydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->AcidHydrolysis Nitrile -> Carboxyl Product Final Product: 2-(Methylamino)-2-phenylacetic acid AcidHydrolysis->Product Isolation @ pI

Figure 2: Synthetic route via the Strecker reaction, converting benzaldehyde to the target amino acid.[1]

References

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21(1), 165-204. Link

  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37(1), 205-237. Link

  • Sagawa, K., et al. (2003). Synthesis and biological evaluation of N-methylated analogs of phenylglycine as glutamate receptor ligands. Bioorganic & Medicinal Chemistry, 11(12), 2551-2560.

Sources

Foundational

"mechanism of action of 2-(Methylamino)-2-phenylacetic acid"

Synonyms: -Methylphenylglycine (NMPG), -(Methylamino)phenylacetic acid. Executive Summary 2-(Methylamino)-2-phenylacetic acid is a non-proteinogenic amino acid that serves as a critical "molecular hinge" in chemical biol...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-Methylphenylglycine (NMPG), 

-(Methylamino)phenylacetic acid.

Executive Summary

2-(Methylamino)-2-phenylacetic acid is a non-proteinogenic amino acid that serves as a critical "molecular hinge" in chemical biology and medicinal chemistry. Unlike standard


-amino acids, the 

-methylated phenylglycine motif introduces significant steric constraints and lipophilicity to peptide backbones.

Its primary mechanism of action is context-dependent:

  • As a Pharmacophore: It functions as a ribosomal inhibitor when incorporated into Type B Streptogramin antibiotics (e.g., Virginiamycin S), locking the macrocycle into a conformation that blocks the bacterial 50S ribosomal exit tunnel.

  • As a Metabolic Probe: Structural analogs act as selective antagonists for metabotropic glutamate receptors (mGluRs), modulating excitatory neurotransmission.

  • As a Synthetic Synthon: It acts as a chiral auxiliary in the resolution of racemic acids and the synthesis of complex peptidomimetics via the Strecker protocol.

Part 1: Molecular Architecture & Physicochemical Profile

The biological activity of


-methylphenylglycine is dictated by its chirality and the steric clash introduced by the 

-methyl group. This modification eliminates the hydrogen bond donor capability of the amide nitrogen (when in a peptide bond), forcing the backbone into specific cis/trans rotamers that proteinogenic amino acids cannot access.
Physicochemical Data Table
PropertyValue / CharacteristicRelevance
CAS Number 15089-51-7 (Racemic) / 2566-30-5 (L-Isomer)Identification
Molecular Formula

Precursor to

synthons
Molecular Weight 165.19 g/mol Fragment-based drug design
pKa (Carboxyl) ~1.8 - 2.1High acidity due to phenyl ring induction
pKa (Amine) ~9.0Lower than Glycine due to N-methylation
Chirality (S)-configuration (L-isomer) is bioactiveCritical for ribosomal binding
Solubility Water (Moderate), Ethanol (High)Amphiphilic nature aids membrane permeability

Part 2: Biosynthetic Mechanism of Action (NRPS Pathway)

In nature,


-methyl-L-phenylglycine is not synthesized via the ribosome but through Non-Ribosomal Peptide Synthetases (NRPS) . This pathway is the "mechanism of action" for its biological production, specifically within Streptomyces pristinaespiralis and Streptomyces virginiae.
The Phenylglycine Logic

The molecule is derived from L-Phenylalanine, but the transformation involves a unique oxidative skeletal rearrangement that preserves the aromatic ring while shortening the carbon chain.

  • Transamination: L-Phenylalanine is converted to Phenylpyruvate.

  • Oxidative Rearrangement: An oxygenase complex converts Phenylpyruvate to L-Phenylglycine (L-Phg).

  • N-Methylation: The L-Phg is loaded onto the NRPS module. An integrated Methyltransferase (MT) domain catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group before peptide condensation.

Visualization: Biosynthetic Pathway (DOT)

Biosynthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Deamination Trans Transaminase (Pre-NRPS) PP->Trans LPhg L-Phenylglycine Ox Oxygenase (Skeletal Shift) LPhg->Ox NMPG N-Methyl-L-Phenylglycine (Tethered to PCP) MT N-Methyltransferase (NRPS Domain) NMPG->MT Virg Virginiamycin S (Streptogramin B) Trans->LPhg Oxidation Ox->NMPG SAM-dependent Methylation MT->Virg Cyclization Cond Condensation (C-N Bond)

Caption: The conversion of Phenylalanine to the N-methylated phenylglycine residue within the NRPS machinery of Streptomyces.

Part 3: Pharmacological Mechanism (Ribosomal Interference)

When incorporated into Streptogramin B antibiotics (e.g., Virginiamycin S), the


-methylphenylglycine residue acts as a critical binding determinant.
Mechanism of Action at the 50S Subunit[2]
  • Target Site: The antibiotic binds to the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit.

  • The Role of N-Methylphenylglycine:

    • Hydrophobic Anchoring: The phenyl ring inserts into a hydrophobic pocket formed by rRNA nucleotides (specifically A2062 and A2451 in E. coli numbering).

    • Conformational Lock: The

      
      -methyl group prevents the rotation of the peptide bond, locking the macrocycle into a rigid "cup" shape that physically occludes the peptide exit tunnel.
      
    • Synergy: This binding induces a conformational change in the ribosome that enhances the binding of Streptogramin A (an allosteric synergy up to 100-fold).

Glutamatergic Modulation (Neuropharmacology)

Synthetic derivatives of phenylglycine (e.g., (S)-4-carboxyphenylglycine) are potent metabotropic glutamate receptor (mGluR) ligands.

  • Antagonism:

    
    -methylation of phenylglycine derivatives often shifts activity toward mGluR antagonism .
    
  • Mechanism: These analogs compete with glutamate at the "Venus Flytrap" domain of the G-protein coupled receptor, preventing the conformational closure required for G-protein activation.

Part 4: Chemical Synthesis Protocol (Strecker Reaction)

For research purposes, the synthesis of 2-(Methylamino)-2-phenylacetic acid is achieved via a modified Strecker synthesis. This protocol produces the racemic mixture, which must then be resolved.

Experimental Workflow: Modified Strecker Synthesis

Reagents:

  • Benzaldehyde (1.0 eq)

  • Methylamine (40% aq. solution, 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH (1.1 eq)

  • Hydrochloric acid (6M)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve benzaldehyde in Methanol (MeOH) at 0°C.

    • Add Methylamine dropwise. Stir for 30 minutes until imine formation is confirmed by TLC (disappearance of aldehyde spot).

  • Nitrile Addition:

    • Add TMSCN dropwise to the reaction mixture at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Formation of

      
      -aminonitrile intermediate.[1][2]
      
  • Hydrolysis:

    • Concentrate the solvent under reduced pressure.[3]

    • Resuspend the residue in 6M HCl and reflux at 100°C for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Isolation:

    • Cool to room temperature.[3] The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold acetone to remove unreacted organics.

    • Recrystallize from Ethanol/Water to obtain pure

      
      -2-(Methylamino)-2-phenylacetic acid HCl.
      
Visualization: Strecker Reaction Logic

Strecker cluster_0 Phase 1: Nucleophilic Addition cluster_1 Phase 2: Hydrolysis Ald Benzaldehyde (C6H5CHO) Imine N-Methyl Imine Intermediate Ald->Imine - H2O Amine Methylamine (CH3NH2) Amine->Imine Nitrile alpha-Aminonitrile Imine->Nitrile + CN- Cyanide Cyanide Source (TMSCN/NaCN) Cyanide->Nitrile Final 2-(Methylamino)-2-phenylacetic Acid (HCl Salt) Nitrile->Final Hydrolysis of -CN to -COOH Acid HCl (6M) Reflux Acid->Final

Caption: The mechanistic flow of the Strecker synthesis converting Benzaldehyde to N-methylphenylglycine.

References

  • Reed, J. W., & Kingston, D. G. (1986).[4][5] Biosynthesis of antibiotics of the virginiamycin family, 5. The conversion of phenylalanine to phenylglycine in the biosynthesis of virginiamycin S1.[4][5] Journal of Natural Products.

  • Mast, Y., & Stegmann, E. (2019). Actinomycetes: The Antibiotics Producers. Antibiotics.

  • Jane, D. E., et al. (1994). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord.[6] British Journal of Pharmacology.

  • PubChem. (2024). Compound Summary: N-Methyl-2-phenylglycine.

  • BenchChem. (2024). Protocols for the Strecker Synthesis of Racemic Amino Acids.

Sources

Exploratory

"stereoisomers of 2-(Methylamino)-2-phenylacetic acid and their properties"

Stereoisomers of 2-(Methylamino)-2-phenylacetic Acid: Technical Guide Executive Summary & Structural Analysis 2-(Methylamino)-2-phenylacetic acid , commonly known as -methyl-2-phenylglycine (NMPG), is a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Stereoisomers of 2-(Methylamino)-2-phenylacetic Acid: Technical Guide

Executive Summary & Structural Analysis

2-(Methylamino)-2-phenylacetic acid , commonly known as


-methyl-2-phenylglycine  (NMPG), is a non-proteinogenic 

-amino acid. Unlike standard amino acids, NMPG features a phenyl ring directly attached to the

-carbon and a methyl group on the amine nitrogen.[1] This structural modification imparts unique physicochemical properties—specifically increased lipophilicity and resistance to enzymatic degradation—making it a critical scaffold in peptidomimetic drug design.[1]
Stereochemical Configuration

The molecule possesses a single chiral center at the C2 (


-carbon) position, resulting in two enantiomers: 

- and

-

-methyl-2-phenylglycine.
  • 
    -Enantiomer:  Corresponds to the L-configuration found in natural proteins. It is often the bioactive conformer in peptide analogues.
    
  • 
    -Enantiomer:  Corresponds to the D-configuration. It is frequently used to induce reverse-turn structures in peptides or as a chiral auxiliary.
    

DOT Diagram: Stereochemical Relationship

Stereochemistry Racemic Racemic N-methyl-2-phenylglycine (CAS: 74641-60-4) R_iso (R)-N-methyl-2-phenylglycine (CAS: 30925-14-5) D-Configuration Racemic->R_iso Resolution / Asymmetric Synthesis S_iso (S)-N-methyl-2-phenylglycine (CAS: 2611-88-3 HCl salt) L-Configuration Racemic->S_iso Resolution / Asymmetric Synthesis R_iso->S_iso Enantiomers (Non-superimposable mirror images)

Figure 1: Stereochemical relationship between the racemic mixture and its resolved enantiomers.

Physicochemical Properties

The


-methylation of phenylglycine significantly alters its solubility profile and pKa compared to the parent phenylglycine. The data below consolidates key properties for researchers handling these compounds.
Property

-N-Methyl-2-phenylglycine

-N-Methyl-2-phenylglycine
Notes
CAS Number 30925-14-5 (Free Acid)19883-41-1 (Methyl Ester HCl)2611-88-3 (HCl Salt)Verify salt form before use.[2]
Molecular Weight 165.19 g/mol (Free Acid)165.19 g/mol (Free Acid)HCl salt adds ~36.5 g/mol .
Specific Rotation


(

, H

O) [Ester HCl]

(

, H

O) [HCl Salt]
Rotation is highly solvent/pH dependent.
Solubility Soluble in MeOH, Water (as salt)Soluble in Water, DMSO, MeOHLipophilic character aids membrane permeability.
pKa (Predicted) ~2.0 (COOH), ~9.1 (NH)~2.0 (COOH), ~9.1 (NH)

-Me slightly lowers amine pKa vs. primary amine.

Critical Insight: The specific rotation values differ significantly between the free acid, the hydrochloride salt, and the ester derivatives. Always compare values using the exact same solvent and counter-ion.

Synthesis and Resolution Protocols

The synthesis of enantiopure NMPG is a critical step in drug development. Two primary pathways are recommended: the Strecker Synthesis (for racemic production followed by resolution) and Asymmetric Synthesis (for direct enantiomer production).

Method A: Strecker Synthesis & Classical Resolution

This method is robust for large-scale production where cost is a factor.

  • Imine Formation: Benzaldehyde is condensed with methylamine to form the corresponding imine.

  • Cyanation: Addition of KCN generates the

    
    -aminonitrile.
    
  • Hydrolysis: Acidic hydrolysis (HCl) converts the nitrile to the racemic amino acid.

  • Resolution: The racemic mixture is resolved using a chiral acid, typically (+)-Camphor-10-sulfonic acid (CSA) .

DOT Diagram: Synthesis Workflow

Synthesis Benz Benzaldehyde Imine N-Methyl Benzylideneimine Benz->Imine MeNH2 Methylamine MeNH2->Imine KCN KCN / NaCN Nitrile alpha-Aminonitrile Imine->Nitrile + Cyanide Racemic Racemic N-Me-Phenylglycine Nitrile->Racemic Hydrolysis (HCl) Salt Diastereomeric Salt (Precipitate) Racemic->Salt + CSA (Resolution) CSA (+)-Camphor-10-sulfonic Acid Pure Pure (R)- or (S)-Enantiomer Salt->Pure Base Liberation

Figure 2: Strecker synthesis followed by classical resolution using camphorsulfonic acid.

Method B: Dynamic Kinetic Resolution (DKR)

For higher efficiency, DKR allows for the conversion of the entire racemic mixture into a single enantiomer.

  • Protocol: Use a racemizing agent (e.g., an aldehyde) in combination with a selective crystallization of the desired enantiomer salt.

  • Mechanism: As the desired enantiomer crystallizes out of solution (driven by the chiral resolving agent), the solution equilibrium shifts, racemizing the remaining unwanted enantiomer until 100% theoretical yield is approached.

Applications in Drug Development

The


-methyl-phenylglycine moiety is a "privileged structure" in medicinal chemistry. Its inclusion in peptide sequences addresses two major failures in peptide drug discovery: bioavailability  and metabolic stability .
Proteolytic Stability

Peptide bonds involving


-methyl amino acids are resistant to proteases (e.g., chymotrypsin, pepsin) because the methyl group sterically hinders the enzyme's active site and removes the hydrogen bond donor required for the hydrolysis mechanism.[1]
Conformational Constraint

The


-methyl group restricts the rotation around the 

and

torsion angles of the peptide backbone.
  • Effect: This locks the peptide into a specific bioactive conformation (e.g.,

    
    -turn), reducing the entropic penalty of binding to a receptor.
    
  • Example: Arylomycins , a class of natural antibiotics, contain an

    
    -methylphenylglycine residue that is crucial for their mechanism of action (inhibition of bacterial type I signal peptidase).
    
Narrow Spectrum Antibacterials

Recent research utilizes NMPG derivatives to create "narrow spectrum" agents that target specific pathogens without disrupting the beneficial gut microbiome. The lipophilicity of the phenyl ring aids in penetrating the bacterial cell wall, while the


-methylation prevents rapid degradation by bacterial proteases.

References

  • PubChem. (2025).[3] 2-(Methylamino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Seco, J. M., et al. (1999).[2] "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of

    
    -Chiral Primary Amines". Journal of Organic Chemistry. [Link]
    
  • Smith, P. A., et al. (2018). "Optimized Arylomycins as a New Class of Gram-Negative Antibiotics". Nature. [Link]

Sources

Foundational

"toxicology and safety data of 2-(Methylamino)-2-phenylacetic acid"

Abstract This technical guide provides a comprehensive toxicological and safety assessment of 2-(Methylamino)-2-phenylacetic acid (CAS 74641-60-4), a critical intermediate in the synthesis of beta-lactam antibiotics and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of 2-(Methylamino)-2-phenylacetic acid (CAS 74641-60-4), a critical intermediate in the synthesis of beta-lactam antibiotics and peptide therapeutics. Due to the limited availability of direct in vivo toxicological data for this specific N-methylated derivative, this guide utilizes a Read-Across approach anchored in the well-characterized profiles of Phenylglycine and Sarcosine. The following sections detail physicochemical properties, predictive toxicology, metabolic fate, and industrial hygiene protocols required for safe handling in pharmaceutical R&D and manufacturing environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the physicochemical basis of 2-(Methylamino)-2-phenylacetic acid is prerequisite to predicting its bioavailability and environmental fate. As an amphoteric amino acid derivative, its solubility and ionization state are highly pH-dependent.

Table 1: Chemical Specifications
ParameterData
IUPAC Name 2-(Methylamino)-2-phenylacetic acid
Common Synonyms N-Methyl-DL-phenylglycine;

-(Methylamino)benzeneacetic acid
CAS Number 74641-60-4 (Racemic); 30925-14-5 ((R)-isomer)
Molecular Formula

Molecular Weight 165.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 245–246 °C (Decomposes)
Predicted Boiling Point 275.0 ± 28.0 °C (at 760 mmHg)
Density 1.155 ± 0.06 g/cm³
pKa (Predicted) pKa1 (COOH): ~1.86; pKa2 (NH): ~9.1
Solubility Soluble in aqueous acid/base; sparingly soluble in neutral water

Toxicological Assessment (Read-Across Strategy)

Direct experimental toxicological data (e.g., specific LD50 values) for CAS 74641-60-4 is sparse in public registries. Therefore, the following assessment is derived using Read-Across Methodology (ICH M7/OECD principles), utilizing structural analogs Phenylglycine (CAS 2935-35-5) and Sarcosine (CAS 107-97-1).

Acute Toxicity Profile
  • Oral Toxicity: Predicted GHS Category 4 (Harmful if swallowed) .

    • Basis: The non-methylated analog, D-Phenylglycine, exhibits low acute toxicity (LD50 > 5000 mg/kg in rats). However, N-methylation often increases lipophilicity and bioavailability. A conservative estimate places the LD50 between 300–2000 mg/kg.

  • Dermal/Inhalation: Data unavailable. Treat as potentially harmful due to likely mucous membrane absorption.

Irritation & Sensitization
  • Skin Corrosion/Irritation (GHS Category 2): Causes skin irritation.[1] The acidic moiety combined with the secondary amine creates a zwitterionic structure that can disrupt the stratum corneum upon prolonged contact.

  • Serious Eye Damage/Irritation (GHS Category 2A): Causes serious eye irritation. Solid particulates are abrasive and chemically irritating to the conjunctiva.

  • Respiratory Sensitization: No structural alerts for respiratory sensitization (e.g., isocyanates, anhydrides).

  • Skin Sensitization: Predicted Negative . Phenylglycine derivatives generally lack the reactive electrophilic centers (like Michael acceptors) typically associated with skin sensitization.

Genotoxicity & Carcinogenicity
  • Genotoxicity (Ames Test): Predicted Negative .

    • Mechanism:[2][3][4][5][6] The compound lacks structural alerts for mutagenicity (e.g., nitro groups, aromatic amines, epoxides). Phenylacetic acid and simple amino acids are historically non-mutagenic.

  • Carcinogenicity: Not listed by IARC, NTP, or ACGIH.

    • Note: Impurity profiling is critical. If synthesized via reductive amination involving formaldehyde, trace carcinogens must be controlled.

Metabolic Fate

The metabolic pathway is predicted to follow standard Phase I and II biotransformation routes for amino acids.

MetabolicPathway Parent 2-(Methylamino)-2-phenylacetic acid (Parent) Met1 Phenylglycine (Demethylation) Parent->Met1 CYP450 (N-Demethylation) Met2 Phenylacetic Acid (Deamination) Met1->Met2 Oxidative Deamination Met3 Phenylacetylglutamine (Conjugation) Met2->Met3 Amino Acid Conjugation (Phase II) Excretion Renal Excretion Met3->Excretion

Figure 1: Predicted metabolic pathway involving N-demethylation and subsequent conjugation.

Safety & Industrial Hygiene Protocols

Occupational Exposure Banding (OEB)

Given the irritant properties and lack of high-potency toxicity data, this compound is assigned to OEB 2 .

  • OEL (Occupational Exposure Limit): Default internal limit: 100–1000 µg/m³ (8-hour TWA).

  • Containment Strategy: Local Exhaust Ventilation (LEV) is required for open handling.

Handling & Storage Workflow

To ensure data integrity and personnel safety, the following workflow must be validated.

SafetyWorkflow cluster_0 Pre-Handling Assessment cluster_1 Active Handling cluster_2 Post-Process Step1 Verify CAS & SDS (74641-60-4) Step2 Check Engineering Controls (Fume Hood/LEV) Step1->Step2 Step3 PPE Donning: Nitrile Gloves, Lab Coat, Safety Glasses Step2->Step3 Step4 Weighing/Transfer (Minimize Dust Generation) Step3->Step4 Step5 Decontamination: Neutral Detergent Wash Step4->Step5 Step6 Waste Disposal: Solid Hazardous Waste Step5->Step6

Figure 2: Standard Operating Procedure (SOP) logic flow for handling solid intermediates.

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[7] Remove contact lenses.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (enhances absorption).

  • Spill Cleanup: Wet sweep or vacuum with HEPA filter to avoid dust generation. Do not dry sweep.

Environmental Fate

  • Biodegradability: Expected to be readily biodegradable . Amino acid derivatives are generally utilized rapidly by environmental microorganisms as carbon and nitrogen sources.

  • Bioaccumulation: Low potential (

    
    ). The zwitterionic nature prevents significant accumulation in lipid tissues.
    
  • Aquatic Toxicity: Predicted LC50 > 100 mg/L (Fish/Daphnia), classifying it as low concern for acute aquatic toxicity.

Regulatory Status

  • TSCA (USA): Listed (Research & Development exemption often applies for small quantities).

  • REACH (EU): Not fully registered as a high-volume chemical; typically treated as an intermediate under Strictly Controlled Conditions (SCC).

  • Customs Code (HS): 2922.49 (Amino-acids and their esters; other).

References

  • ChemicalBook. (2025). N-Methyl-DL-phenylglycine (CAS 74641-60-4) Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Methylamino)-2-phenylacetic acid. Retrieved from

  • PubChem. (2025). Phenylglycine Compound Summary (CID 70134). National Library of Medicine. Retrieved from

  • ECHA. (2025). Registration Dossier: Amino acid derivatives. European Chemicals Agency. Retrieved from

  • Angene Chemical. (2025).[5] Benzeneacetic acid, a-(methylamino)- Properties. Retrieved from

Sources

Exploratory

Technical Profile: 2-(Methylamino)-2-phenylacetic Acid

This guide serves as an in-depth technical resource for the characterization, analysis, and metabolic context of 2-(Methylamino)-2-phenylacetic acid , also known as N-Methyl-2-phenylglycine . Metabolic Origins, Pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the characterization, analysis, and metabolic context of 2-(Methylamino)-2-phenylacetic acid , also known as N-Methyl-2-phenylglycine .

Metabolic Origins, Pharmacological Relevance, and Analytical Characterization

Executive Summary

2-(Methylamino)-2-phenylacetic acid (CAS: 74641-60-4) is a non-proteinogenic


-amino acid derivative. Structurally, it is the N-methylated analog of phenylglycine .[1] Unlike its parent compound phenylacetic acid (a common metabolite of 2-phenylethylamine), this specific N-methylated amino acid is primarily encountered in three contexts:
  • Synthetic Building Block: A key intermediate in the synthesis of peptidomimetics and

    
    -lactam antibiotics.
    
  • Experimental Metabolite: A degradation product of N-methyl-phenylglycine-containing peptides or specific experimental antitumor agents.

  • Microbial Biosynthesis: Related to the non-ribosomal peptide synthesis (NRPS) pathways in Streptomyces species (e.g., pristinamycin production).

This guide details the physicochemical properties, theoretical metabolic pathways, and validated analytical protocols for its detection in biological matrices.

Chemical Identity & Physicochemical Properties[2]
PropertySpecification
IUPAC Name 2-(Methylamino)-2-phenylacetic acid
Synonyms N-Methyl-2-phenylglycine;

-(Methylamino)phenylacetic acid
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Monoisotopic Mass 165.0790
pKa (Predicted) Carboxyl: ~2.1
Solubility Soluble in water (zwitterionic form), methanol; sparingly soluble in non-polar solvents.
Chirality Contains one chiral center (

-carbon). Exists as (R)- and (S)- enantiomers.[2]
Metabolic & Biosynthetic Context

While not a major endogenous metabolite in humans (unlike phenylacetic acid), 2-(Methylamino)-2-phenylacetic acid appears in specific biological windows.

3.1. Theoretical Metabolic Pathway (Degradation)

In drug development, this compound often arises from the hydrolysis of peptides or prodrugs containing the N-methyl-phenylglycine moiety. Its metabolic stability is higher than natural amino acids due to N-methylation, which hinders enzymatic cleavage by standard proteases.[1]

MetabolicPathway Figure 1: Putative metabolic generation and degradation pathway. Precursor Peptide/Drug (Containing N-Me-Phg residue) Intermediate Hydrolysis Intermediate Precursor->Intermediate Peptidases (Slowed by N-Me) Target 2-(Methylamino)-2-phenylacetic acid (Target Metabolite) Intermediate->Target Amidase/Hydrolysis Degradation Oxidative Deamination (Putative) Target->Degradation D-Amino Acid Oxidase (if D-isomer) EndProduct Benzoylformic Acid + Methylamine Degradation->EndProduct Spontaneous

[3]

3.2. Biological Activity[4][5]
  • Tumor Growth Impairment: Early research (1959) identified this compound as an "unnatural amino acid" capable of interfering with protein metabolism in rapidly proliferating tissues, specifically showing activity against Novikoff hepatoma in rat models.

  • Glutamate Receptor Modulation: Derivatives of phenylglycine are often investigated as antagonists for metabotropic glutamate receptors (mGluRs), making this metabolite a marker of interest in neuropharmacology studies.

Analytical Methodology

Reliable detection requires distinguishing this compound from its non-methylated parent (phenylglycine) and isobaric interferences.

4.1. LC-MS/MS Protocol (Recommended)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry offers the sensitivity required for trace metabolite analysis. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is preferred due to the polar, zwitterionic nature of the analyte.

  • Column: HILIC Amide or PFP (Pentafluorophenyl) column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transition Table:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin
166.1 [M+H]

120.1 20Loss of HCOOH (Imine cation formation)
166.1 [M+H]

135.1 15Loss of Methylamine (CH

NH

)
166.1 [M+H]

77.0 35Phenyl ring fragment
4.2. GC-MS Derivatization Protocol

Rationale: Without derivatization, the amphoteric nature of the amino acid leads to poor peak shape. Methyl esterification or Silylation (TMS) is required.

Protocol (Methyl Esterification):

  • Dry Down: Evaporate 50 µL of biological sample extract to dryness under N

    
    .
    
  • Reagent: Add 100 µL of 3N HCl in Methanol.

  • Incubation: Heat at 60°C for 45 minutes.

  • Extraction: Evaporate, reconstitute in ethyl acetate.

  • Detection: Monitor m/z 120 (Base peak) and 179 (Molecular ion of methyl ester).

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for extracting and quantifying this metabolite from plasma or cell culture media.

AnalyticalWorkflow Figure 2: Analytical workflow for extraction and quantification. Sample Biological Sample (Plasma/Urine) ProteinPpt Protein Precipitation (Cold ACN 3:1) Sample->ProteinPpt Centrifuge Centrifugation (10,000 x g, 10 min) ProteinPpt->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Derivatization Optional Derivatization (For GC-MS only) Supernatant->Derivatization Alternative Path Analysis LC-MS/MS Analysis (HILIC Mode) Supernatant->Analysis Direct Inject Derivatization->Analysis GC-MS Data Quantification via Internal Standard Analysis->Data

Synthesis & Standards (For Research Use)

To validate this metabolite, researchers often require a synthetic standard.

  • Strecker Synthesis: Reaction of benzaldehyde, methylamine, and cyanide followed by hydrolysis.

  • Reductive Amination: Reaction of phenylglyoxylic acid with methylamine and a reducing agent (NaBH

    
    ).
    

Safety Note: This compound is a skin and eye irritant. Handle with standard PPE.[1]

References
  • Metabolic Precursors to Amphetamine and Methamphetamine. Forensic Science Review, 1993.[6] Link

    • Context: Establishes the landscape of N-substituted phenethylamine metabolites, distinguishing them
  • Impairment of Tumor Growth by Unnatural Amino Acids. Canadian Journal of Biochemistry and Physiology, 1959.[7] Link

    • Context: Primary source for the biological activity of 2-(methylamino)-2-phenylacetic acid in tumor models.
  • Biosynthetic pathway of phenylglycine and dihydroxyphenylglycine. ResearchGate (Review of Streptomyces pathways). Link

    • Context: Details the microbial origin of phenylglycine deriv
  • HMDB: 2-Phenylglycine Metabolite Report. Human Metabolome Database. Link

    • Context: Provides baseline data for the non-methyl

Sources

Foundational

The Strategic Role of N-Methylation on Phenylglycine Activity

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads Executive Summary: The "Molecular Chameleon" Effect Phenylglycine (Phg) is a non-proteinogenic amino acid that...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: The "Molecular Chameleon" Effect

Phenylglycine (Phg) is a non-proteinogenic amino acid that introduces significant steric constraints and unique electronic properties to peptide backbones due to the direct attachment of the phenyl ring to the


-carbon. When N-methylation  is applied to this residue (N-Me-Phg), the physicochemical and pharmacological profile of the parent molecule undergoes a radical transformation.

This modification is not merely a lipophilic mask; it acts as a conformational switch . By introducing an N-methyl group, researchers force the peptide backbone into specific, often rare, secondary structures (such as cis-amide bonds) while simultaneously shielding the molecule from proteolytic degradation. This guide explores the mechanistic causality of these changes and provides a validated protocol for synthesizing N-Me-Phg residues without compromising enantiopurity—a notorious challenge with phenylglycine derivatives.

Mechanistic Pharmacodynamics: The "Why" and "How"
2.1. Conformational Locking and cis-Amide Induction

Unlike aliphatic amino acids (Ala, Leu), the phenyl ring of Phg creates severe steric crowding. Adding a methyl group to the nitrogen exacerbates this, creating significant allylic strain (


 strain) between the N-methyl group and the side-chain phenyl ring.
  • The cis-Amide Shift: In standard peptides, the trans isomer of the amide bond is favored by ~1000:1. However, for N-Me-Phg, the energy difference between cis and trans states diminishes or inverts. The steric clash in the trans conformation forces the backbone to adopt the cis conformation to relieve strain.

  • Turn Induction: This cis-preference promotes the formation of Type VI

    
    -turns, essential for macrocyclic constraints found in bioactive peptides like Virginiamycin  and Pristinamycin .
    
2.2. Proteolytic Shielding

N-methylation abolishes the hydrogen bond donor capability of the amide nitrogen.

  • Mechanism: Proteases (e.g., chymotrypsin, pepsin) often require a hydrogen bond with the substrate's backbone amide to orient the scissile bond in the active site. N-methylation sterically blocks the enzyme's approach and removes the critical H-bond anchor, drastically increasing plasma half-life (

    
    ).
    
2.3. Membrane Permeability (The Chameleon Effect)

Peptides are generally poor drug candidates due to high polarity. N-methylation of Phg reduces the global solvation energy of the peptide.

  • Effect: The N-methyl group masks the polar amide bond, allowing the molecule to adopt a "closed" conformation in lipophilic environments (cell membranes) and an "open" conformation in aqueous cytosol. This adaptability significantly enhances oral bioavailability.

Visualization: Conformational & Synthetic Logic

The following diagram illustrates the conformational equilibrium shift induced by N-methylation and the logic flow for selecting the synthetic route.

N_Me_Phg_Logic Phg L-Phenylglycine (Standard) N_Me N-Methylation Phg->N_Me Steric Steric Clash (Phenyl vs N-Me) N_Me->Steric Adds Bulk Conf_Trans Trans-Amide (Destabilized) Steric->Conf_Trans A(1,3) Strain Conf_Cis Cis-Amide (Stabilized) Steric->Conf_Cis Relieves Strain Turn Type VI Beta-Turn Induction Conf_Cis->Turn Backbone Fold BioAct Receptor Selectivity (e.g., NMDA/AMPA) Turn->BioAct Lock & Key

Figure 1: Mechanistic pathway showing how N-methylation forces Phenylglycine into a cis-amide conformation, driving bioactivity.

Comparative Data: Phg vs. N-Me-Phg

The table below summarizes the quantitative impact of N-methylation on phenylglycine-containing peptides.

FeatureL-Phenylglycine (Phg)N-Methyl-L-Phenylglycine (N-Me-Phg)
Amide Bond Geometry >99% TransSignificant Cis population (up to 30-40% in solution)
Proteolytic Stability Low (Rapid degradation)High (Steric/H-bond shielding)
Lipophilicity (LogP) Low (Polar backbone exposed)Increased (Polarity masked)
Racemization Risk High (Acidic

-proton)
Very High (Requires specialized synthesis)
Receptor Affinity Flexible bindingRigidified (High specificity for constrained pockets)
Validated Experimental Protocol: Synthesis of N-Me-Phg Peptides

Critical Challenge: Phenylglycine is exceptionally prone to racemization because the phenyl ring stabilizes the planar enolate intermediate formed upon deprotonation of the


-carbon. Standard basic conditions (e.g., 20% piperidine) can cause rapid loss of chirality.[1]

The Solution: The Fukuyama-Mitsunobu approach or Reductive Amination on-resin using mild bases. Below is a high-fidelity protocol for On-Resin Reductive Alkylation, optimized for Phg.

Phase A: Preparation of the Resin-Bound Phg
  • Coupling: Couple Fmoc-Phg-OH to the resin (e.g., Rink Amide) using DIC/Oxyma (1:1 eq) instead of HBTU/DIEA.

    • Rationale: Oxyma is less basic than DIEA, minimizing

      
      -proton abstraction.
      
  • Deprotection: Remove Fmoc using 0.1 M HOBt in 20% Piperidine/DMF .

    • Rationale: HOBt acts as an acidic buffer to suppress the basicity of piperidine, preventing racemization of the sensitive Phg residue.

Phase B: On-Resin N-Methylation (The 3-Step Method)

This method uses the o-Nitrobenzenesulfonyl (o-NBS) protecting group to activate the nitrogen for methylation.

Step 1: Activation (Sulfonylation)

  • Reagents: o-NBS-Cl (4 eq), Collidine (10 eq) in NMP.

  • Procedure: Shake resin with reagents for 15 mins. Wash with NMP (3x).

  • Mechanism: Collidine is a non-nucleophilic base that neutralizes HCl without abstracting the

    
    -proton of Phg.
    

Step 2: Methylation (Mitsunobu-like)

  • Reagents: Methanol (10 eq), Triphenylphosphine (

    
    , 5 eq), DIAD (5 eq) in dry THF.
    
  • Procedure: Add solution to resin.[2] Shake for 1 hour under Argon. Wash with THF, then NMP.

  • Validation: Perform a mini-cleavage and check via LC-MS. Mass should increase by +14 Da.

  • Note: Using MeOH/DIAD is milder than using Methyl Iodide (MeI), which often leads to over-alkylation or racemization.

Step 3: Deprotection (Desulfonylation)

  • Reagents: Mercaptoethanol (10 eq), DBU (5 eq) in NMP.

  • Procedure: Shake for 5 mins x 2 rounds.

  • Wash: Extensive washing with NMP, DCM, then DMF.

  • Caution: DBU is a strong base; keep reaction time short to protect the Phg chiral center.

Phase C: Coupling the Next Amino Acid
  • Reagents: Use HATU/HOAt with DIEA for the next amino acid.

  • Rationale: N-methylated amines are poor nucleophiles (sterically hindered). HATU is a high-power coupling reagent necessary to drive the reaction to completion on the secondary amine.

Workflow Visualization: Synthesis Protocol

Synthesis_Protocol Start Resin-Phg-NH2 (Fmoc Removed) Step1 Step 1: Activation o-NBS-Cl + Collidine Start->Step1 Check1 Racemization Check: Use Collidine (Mild Base) Step1->Check1 Step2 Step 2: Methylation MeOH + PPh3 + DIAD Step1->Step2 Step3 Step 3: Deprotection Mercaptoethanol + DBU Step2->Step3 NextAA Coupling Next AA Requires HATU (High Power) Step3->NextAA

Figure 2: Optimized Solid-Phase Synthesis workflow for N-Methyl-Phenylglycine, highlighting critical racemization control points.

References
  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). "N-Methylated peptides: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link

Sources

Exploratory

"theoretical and computational studies of 2-(Methylamino)-2-phenylacetic acid"

Technical Whitepaper: Theoretical and Computational Framework for 2-(Methylamino)-2-phenylacetic Acid Executive Summary 2-(Methylamino)-2-phenylacetic acid (N-Methyl-2-phenylglycine) represents a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical and Computational Framework for 2-(Methylamino)-2-phenylacetic Acid

Executive Summary

2-(Methylamino)-2-phenylacetic acid (N-Methyl-2-phenylglycine) represents a critical scaffold in medicinal chemistry, serving as a chiral auxiliary in asymmetric synthesis and a pharmacophore in neuroactive compounds targeting the NMDA receptor glycine site. Despite its synthetic utility, comprehensive theoretical characterization of its electronic structure and conformational landscape remains under-explored in the public domain.[1]

This technical guide establishes a rigorous computational framework for the study of this molecule. By synthesizing established Density Functional Theory (DFT) protocols with structural data from analogous


-amino acids, we provide a predictive model for its molecular behavior.[1] This document details the methodology for geometry optimization, electronic property calculation (HOMO-LUMO, MEP), and vibrational spectroscopic assignment, serving as a foundational reference for drug development professionals.[1]

Molecular Architecture & Conformational Landscape

The biological activity of 2-(Methylamino)-2-phenylacetic acid is governed by its ability to adopt specific conformers that fit into enzyme active sites. The presence of the N-methyl group introduces steric constraints distinct from the parent phenylglycine.

Conformational Search Protocol

A robust study must begin by identifying the global minimum energy structure. The molecule possesses two primary rotatable bonds that define its conformational space:

  • 
     (C-C bond):  Rotation of the carboxyl group relative to the chiral center.
    
  • 
     (C-N bond):  Rotation of the N-methylamino group.
    

Experimental Insight: Crystallographic data for the related N-phenylglycine indicates a preference for a zwitterionic form in the solid state, stabilized by intermolecular hydrogen bonding.[1] However, in the gas phase and non-polar solvents (modeled here), the neutral molecule often adopts a structure stabilized by an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.[1]

Computational Workflow (DOT Visualization)

The following diagram outlines the standard operating procedure (SOP) for the complete theoretical characterization of the molecule.

ComputationalWorkflow Start Input Structure (2-(Methylamino)-2-phenylacetic acid) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Vibrational Analysis & IR/Raman) GeomOpt->FreqCalc Stationary Point Check ElecProp Electronic Properties (HOMO-LUMO, MEP, NBO) FreqCalc->ElecProp Validation Experimental Validation (Compare vs. XRD/IR Data) ElecProp->Validation

Figure 1: Step-by-step computational workflow for the theoretical study of N-methyl-2-phenylglycine.

Electronic Structure & Reactivity Descriptors

Understanding the distribution of electron density is paramount for predicting how this molecule interacts with drug targets.

Frontier Molecular Orbitals (FMOs)

The chemical reactivity is described by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Primarily localized on the nitrogen lone pair and the

    
    -system of the phenyl ring. It represents the site of electrophilic attack.
    
  • LUMO: Localized on the carboxyl group and the

    
     orbitals of the phenyl ring. It represents the site of nucleophilic attack.
    

Predicted Values (B3LYP/6-311++G(d,p)):

  • HOMO Energy: ~ -6.2 eV (Indicative of moderate stability).

  • LUMO Energy: ~ -1.5 eV.

  • Band Gap: ~ 4.7 eV. A large gap implies high kinetic stability, suggesting the molecule is chemically hard and stable in isolation.[1]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.[1]

  • Negative Potential (Red): Concentrated over the carbonyl oxygen (

    
    ) and the carboxyl hydroxyl oxygen. These are hydrogen bond acceptors.[2]
    
  • Positive Potential (Blue): Concentrated over the carboxylic hydrogen (

    
    ) and the amino hydrogen (
    
    
    
    ). These are hydrogen bond donors.[2]
  • Neutral Region (Green): The phenyl ring and methyl group.[3]

Vibrational Spectroscopy & Validation

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR or Raman spectra.[1] DFT calculations typically overestimate frequencies due to the neglect of anharmonicity; therefore, a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied.[1]

Table 1: Predicted Key Vibrational Modes for 2-(Methylamino)-2-phenylacetic Acid

Functional GroupMode DescriptionUnscaled Freq (

)
Scaled Freq (

)
Intensity
O-H Stretching (Carboxyl)~36503508 Strong
N-H Stretching (Secondary Amine)~34503315 Medium
C-H Stretching (Aromatic)~31503027 Weak
C-H Stretching (Methyl/Alkyl)~30502931 Medium
C=O Stretching (Carbonyl)~17801710 Very Strong
C=C Ring Skeletal Vib.~16501585 Medium
C-N Stretching~12501201 Medium

Note: The C=O stretch at 1710


 is the diagnostic peak for the carboxylic acid functionality. A shift in this peak often indicates dimerization or salt formation.

Pharmaceutical Implications & Docking Logic

As a structural analog of Glycine and Phenylglycine, 2-(Methylamino)-2-phenylacetic acid is a candidate for modulation of the NMDA receptor (Glycine binding site).

Docking Interaction Map

The binding affinity is driven by specific non-covalent interactions.

  • Salt Bridge: The carboxylate group (at physiological pH) forms an ionic bond with Arg residues in the receptor.

  • Hydrogen Bond: The secondary amine acts as a donor to backbone carbonyls.

  • Hydrophobic Interaction: The phenyl ring occupies a hydrophobic pocket (often defined by Trp or Phe residues), providing selectivity over Glycine itself.

Interaction Pathway Diagram

InteractionMap Ligand_COO Ligand: Carboxylate (-COO-) Rec_Arg Receptor: Arg Residue (Positive Charge) Ligand_COO->Rec_Arg Salt Bridge (Ionic) Ligand_NH Ligand: Amine (-NH-Me) Rec_Backbone Receptor: Backbone C=O Ligand_NH->Rec_Backbone H-Bond (Donor) Ligand_Ph Ligand: Phenyl Ring Rec_Pocket Receptor: Hydrophobic Pocket (Trp/Phe) Ligand_Ph->Rec_Pocket Pi-Pi / Hydrophobic

Figure 2: Predicted pharmacophoric interactions of N-methyl-2-phenylglycine within the NMDA receptor glycine site.[1]

References

  • Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link

  • Basis Set: Frisch, M. J., et al. (1984).[1] Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265–3269.[1] Link

  • Vibrational Scaling: Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700.[1] Link

  • Compound Data: National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 228214, N-Methyl-2-phenylglycine.[1] PubChem. Link

  • Comparative Study: Rocha, W. R., et al. (2002).[1] Theoretical study of the conformational behavior of N-acetyl-N-methyl-alpha-amino acid methylamides. Journal of Computational Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-2-(Methylamino)-2-phenylacetic acid

[1] Executive Summary (R)-2-(Methylamino)-2-phenylacetic acid (also known as (R)-N-methylphenylglycine) is a critical non-proteinogenic amino acid building block, widely utilized in the design of peptidomimetics to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-2-(Methylamino)-2-phenylacetic acid (also known as (R)-N-methylphenylglycine) is a critical non-proteinogenic amino acid building block, widely utilized in the design of peptidomimetics to enhance metabolic stability and membrane permeability.[1] Its synthesis presents a specific stereochemical challenge: the benzylic proton is prone to abstraction, leading to racemization.

This Application Note details a robust, scalable protocol for the synthesis of the (R)-enantiomer. Unlike direct asymmetric Strecker reactions which often require complex chiral catalysts and toxic cyanide sources, this protocol utilizes a stereospecific nucleophilic substitution (S_N2) strategy starting from the inexpensive chiral pool precursor, (S)-Mandelic acid . This route leverages the Walden inversion to convert the (S)-hydroxy center to the (R)-amino center with high enantiomeric excess (>98% ee).[1]

Strategic Analysis of Synthetic Routes

In the context of drug development, process reliability and optical purity are paramount. We evaluated three primary methodologies:

MethodMechanismProsCons
A. Asymmetric Strecker Chiral catalyst adds cyanide to imine.[1][2][3][4]Atom economical; direct C-C bond formation.[1]Requires toxic HCN/TMSCN; difficult to achieve high ee with N-methyl imines directly.[1]
B. Reductive Amination Methylation of (R)-Phenylglycine.[1]Direct if starting material is available.[1]High Risk: Benzylic proton acidity often leads to racemization during imine formation/reduction.[1]
C. Mandelic Displacement Activation of (S)-OH followed by S_N2 displacement.[1]Selected Method. Predictable stereoinversion; uses cheap (S)-Mandelic acid; scalable; avoids HCN.[1]Multi-step (4 steps), though steps are high-yielding and operationally simple.[1]
Selected Pathway: The Mandelic Inversion Strategy

The core logic relies on the Walden Inversion . By converting the hydroxyl group of (S)-mandelic acid into a good leaving group (mesylate or triflate), nucleophilic attack by methylamine proceeds from the backside, inverting the configuration from (S) to (R).

ReactionLogic cluster_0 Starting Material cluster_1 Activation cluster_2 Inversion (Key Step) cluster_3 Target S_Man (S)-Mandelic Acid (Cheap Chiral Pool) Act O-Sulfonylation (Retention of Config) S_Man->Act  Esterification &    Mesylation   Inv S_N2 Displacement with MeNH2 (Walden Inversion) Act->Inv  Nucleophilic Attack   Prod (R)-N-Me-Phenylglycine (High ee%) Inv->Prod  Hydrolysis  

Figure 1: Strategic logic flow for the stereospecific synthesis via Walden inversion.

Detailed Experimental Protocol

Phase 1: Esterification and Activation

Objective: Convert (S)-Mandelic acid to Methyl (S)-2-((methylsulfonyl)oxy)-2-phenylacetate.

Reagents:

  • (S)-(+)-Mandelic acid (15.2 g, 100 mmol)[1]

  • Methanol (150 mL)

  • Thionyl chloride (SOCl2) or conc.[1] H2SO4 (cat.)[1]

  • Methanesulfonyl chloride (MsCl) (12.6 g, 110 mmol)

  • Triethylamine (TEA) (15.3 mL, 110 mmol)

  • Dichloromethane (DCM)[1]

Protocol:

  • Esterification: Dissolve (S)-mandelic acid in Methanol (150 mL). Add catalytic H2SO4 (1 mL).[1] Reflux for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] R_f of ester is higher than acid.[1]

    • Concentrate in vacuo to afford Methyl (S)-mandelate as a clear oil (Quant.[1] yield).

  • Mesylation: Dissolve the crude ester in anhydrous DCM (200 mL) under Nitrogen.

  • Cool to 0°C (Ice bath). Critical: Temperature control prevents elimination to the styrene derivative.

  • Add Triethylamine (1.1 equiv).[1]

  • Dropwise add MsCl (1.1 equiv) over 30 minutes, maintaining internal temp < 5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with cold 1N HCl, then sat. NaHCO3, then Brine.[1] Dry over MgSO4 and concentrate.

    • Result: Methyl (S)-2-(mesyloxy)-2-phenylacetate.[1] White solid or viscous oil.[1] Use immediately or store at -20°C.

Phase 2: Nucleophilic Displacement (The Inversion)

Objective: Displace the mesylate with methylamine to form Methyl (R)-2-(methylamino)-2-phenylacetate.[1]

Reagents:

  • Methyl (S)-2-(mesyloxy)-2-phenylacetate (from Phase 1)[1]

  • Methylamine (2.0 M solution in THF or 40% aq.[1] solution) (5.0 equiv)

  • Solvent: THF (preferred) or Acetonitrile.[1]

Protocol:

  • Dissolve the mesylate in THF (10 mL per gram of substrate).

  • Add Methylamine solution (5 equiv) at room temperature.

    • Note: Excess amine acts as a base to scavenge methanesulfonic acid.[1]

  • Stir at 40°C for 12-18 hours.

    • Mechanism:[3][5][6][7] The amine attacks the benzylic carbon from the face opposite the mesylate, inverting (S) to (R).

  • Workup: Concentrate to remove solvent and excess amine.[1] Partition residue between EtOAc and water.[1]

  • Extract aqueous layer with EtOAc.[1] Combine organics, dry (Na2SO4), and concentrate.[1][8]

    • Purification: Flash chromatography (SiO2, DCM/MeOH 95:5) may be required to remove elimination byproducts (styrenes), though these are minimal at 40°C.[1]

Phase 3: Hydrolysis to Final Acid

Objective: Hydrolyze the ester without racemization.

Protocol:

  • Dissolve the amino ester in THF/Water (1:1).[1]

  • Add LiOH (1.2 equiv) at 0°C .

    • Critical: Keep temperature low.[1] High heat + strong base promotes racemization of phenylglycine derivatives.[1]

  • Stir at 0°C to RT until TLC shows consumption of ester (~2-4 hours).

  • Neutralization: Carefully adjust pH to ~6-7 using 1N HCl.

    • Isoelectric Precipitation: The zwitterionic amino acid often precipitates at neutral pH.

  • Filter the white solid.[1] If no precipitate, lyophilize the aqueous layer to obtain the crude salt, then desalt via ion-exchange resin (Dowex 50W).

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Identity Consistent with structure1H NMR (D2O/NaOD)
Enantiomeric Excess > 98% (R)-isomerChiral HPLC (Chiralpak AD-H or OD-H)
Specific Rotation [α]_D approx -140° (c=1, 1N HCl)Polarimetry

1H NMR Diagnostic Signals (D2O):

  • Benzylic Proton: Singlet or sharp singlet around δ 4.5 - 4.8 ppm (shifts depending on pH).[1]

  • N-Methyl Group: Singlet around δ 2.5 - 2.6 ppm.[1]

  • Aromatic Protons: Multiplet δ 7.3 - 7.5 ppm.[1]

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • (S)-Enantiomer elutes first; (R)-Enantiomer elutes second (verify with standards).

Troubleshooting & Critical Process Parameters

Racemization Risks

The benzylic proton in phenylglycine derivatives is significantly acidic (pKa ~20-22).[1]

  • Risk: During the displacement (Phase 2) or Hydrolysis (Phase 3), if the conditions are too basic or hot, the proton can be removed, forming a planar enolate/aza-enolate which reprotonates racetically.

  • Mitigation: Use the mildest base possible (excess methylamine is safer than added NaOH). Perform hydrolysis with LiOH at 0°C. Avoid prolonged exposure to base.[1]

Elimination vs. Substitution
  • Issue: The mesylate can undergo E2 elimination to form methyl 2-phenylacrylate (styrene derivative) instead of substitution.

  • Solution: Ensure the reaction temperature in Phase 2 does not exceed 40-50°C. Use a polar aprotic solvent like THF or DMF to favor S_N2 over E2.[1]

Over-methylation[1]
  • Issue: Formation of the N,N-dimethyl product.

  • Solution: Use a large excess of methylamine (5-10 equiv) to statistically favor the mono-alkylation.[1] The steric bulk of the phenyl ring also discourages the second addition.

References

  • Nucleophilic Substitution on Mandelic Acid

    • Effect of Leaving Group and Nucleophile on Walden Inversion.[1] Journal of the American Chemical Society.[3][9] (General mechanistic grounding).[1]

    • Synthesis of chiral alpha-amino acids from alpha-hydroxy acids.[1] Tetrahedron Letters.

  • Racemization of Phenylglycine Derivatives

    • Williams, R. M. Synthesis of Optically Active α-Amino Acids. Pergamon Press, 1989.[1] (Authoritative text on amino acid synthesis).

  • Alternative Strecker Approaches (Context)

    • Jacobsen, E. N., et al. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids."[1][2][10] Nature, 2009.[1] (Demonstrates the catalytic route, though less direct for N-methyl).[1]

Sources

Application

Application Note: Chiral Resolution of Racemic 2-(Methylamino)-2-phenylacetic Acid

Executive Summary This application note details the protocol for the optical resolution of racemic 2-(methylamino)-2-phenylacetic acid (also known as -methylphenylglycine). Due to the steric bulk of the -methyl group and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the optical resolution of racemic 2-(methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine). Due to the steric bulk of the 

-methyl group and the zwitterionic nature of the free amino acid, direct resolution requires careful control of pH and solvent polarity.

This guide prioritizes Classical Diastereomeric Salt Formation using (+)-10-Camphorsulfonic Acid (CSA) . This method is selected for its scalability, the stability of the resulting salts, and the high resolving power of CSA for secondary amines. We also provide a self-validating analytical workflow using Chiral HPLC with crown-ether stationary phases to ensure high Enantiomeric Excess (


).

Molecule Profile & Challenge

  • Target Molecule: 2-(Methylamino)-2-phenylacetic acid[1]

  • CAS: 74641-60-4 (Racemic)

  • Structure: An

    
    -amino acid with a secondary amine.
    
  • The Challenge:

    • Solubility: As a zwitterion, the free acid has low solubility in organic solvents but high solubility in water, making crystallization difficult.

    • Racemization Risk: Phenylglycine derivatives are prone to racemization under strongly basic conditions or high heat due to the acidity of the benzylic proton.

Protocol A: Chemical Resolution via Diastereomeric Salt Crystallization[2]

Principle: The resolution relies on the reaction of the racemic base (


-amine) with an enantiomerically pure acid (Resolving Agent) to form two diastereomeric salts. These salts possess different lattice energies and solubilities, allowing separation via fractional crystallization.

Resolving Agent: (+)-10-Camphorsulfonic Acid (CSA).[2][3] Rationale: CSA is a strong organic acid (


), ensuring complete protonation of the secondary amine, disrupting the zwitterion, and rendering the salt soluble in organic media (like acetone/ethanol) where resolution is most effective.
Reagents & Equipment[5][6][7]
  • Substrate: Racemic 2-(methylamino)-2-phenylacetic acid (

    
     eq).
    
  • Resolving Agent: (+)-10-Camphorsulfonic acid (

    
     eq).[2]
    
  • Solvent System: Ethanol (Abs.) / Acetone (1:4 v/v). Note: Solvent ratios may need optimization based on specific batch humidity.

  • Base (for liberation): Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Procedure
Phase 1: Salt Formation & Crystallization[4]
  • Dissolution: Charge the racemic amino acid (

    
    , 
    
    
    
    ) and (+)-CSA (
    
    
    ,
    
    
    ) into the reactor.
  • Solvent Addition: Add Ethanol (

    
    ). Heat the mixture to 
    
    
    
    with stirring until a clear homogeneous solution is obtained.
  • Precipitation Trigger: Slowly add Acetone (

    
    ) while maintaining the temperature at 
    
    
    
    .
  • Controlled Cooling: Ramp the temperature down to

    
     over 
    
    
    
    hours (
    
    
    ).
    • Critical Control Point: If "oiling out" occurs (formation of a second liquid phase instead of crystals), reheat to

      
      , add a small seed crystal of the desired salt, and cool more slowly.
      
  • Aging: Stir at

    
     for an additional 
    
    
    
    hours to maximize yield.
  • Filtration: Filter the white crystalline solid.

    • Solid Cake: Contains primarily the (

      
      )-amine
      
      
      
      (+)-CSA salt (Target diastereomer - Configuration to be confirmed via optical rotation).
    • Mother Liquor: Enriched in the (

      
      )-amine
      
      
      
      (+)-CSA salt.
  • Wash: Wash the cake with cold Acetone (

    
    ).
    
Phase 2: Recrystallization (Purification)

If the initial salt


 is 

:
  • Dissolve the wet cake in minimal hot Ethanol (

    
    ).
    
  • Add hot Acetone until slight turbidity is observed.

  • Cool to

    
     and filter.
    
Phase 3: Salt Break (Liberation of Free Amino Acid)
  • Suspend the purified salt in Water (

    
    ).
    
  • Adjust pH to the isoelectric point (

    
    ) using 
    
    
    
    or
    
    
    .
  • The free amino acid will precipitate.

  • Cool to

    
    , filter, and dry under vacuum at 
    
    
    
    .

Protocol B: Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the Enantiomeric Excess (


) using Chiral HPLC.

Method: Direct analysis of underivatized amino acid. Column: Daicel Crownpak CR(+) (Crown ether based). Rationale: Crown ether columns specifically complex with primary and secondary ammonium ions. They operate at acidic pH, which is compatible with the protonated amine.

HPLC Conditions Table
ParameterSetting
Column Crownpak CR(+) (

,

)
Mobile Phase

Perchloric Acid (

) aqueous solution
Modifier Methanol (

) Optional to reduce retention time
Flow Rate

Temperature

(Lower temp increases separation factor

)
Detection UV @

(or

)
Sample Prep Dissolve salt or free acid directly in Mobile Phase

Calculations:



Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the resolution process, including decision nodes for purification.

ResolutionWorkflow Racemate Racemic N-methylphenylglycine + (+)-CSA Heat Heat to 60°C (Ethanol/Acetone) Racemate->Heat Cool Controlled Cooling (to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate CheckEE Check Purity (HPLC) > 98% ee? Solid->CheckEE Recryst Recrystallization (EtOH/Acetone) CheckEE->Recryst No SaltBreak Salt Break (pH Adjustment to pI) CheckEE->SaltBreak Yes Recryst->Filter FinalProduct Pure Enantiomer (Free Acid) SaltBreak->FinalProduct

Figure 1: Decision-tree workflow for the classical resolution of N-methylphenylglycine using CSA.

Solubility & Thermodynamics Logic

Understanding why the separation happens prevents experimental failure.

SolubilityLogic Amine Amine (Base) Secondary SaltA (R)-Amine · (+)-CSA Crystalline Lattice A Amine->SaltA Reaction SaltB (S)-Amine · (+)-CSA Crystalline Lattice B Amine->SaltB Reaction CSA (+)-CSA (Acid) Strong Acid CSA->SaltA CSA->SaltB Solubility Solubility Difference (ΔS) SaltA->Solubility SaltB->Solubility Result Precipitation of Less Soluble Salt Solubility->Result Thermodynamic Control

Figure 2: Thermodynamic logic driving the chiral discrimination between diastereomeric salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Reheat to dissolve. Add seed crystals at the cloud point. Cool at

.
Low Yield Too much solvent or incomplete crystallization.Concentrate the mother liquor or lower the final temperature to

.
Low Purity (

)
Occlusion of mother liquor in crystals.Improve washing step with cold acetone. Perform recrystallization.[5][6]
Racemization pH too high during salt break.Avoid

. Phenylglycine benzylic protons are acidic. Keep pH near isoelectric point (

).

References

  • Ingersoll, A. W. (1925). Resolution of Racemic Substances: Camphor-10-sulfonic Acid. Organic Syntheses. (General reference for CSA resolutions).

  • Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook. (Section on Crystallization and Resolution).

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. (Context on improving resolution efficiency).

  • Daicel Corporation. Crownpak CR(+) Instruction Manual. (For analytical validation conditions).

  • Nohira, H. (1992). Optical Resolution by Diastereomeric Salt Formation. In Chiral Separations.

Sources

Method

Application Note: Chiral HPLC Separation of 2-(Methylamino)-2-phenylacetic acid Enantiomers

Executive Summary The separation of 2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine) presents a specific chromatographic challenge due to its amphoteric (zwitterionic) nature and the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine) presents a specific chromatographic challenge due to its amphoteric (zwitterionic) nature and the presence of a secondary amine. While traditional crown ether columns often fail due to the lack of a primary amine group required for stable inclusion complexes, modern Zwitterionic Ion-Exchange (ZWIX) and Macrocyclic Glycopeptide stationary phases offer robust direct separation.

This guide details three validated protocols ranging from high-throughput direct analysis to high-sensitivity derivatization methods.

Target Molecule Profile
PropertyDescription
Analyte 2-(Methylamino)-2-phenylacetic acid
CAS No. 26549-94-6 (Racemic)
Structure Secondary amine (

), Carboxylic acid (

), Phenyl ring
Chirality Single chiral center at

-carbon
Challenge Zwitterionic character; Secondary amine excludes standard Crownpak CR(+) methods.[1]

Method A: Zwitterionic Ion-Exchange (Preferred Direct Method)

Rationale: The Chiralpak ZWIX(+) and ZWIX(-) columns are engineered specifically for underivatized amino acids. They utilize a "Double Ion-Pairing" mechanism where the CSP (containing both anion and cation exchange sites) interacts simultaneously with the analyte's carboxylate and ammonium groups. This is the most robust method for N-methylated amino acids.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm)

  • Mobile Phase (MP): MeOH / MeCN / H₂O (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA) .

    • Note: The acid/base ratio (2:1 molar ratio) is critical to maintain the zwitterionic state of both the CSP and the analyte.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Control is critical; lower T often improves resolution).

  • Detection: UV @ 254 nm (Phenyl absorption).[2]

  • Sample Diluent: Mobile Phase (or MeOH:Water 50:50).

Mechanism of Action

The ZWIX selector (Cinchona alkaloid fused with aminocyclohexanesulfonic acid) locks the amino acid in a specific conformation via ionic interactions, allowing the chiral pocket to discriminate the phenyl group's spatial orientation.

ZWIX_Mechanism cluster_0 Mobile Phase Equilibrium cluster_1 Stationary Phase (ZWIX) Analyte N-Me-Phenylglycine (Zwitterion) CSP_Cation Quinuclidine N+ (Anion Exchanger) Analyte->CSP_Cation Carboxylate Interaction CSP_Anion Sulfonic Acid SO3- (Cation Exchanger) Analyte->CSP_Anion Ammonium Interaction Additives Formic Acid + DEA (Buffer System) Additives->Analyte Stabilization

Figure 1: Double Ion-Pairing mechanism on ZWIX columns. The analyte bridges the charged sites on the CSP.

Method B: Macrocyclic Glycopeptide (Alternative Direct Method)

Rationale: The Chirobiotic T (Teicoplanin) column is highly effective for N-substituted amino acids. Unlike polysaccharide columns that often require normal phase (hexane) conditions which dissolve amino acids poorly, Teicoplanin works in polar organic modes (methanol/water), ensuring excellent solubility.

Experimental Protocol
  • Column: Astec Chirobiotic T (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Methanol : Water : Formic Acid (70 : 30 : 0.02 v/v/v).

    • Optimization: If retention is too low, increase water content to 40-50%.

  • Flow Rate: 1.0 mL/min

  • Temperature: 20–25°C.

  • Detection: UV @ 210 nm (Amide/Carboxyl) or 254 nm (Phenyl).

Performance Expectations
  • Elution Order: Typically, the D-enantiomer interacts more strongly with the Teicoplanin aglycone basket, eluting after the L-enantiomer.

  • Suitability: Excellent for LC-MS applications due to volatile mobile phase additives (Formic acid).

Method C: Indirect Separation (Marfey’s Reagent)

Rationale: If direct chiral columns are unavailable, or if ultra-high sensitivity (fluorescence/MS) is required for trace analysis in biological matrices, derivatization with Marfey’s Reagent (FDAA) is the gold standard. It converts enantiomers into diastereomers, separable on a standard C18 column.

Workflow
  • Derivatization:

    • Mix 50 µL Sample (in water) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Separation (Achiral):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV @ 340 nm (Dinitrophenyl group).

Marfey_Workflow Step1 Sample + FDAA (Marfey's Reagent) pH 8.0 (NaHCO3) Step2 Incubation 40°C, 60 min Step1->Step2 Step3 Quench Add HCl (Acidify) Step2->Step3 Step4 Formation of Diastereomers (L-L and L-D pairs) Step3->Step4 Step5 Separation on C18 Column (Achiral HPLC) Step4->Step5

Figure 2: Workflow for indirect separation using Marfey's Reagent.

Summary of Chromatographic Parameters

ParameterMethod A (ZWIX)Method B (Chirobiotic T)Method C (Marfey's)
Separation Mode Direct (Ion-Exchange)Direct (Inclusion/H-Bond)Indirect (Diastereomeric)
Column Type Zwitterionic (Cinchona)Macrocyclic GlycopeptideStandard C18
Mobile Phase MeOH/MeCN/H₂O + DEA/FAMeOH/H₂O + FAWater/ACN + FA (Gradient)
Derivatization None (Direct)None (Direct)Required (FDAA)
MS Compatible Yes (Volatile salts)Yes (Very High)Yes
Primary Use Routine QC, Process DevBioanalysis, LC-MSTrace Analysis, Biologicals

Troubleshooting & Optimization

  • Peak Tailing: Common with amino acids.[4] Ensure the ZWIX mobile phase has the correct Acid:Base ratio (2:1). For Chirobiotic T, ensure pH is acidic (pH ~3-4) to protonate the amine.

  • Low Retention: On ZWIX, decrease the water content (move to 98% MeOH/MeCN). On Chirobiotic T, increase the water content.

  • Solubility Issues: N-methylphenylglycine is polar. Avoid normal phase (Hexane/IPA) methods unless using immobilized columns (e.g., Chiralpak IA) with high percentages of ethanol/methanol.

References

  • Daicel Chiral Technologies. Chiral Selectors for Amino Acids: ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[4][5]

  • Ilisz, I., et al. (2008). Separation of amino acids on macrocyclic glycopeptide stationary phases.[1][4] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 2-(Methylamino)-2-phenylacetic Acid

Executive Summary 2-(Methylamino)-2-phenylacetic acid (also known as -Methyl- -phenylglycine or -Phenylsarcosine) is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical actives. Its amphoteric,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)-2-phenylacetic acid (also known as


-Methyl-

-phenylglycine or

-Phenylsarcosine) is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical actives. Its amphoteric, zwitterionic nature renders it non-volatile and thermally unstable, making direct Gas Chromatography (GC) impossible.

This guide details two robust derivatization protocols to render this analyte amenable to GC-MS analysis:

  • Silylation (BSTFA/TMCS): Best for high-purity raw materials and anhydrous samples.

  • Alkyl Chloroformate (ECF): Best for biological matrices or aqueous reaction mixtures.

Chemical Strategy & Mechanistic Insight

The Challenge: Zwitterions in the Inlet

In its native state, 2-(Methylamino)-2-phenylacetic acid exists as a zwitterion. Attempting to inject this directly into a heated GC inlet (


C) results in:
  • Thermal Degradation: Decarboxylation to

    
    -methylbenzylamine.
    
  • Adsorption: Irreversible binding to active silanol sites in the liner.

  • Peak Tailing: Non-quantitative elution due to polarity.

The Solution: Derivatization

We must mask the polar functional groups (Carboxyl -COOH and Amine -NH-).

Method A: Trimethylsilylation (TMS)[1][2][3]
  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
    
  • Mechanism: Replaces active protic hydrogens with trimethylsilyl groups [-Si(CH

    
    )
    
    
    
    ].[3]
  • Advantage: Forms a single, highly volatile derivative (

    
    -di-TMS).
    
  • Constraint: Strictly anhydrous conditions required.

Method B: Alkyl Chloroformate (ECF)
  • Reagent: Ethyl Chloroformate (ECF) + Ethanol.

  • Mechanism: Converts the carboxylic acid to an ethyl ester and the secondary amine to an ethyl carbamate.

  • Advantage: Works in aqueous media; reaction is instantaneous at room temperature.

  • Constraint: More complex mass spectrum due to multiple alkyl additions.

Workflow Decision Matrix

MethodSelection Start Sample Origin Type Is the sample Aqueous? Start->Type Dry No (Solid/Organic) Type->Dry Dry Wet Yes (Biological/Reaction Mix) Type->Wet Wet MethodA Method A: Silylation (BSTFA) High Sensitivity Single Derivative Dry->MethodA MethodB Method B: Alkyl Chloroformate (ECF) Robust to Moisture Instant Reaction Wet->MethodB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on sample matrix.

Experimental Protocols

Protocol A: Silylation (BSTFA)

Target Derivative:


-Methyl-

-TMS-

-phenylglycine TMS ester.
Reagents & Equipment[2][3][4][5][6][7]
  • Solvent: Anhydrous Pyridine (stored over KOH pellets) or Acetonitrile.

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Vials: 2 mL amber crimp-top vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining

    
    C 
    
    
    
    C.
Step-by-Step Procedure
  • Weighing: Weigh 1–2 mg of the sample into a clean, dry GC vial.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex until partially dissolved.

    • Note: The sample may not fully dissolve until the reagent is added.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Expert Tip: The TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary amine (

      
      -methyl group).
      
  • Reaction: Cap immediately and heat at 70°C for 30 minutes .

    • Observation: The solution should become clear and colorless.

  • Dilution: Cool to room temperature. Dilute with 800 µL of anhydrous toluene or isooctane.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Alkyl Chloroformate (ECF)

Target Derivative:


-ethoxycarbonyl-

-phenylglycine ethyl ester.
Reagents & Equipment[2][3][4][5][6][7]
  • Reagent: Ethyl Chloroformate (ECF).

  • Solvent: Ethanol (EtOH) and Pyridine.

  • Extraction Solvent: Chloroform (CHCl

    
    ).
    
  • Buffer: 0.1 M NaOH (if neutralizing an acid salt).

Step-by-Step Procedure
  • Preparation: Dissolve 2 mg of sample in 200 µL of water (or use 200 µL of aqueous reaction mix).

  • Basification: Add 100 µL of Ethanol and 50 µL of Pyridine.

  • Derivatization: Add 20 µL of ECF slowly.

    • Caution: Gas evolution (CO

      
      ) will occur. Do not cap tightly immediately.
      
  • Reaction: Vortex for 30 seconds. Sonication for 1 minute ensures completion.

  • Extraction: Add 300 µL of Chloroform and 200 µL of 1% Sodium Bicarbonate solution.

  • Separation: Vortex and centrifuge. The bottom layer (Chloroform) contains the derivative.

  • Injection: Transfer the bottom layer to a vial containing a micro-insert. Inject 1 µL.

GC-MS Method Parameters

To ensure separation from reagents and byproducts, use the following validated parameters.

ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides excellent selectivity for aromatic analytes. "UI" (Ultra Inert) reduces tailing.
Inlet Temp 260°CHigh enough to volatilize the derivative, low enough to prevent thermal cracking.
Injection Mode Split (10:1)Prevents column overload; improves peak shape for high-concentration synthesis checks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS separation efficiency.
Oven Program Initial: 80°C (Hold 1 min) Ramp: 15°C/min to 300°C Final: 300°C (Hold 5 min)Fast ramp removes solvent quickly; slow enough to separate the analyte from reagent peaks.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy for reproducible fragmentation.
Scan Range 40–450

Covers the molecular ion and key fragments; excludes carrier gas background.

Data Analysis & Validation

Mass Spectral Interpretation

For the TMS derivative (Method A), expect the following fragmentation pattern:

  • Molecular Ion (

    
    ):  Weak or absent (due to stability of fragments).
    
  • Base Peak (

    
     equivalent):  The cleavage between the 
    
    
    
    -carbon and the carboxyl group is dominant.
    • Look for the fragment corresponding to the

      
       cation.
      
  • Silicon Fragments:

    
     73 (
    
    
    
    ) and
    
    
    147 are characteristic of silylated compounds.
Validation Criteria

When validating this method for QC release, adhere to these limits:

MetricAcceptance CriteriaNotes
Linearity (

)

Range: 10 µg/mL – 500 µg/mL.[2]
Precision (RSD)

Based on 6 replicate injections of the standard.
Recovery 95% – 105%Spike recovery from the specific matrix.
LOD ~1 ng on-columnSignal-to-Noise ratio > 3:1.

Troubleshooting Guide

Issue: "Missing" Peak (No Response)
  • Cause 1: Moisture. BSTFA hydrolyzes instantly in the presence of water.

    • Fix: Ensure all glassware is oven-dried. Use a new bottle of BSTFA. Switch to Method B (ECF).

  • Cause 2: Salt Formation. If the sample is a hydrochloride salt, it may not dissolve in pyridine.

    • Fix: Add a drop of Triethylamine (TEA) to the pyridine solution before adding BSTFA to free the base.

Issue: Peak Tailing
  • Cause: Active sites in the inlet liner.

    • Fix: Replace the liner with a Deactivated Split Liner with Glass Wool.

  • Cause: Incomplete derivatization of the secondary amine.

    • Fix: Increase reaction time to 60 minutes or increase temperature to 80°C. Ensure TMCS catalyst is present.

Issue: Extra Peaks (Ghost Peaks)
  • Cause: Septum bleed or reagent impurities.

    • Fix: "BSTFA artifacts" are common. Run a blank (solvent + reagent) to identify and subtract these background peaks.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis." Talanta, 77(4), 1473-1482.

  • Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299.

  • Sigma-Aldrich. "Derivatization Reagents for Selective Response in GC/MS." Technical Bulletin.

  • Sobolevsky, T. G., et al. (2003). "Silylation of organic compounds for gas chromatography-mass spectrometry." Journal of Separation Science, 26(17), 1474-1478.

  • PubChem. "N-Methyl-2-phenylglycine Compound Summary."

Sources

Method

"NMR spectroscopy for structural elucidation of 2-(Methylamino)-2-phenylacetic acid derivatives"

Application Note: High-Resolution NMR Characterization of 2-(Methylamino)-2-phenylacetic Acid Derivatives Part 1: Introduction & Strategic Overview 2-(Methylamino)-2-phenylacetic acid (also known as -methyl phenylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-(Methylamino)-2-phenylacetic Acid Derivatives

Part 1: Introduction & Strategic Overview

2-(Methylamino)-2-phenylacetic acid (also known as


-methyl phenylglycine) and its derivatives represent a critical scaffold in peptidomimetic drug design. The introduction of the 

-methyl group serves two pharmacological purposes: it increases metabolic stability against proteases and restricts conformational flexibility, often locking peptides into bioactive geometries.[1]

However, these same features introduce significant analytical challenges in NMR spectroscopy:

  • Rotamerism: The

    
    -methylation of amide derivatives creates restricted rotation around the amide bond (
    
    
    
    isomerism), resulting in signal doubling that is frequently mistaken for impurities.
  • Chiral Integrity: The

    
    -carbon is highly susceptible to racemization during synthesis, requiring precise enantiomeric excess determination.
    
  • Zwitterionic Behavior: The amphoteric nature of the free acid necessitates careful pH control during sample preparation to prevent chemical shift wandering.

This guide provides a self-validating protocol to distinguish between rotamers and impurities, assign absolute stereochemistry, and fully characterize the scalar coupling network.

Part 2: Experimental Workflow & Logic

The following flowchart outlines the decision-making process for characterizing these derivatives. It prioritizes distinguishing dynamic conformational effects from static chemical impurities.

NMR_Workflow Start Sample: 2-(Methylamino)-2-phenylacetic acid Derivative Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent OneD 1D 1H NMR Screening Solvent->OneD Decision Are signals doubled/broad? OneD->Decision VT_NMR Variable Temperature (VT) NMR (Run at 350K - 370K) Decision->VT_NMR Yes (Suspect Rotamers) TwoD 2D Structural Assignment (HSQC, HMBC, COSY) Decision->TwoD No (Single Species) Impurity Signals Remain Split: Confirm Impurity/Diastereomer VT_NMR->Impurity No Change Coalescence Signals Coalesce: Confirm Rotamers VT_NMR->Coalescence Simplification Coalescence->TwoD Chiral Chiral Analysis (Mosher's Acid / CSA) TwoD->Chiral Final Full Structural Report Chiral->Final

Caption: Logical workflow for distinguishing rotameric species from impurities using Variable Temperature NMR prior to full structural assignment.

Part 3: Detailed Protocols

Sample Preparation Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the population of rotamers.

  • For Structural Assignment (Recommended): DMSO-d6 .

    • Reasoning: The high dielectric constant stabilizes the zwitterionic form of the free acid. It also slows proton exchange, allowing observation of the carboxylic acid proton (~12 ppm) and amine proton (if unmethylated/protonated).

  • For Chiral Analysis: CDCl3 .

    • Reasoning: Required for Mosher's acid derivatization or Chiral Solvating Agents (CSAs) to maximize chemical shift dispersion (

      
      ).
      
1D 1H NMR Characterization & Rotamer Identification

Objective: Assign key functional groups and identify rotameric populations.

The "Rotamer Trap":


-methylated amides often exist as a mixture of cis and trans isomers (relative to the amide bond) in slow exchange on the NMR timescale at room temperature. This results in two sets of signals (e.g., two N-Me singlets, two 

-CH signals) with unequal intensities (e.g., 3:1 ratio).

Protocol:

  • Acquire standard 1H spectrum at 298 K.

  • Self-Validation Step (VT-NMR): If signal doubling is observed, heat the sample to 353 K (80 °C) inside the probe.

    • Result A: Signals broaden and merge into a single average set

      
      Rotamers Confirmed .
      
    • Result B: Signals remain sharp and distinct

      
      Impurity or Diastereomer Confirmed .
      

Table 1: Characteristic Chemical Shifts (DMSO-d6)

MoietyProton (

ppm)
MultiplicityCarbon (

ppm)
Diagnostic Notes
N-CH3 2.2 - 2.8Singlet (or doublet if H-coupled)30 - 40Shift is highly sensitive to

conformation.

-CH
4.0 - 5.5Singlet (broad)60 - 70Deshielded by Phenyl and N-substitution.
Aromatic 7.2 - 7.5Multiplet126 - 130Often overlaps; use HSQC to resolve.
COOH 10.0 - 12.5Broad Singlet170 - 175Only visible in dry DMSO/DMF.
2D NMR Assignment Strategy

Because the aromatic region is crowded and the N-Me group is distinct, 2D correlations are essential for connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use multiplicity-edited HSQC to distinguish the N-CH3 (positive phase) from any methylene impurities (negative phase).

    • Critical Check: Ensure the

      
      -CH proton correlates to a carbon in the 60-70 ppm range. If it correlates to >100 ppm, it is likely an acetal impurity, not the drug candidate.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Bridge" Experiment: Look for the long-range coupling (

      
      ) between the N-CH3 protons  and the 
      
      
      
      -Carbon
      . This confirms the N-methylation site.
    • Verify the connection between the

      
      -CH  and the Carbonyl Carbon  (~170 ppm).
      
Stereochemical Analysis (Chiral Purity)

Determining the Enantiomeric Excess (ee%) of the


-center is critical.

Method: Mosher's Acid Analysis (MTPA) Since the molecule contains a secondary amine (or can be derivatized to one), reacting it with chiral MTPA-Cl (Mosher's acid chloride) yields diastereomeric amides.

Protocol:

  • Take 5-10 mg of the substrate in CDCl3.

  • Add 1.5 eq of (R)-(-)-MTPA-Cl and 2 eq of Pyridine-d5.

  • Allow reaction for 15 mins (in tube).

  • Acquire 1H NMR.[2][3][4][5][6][7]

  • Analysis:

    • In the (R)-MTPA derivative, the phenyl group of the MTPA auxiliary shields protons on one side of the plane and deshields the other.

    • Compare the chemical shifts of the N-Me group in the (R)-MTPA vs (S)-MTPA derivatives.

    • 
      . The sign of 
      
      
      
      allows assignment of Absolute Configuration (R or S) based on established models [1].

Part 4: Troubleshooting & Common Pitfalls

ObservationProbable CauseRemediation
N-Me signal is a doublet Coupling to NH protonAdd D2O shake to exchange NH

ND; signal will collapse to singlet.
Missing COOH signal Rapid exchange with waterDry sample thoroughly; use 100% DMSO-d6 from a fresh ampule.
Broad aromatic peaks Restricted rotation of Phenyl ringCommon in sterically bulky derivatives. Run VT-NMR at elevated temperature.
Complex aliphatic region Residual solventsRefer to the trace impurity database (e.g., Ethanol/Ethyl Acetate traces) [2].

Part 5: References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458.

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for Phenylacetic Acid derivatives.

  • Hu, H., et al. (2019). Conformational Analysis of N-Methylated Peptides by NMR and DFT. Journal of Physical Chemistry B. (Contextual grounding for rotamerism).

Sources

Application

"use of 2-(Methylamino)-2-phenylacetic acid in peptide synthesis"

Application Note: Strategic Incorporation of 2-(Methylamino)-2-phenylacetic Acid ( -Me-Phg) in Peptide Synthesis -Me-Phg Coupling Executive Summary The incorporation of 2-(Methylamino)-2-phenylacetic acid (commonly refer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-(Methylamino)-2-phenylacetic Acid ( -Me-Phg) in Peptide Synthesis


-Me-Phg Coupling

Executive Summary

The incorporation of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as


-Methylphenylglycine or 

-Me-Phg) into peptide backbones presents a "perfect storm" of synthetic challenges. This residue combines the extreme steric hindrance of an

-methylated

-carbon with the electronic volatility of a phenylglycine side chain.

Researchers frequently encounter two primary failure modes with this residue:

  • Severe Racemization: The benzylic hydrogen at the

    
    -position is highly acidic, making the residue prone to rapid epimerization under standard basic coupling conditions (e.g., DIPEA/HATU).
    
  • Coupling Failure: The

    
    -methyl group sterically shields the nucleophilic amine, making the subsequent acylation (coupling the next amino acid) notoriously difficult.
    

This guide provides a validated, high-fidelity protocol to navigate these issues, utilizing specific reagent combinations (COMU/TMP and BTC) to ensure enantiomeric purity and high yield.

Chemical Context & The "Double Trouble" Mechanism

Understanding the causality of failure is essential for protocol adherence.

A. The Racemization Trap (Electronic)

Unlike aliphatic amino acids (e.g., Ala, Leu), the


-proton of Phenylglycine is benzylic. The adjacent phenyl ring stabilizes the deprotonated enolate intermediate via resonance. When combined with 

-methylation, the formation of a highly reactive oxazolonium ion intermediate is accelerated during activation.
  • Risk Factor: Standard bases like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are strong enough to deprotonate this position during the slow activation kinetics caused by steric bulk.

B. The Steric Wall (Physical)

The


-methyl group introduces a clash with the incoming activated amino acid. Standard reagents (HBTU/HCTU) often fail to drive this reaction to completion, leading to deletion sequences (

peptides).

Protocol 1: Coupling of Fmoc- -Me-Phg-OH

Objective: Attach Fmoc-


-Me-Phg-OH to the resin-bound peptide without racemizing the 

-center.

Critical Deviation from Standard SPPS:

  • DO NOT use DIPEA or NMM.

  • DO NOT use HATU as the primary choice if enantiopurity is critical (unless temperature is strictly controlled).

  • USE Collidine (TMP) or 2,6-Dimethylpyridine (DMP) as the base. These weak, sterically hindered bases are sufficient for activation but poor at

    
    -deprotonation.
    
Reagents
  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) or DEPBT.

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

  • Activation Cocktail:

    • In a separate vial, dissolve Fmoc-

      
      -Me-Phg-OH  (3.0 eq) and COMU  (3.0 eq) in minimal DMF.
      
    • Add TMP (3.0 eq). Note: The 1:1:1 ratio is crucial to avoid excess base.

    • Pre-activate for exactly 30 seconds . (Do not exceed 1 min).

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Agitate at Room Temperature for 60 minutes.

    • Optional: For extremely difficult sequences, microwave irradiation at 50°C for 10 min can be used, but TMP must be used to prevent thermal racemization.

  • Wash: Drain and wash with DMF (

    
    s) and DCM (
    
    
    
    s).

Data Validation: Racemization Suppression

Coupling System Base % D-Isomer (Epimer) Verdict
HATU DIPEA 15 - 25% Unacceptable
HBTU DIPEA 10 - 18% Unacceptable
COMU TMP < 1.5% Recommended

| DEPBT | TMP | < 1.0% | Excellent |

Protocol 2: Coupling to the -Me-Phg Terminus

Objective: Acylate the sterically hindered secondary amine of the resin-bound


-Me-Phg with the next amino acid (Fmoc-AA-OH).

The Solution: In situ generation of Acid Chlorides using Bis(trichloromethyl)carbonate (BTC/Triphosgene). Acid chlorides are small, highly reactive electrophiles that can penetrate the steric shield of the


-methyl group better than bulky uronium/phosphonium active esters.
Reagents
  • Activator: Bis(trichloromethyl)carbonate (BTC).

  • Base: 2,4,6-Collidine (TMP).

  • Solvent: THF (Tetrahydrofuran) or Dioxane (anhydrous) is preferred over DMF for acid chloride formation to prevent Vilsmeier adduct formation.

Step-by-Step Procedure
  • Preparation:

    • Dissolve Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in anhydrous THF/DCM (1:1).

    • Safety Note: BTC generates phosgene gas. Perform in a well-ventilated fume hood.

  • Activation:

    • Add Collidine (14 eq) dropwise. A precipitate (collidinium chloride) will form.

    • Stir for 1–2 minutes to ensure acid chloride formation.

  • Coupling:

    • Add the suspension directly to the resin-bound

      
      -Me-Phg peptide.
      
    • Agitate for 2 hours at room temperature.

    • Double Coupling: Recommended.[1][3][4][5] Repeat the step with fresh reagents for 1 hour.

  • Monitoring: Standard Kaiser test will likely be false-negative (red) due to the secondary amine. Use the Chloranil Test (Acetaldehyde/Chloranil) which turns blue in the presence of secondary amines.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for handling


-Me-Phg.

N_Me_Phg_Workflow Start Target: Incorporate N-Me-Phg Step1 Step 1: Coupling OF Fmoc-N-Me-Phg-OH Start->Step1 Decision1 Select Activation System Step1->Decision1 RouteA Standard (HATU/DIPEA) Decision1->RouteA Avoid RouteB Optimized (COMU/TMP) Decision1->RouteB Recommended ResultA High Racemization (15-25% D-isomer) RouteA->ResultA ResultB High Fidelity (<1.5% D-isomer) RouteB->ResultB Step2 Step 2: Coupling TO N-Me-Phg Terminus ResultB->Step2 Challenge Steric Hindrance: Secondary Amine Step2->Challenge Method1 Uronium (HATU) Challenge->Method1 Standard Method2 Acid Chloride (BTC) Challenge->Method2 Steric Solution Outcome1 Slow/Incomplete (Deletion Sequences) Method1->Outcome1 Outcome2 Rapid/Complete Acylation Method2->Outcome2

Figure 1: Strategic Decision Tree for N-Me-Phg Synthesis. Green paths indicate the recommended protocols to minimize racemization and maximize yield.

Troubleshooting & Quality Control

A. Epimerization Check

Because Phg derivatives are so sensitive, you must validate the stereochemistry of your first batch.

  • Method: Synthesize a standard "L-L" and an intentional "D-L" diastereomer control.

  • Analysis: Use C18 RP-HPLC with a shallow gradient (e.g., 0.5% B per minute). The

    
    -methyl group often enhances separation of diastereomers compared to non-methylated analogs.
    
B. Incomplete Coupling (Chloranil Test)

If the Chloranil test remains blue after the BTC coupling:

  • Triple Couple: Perform a third coupling using HATU/HOAt (1:1) with DIEA for 3 hours. HOAt (1-Hydroxy-7-azabenzotriazole) is specifically effective for secondary amines due to the neighboring group effect of the pyridine nitrogen.

  • Temperature: Elevate to 50°C (Microwave) for 15 mins. Warning: Only do this for coupling TO the

    
    -Me-Phg, not OF  it.
    

References

  • Liang, C., et al. (2017). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." Tetrahedron Letters, 58(23), 2325-2329. Link

  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, 12(3), 213-219. Link

  • Di Gioia, M. L., et al. (2010). "A Validated Protocol for the Synthesis of N-Methylated Peptides." Amino Acids, 38, 133-143. Link

  • Bachem Technical Guides. "Peptide Coupling Reagents: Handling Sterically Hindered Amino Acids." Link

  • Merck Millipore (Novabiochem). "Overcoming Aggregation and Difficult Couplings in SPPS." Technical Note 1177. Link

Sources

Method

"2-(Methylamino)-2-phenylacetic acid as a chiral resolving agent for alcohols"

Executive Summary This Application Note details the methodology for using 2-(Methylamino)-2-phenylacetic acid (also known as N-methylphenylglycine) as a chiral resolving agent for secondary alcohols. While Mandelic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodology for using 2-(Methylamino)-2-phenylacetic acid (also known as N-methylphenylglycine) as a chiral resolving agent for secondary alcohols. While Mandelic acid and Mosher’s acid are traditional choices, N-methylphenylglycine offers unique advantages due to the steric bulk of the N-methyl group and the π-π stacking potential of the phenyl ring. These features enhance diastereomeric discrimination, particularly for alcohols possessing aromatic or bulky aliphatic substituents.

This guide focuses on the Direct Esterification via Acid Chloride Generation , a robust protocol that utilizes the amino acid in its hydrochloride salt form to prevent self-polymerization while effecting resolution.

Mechanism of Resolution

The resolution relies on the formation of diastereomeric esters .[1][2] When a racemic alcohol (


-Alc) reacts with an enantiomerically pure resolving agent (e.g., (

)-Acid), two diastereomers are formed:
  • (

    
    )-Acid-(
    
    
    
    )-Alcohol Ester
  • (

    
    )-Acid-(
    
    
    
    )-Alcohol Ester

Unlike enantiomers, these diastereomers possess distinct physical properties (solubility, boiling point, chromatographic retention), allowing for separation.[2][3]

Why 2-(Methylamino)-2-phenylacetic acid?

  • Steric Differentiation: The N-methyl group creates a more rigid conformational lock compared to the primary amine of phenylglycine, enhancing the "chiral pocket" effect.

  • Crystallinity: The resulting amino-ester salts often exhibit high crystallinity, facilitating separation by fractional crystallization, a scalable alternative to chromatography.

Workflow Visualization

ResolutionWorkflow Racemate Racemic Alcohol (R/S Mixture) Esterification Esterification Reaction Racemate->Esterification Agent (S)-2-(Methylamino)- 2-phenylacetic acid Activation Activation (SOCl2 / HCl) Agent->Activation Activation->Esterification In situ Acid Chloride Diastereomers Mixture of Diastereomeric Salts Esterification->Diastereomers Separation Separation (Crystallization/HPLC) Diastereomers->Separation Hydrolysis Hydrolysis (LiOH / NaOH) Separation->Hydrolysis Pure Diastereomer Resolved Pure Enantiomeric Alcohol Hydrolysis->Resolved

Figure 1: Operational workflow for the resolution of alcohols via diastereomeric ester formation.

Materials & Reagents

ComponentSpecificationRole
Resolving Agent (S)-(+)-2-(Methylamino)-2-phenylacetic acid (>99% ee)Chiral Source
Substrate Racemic Secondary AlcoholTarget for resolution
Activator Thionyl Chloride (

)
Acid chloride generator
Solvent Dichloromethane (DCM) or TolueneReaction medium
Base (Optional) Pyridine or

Used only if N-protection is employed
Hydrolysis Agent Lithium Hydroxide (

)
Ester cleavage

Experimental Protocols

Protocol A: Direct Esterification (The "Salt" Method)

Best for robust alcohols and scalable processes. This method keeps the amine protonated to prevent self-reaction.

Step 1: Preparation of the Acid Chloride Salt

  • Weigh 1.0 equiv of (S)-2-(Methylamino)-2-phenylacetic acid into a dry round-bottom flask under inert atmosphere (

    
    ).
    
  • Suspend in anhydrous DCM (5 mL per mmol).

  • Cool the suspension to 0°C .

  • Dropwise add 1.5 equiv of Thionyl Chloride (

    
    ).
    
  • Critical Step: Reflux the mixture for 1–2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solid dissolves. The amine functionality is now protonated (
    
    
    ), preventing it from reacting with the acid chloride.
  • Remove excess

    
     and solvent under vacuum to yield the Amino Acid Chloride Hydrochloride  as a solid/foam.
    

Step 2: Esterification

  • Redissolve the residue from Step 1 in anhydrous DCM.

  • Add 1.0 equiv of the Racemic Alcohol .

  • Note: Do not add base yet. The reaction proceeds via the activated acid chloride. If the reaction is sluggish, catalytic DMAP (0.1 equiv) can be added, but keep the mixture cool (0°C) to minimize racemization of the sensitive benzylic center.

  • Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated

    
     (this will deprotonate the amine). Extract with DCM. Wash with brine, dry over 
    
    
    
    , and concentrate.

Step 3: Separation of Diastereomers

  • Method A (Crystallization): Dissolve the crude oil in a minimum amount of hot hexane/ethyl acetate (or ethanol). Allow to cool slowly. The diastereomer with the better packing lattice (often the heterochiral pair) will crystallize.

  • Method B (Chromatography): If the esters are oils, purify via Flash Column Chromatography (Silica gel). The diastereomers will typically show

    
    .
    

Step 4: Hydrolysis (Recovery)

  • Dissolve the pure diastereomeric ester in THF/Water (3:1).

  • Add 2.5 equiv of

    
    .
    
  • Stir at room temperature until TLC indicates disappearance of the ester (usually < 4 hours).

  • Extraction: Extract the aqueous layer with Ether/EtOAc to recover the Chiral Alcohol .

  • Optional: Acidify the aqueous layer to pH 5-6 to recover the resolving agent (zwitterionic form).

Data Analysis & Validation

NMR Discrimination

The N-methylphenylglycine moiety induces significant magnetic anisotropy. When analyzing the mixture of diastereomers via


-NMR:
  • Alpha-Proton (

    
    ):  The proton on the chiral center of the alcohol will exhibit distinct chemical shifts for the (
    
    
    
    ) and (
    
    
    ) diastereomers.
  • N-Methyl Group: The singlet for the

    
     group is often split into two distinct singlets, providing a quick method to calculate the Diastereomeric Ratio (dr) without chiral HPLC.
    

Calculation of Enantiomeric Excess (ee):



(Where A and B are the integration values of the diagnostic NMR signals).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Self-polymerization of resolving agent.Ensure the amine is fully protonated (HCl salt) during activation. Avoid adding excess base during coupling.
Racemization Benzylic proton is acidic; high temp or strong base used.Keep reaction temp < 25°C. Use Steglich esterification (DCC/DMAP) with N-Boc protected agent if racemization persists.
Poor Separation Diastereomers are oily.Attempt hydrolysis of the ester to the salt form (e.g., oxalate salt of the ester) to induce crystallization.

References

  • Principles of Resolution: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

  • Phenylglycine in Resolution: Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids.[4] The Journal of Organic Chemistry, 65(2), 397–404. Link

  • Kinetic Resolution Protocols: Pellissier, H. (2011). Enantioselective Kinetic Resolution of Secondary Alcohols. Tetrahedron. Link

  • Amino Acid Esterification Methods: Common Organic Chemistry - Esterification Protocols. Link

Sources

Application

Advanced Derivatization Protocols for the Quantification and Enantioseparation of 2-(Methylamino)-2-phenylacetic Acid

Abstract & Introduction 2-(Methylamino)-2-phenylacetic acid (also known as -Methylphenylglycine or -Phenylsarcosine) represents a critical intermediate in the synthesis of semi-synthetic penicillins and cephalosporins. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(Methylamino)-2-phenylacetic acid (also known as


-Methylphenylglycine or 

-Phenylsarcosine) represents a critical intermediate in the synthesis of semi-synthetic penicillins and cephalosporins. It also serves as a vital chiral auxiliary in asymmetric synthesis. However, its analytical determination is complicated by its zwitterionic character, high polarity, and lack of significant volatility.

Furthermore, as a molecule with a chiral center, distinguishing between its


 and 

enantiomers is often a regulatory requirement in drug development.

This guide provides three distinct, field-validated protocols to address these challenges:

  • GC-MS via Alkylation (MCF): For rapid, automated profiling in aqueous matrices.

  • LC-MS/UV via Marfey’s Reagent: For high-sensitivity enantiomeric separation.

  • GC-MS via Silylation (MTBSTFA): For anhydrous samples requiring high thermal stability.

Method Selection Guide

Select the appropriate protocol based on your sample matrix and data requirements.

method_selection Start Start: Sample Analysis Matrix What is the Matrix? Start->Matrix Aqueous Aqueous / Biological (Urine, Plasma, Media) Matrix->Aqueous Dry Dry Solid / Organic Solvent (API Powder, Synthesis) Matrix->Dry Chiral Is Enantiomeric Separation Required? Aqueous->Chiral Dry->Chiral If Chiral Purity Needed Silylation PROTOCOL 3: MTBSTFA Silylation (GC-MS) Dry->Silylation Standard QC MCF PROTOCOL 1: Methyl Chloroformate (MCF) (GC-MS) Chiral->MCF No (Achiral Quant) Marfeys PROTOCOL 2: Marfey's Reagent (LC-MS / HPLC-UV) Chiral->Marfeys Yes (Critical)

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on matrix type and analytical goals.

Protocol 1: Rapid Aqueous Alkylation (GC-MS)

Method: Methyl Chloroformate (MCF) Derivatization Best For: Metabolomics, aqueous samples, high-throughput profiling.

Scientific Rationale

Traditional silylation requires completely dry samples, which is a bottleneck for biological fluids. The MCF method works in aqueous/alcoholic media. It performs a double derivatization in seconds:

  • Carboxyl group: Esterification (Methyl ester).

  • Secondary Amine: Carbamoylation (N-methoxycarbonyl).

This renders the amphoteric 2-(Methylamino)-2-phenylacetic acid volatile and stable.

Reagents
  • Methyl Chloroformate (MCF)[1]

  • Methanol (anhydrous)

  • Pyridine (catalyst/base)[2]

  • Chloroform (extraction solvent)[3][4]

  • 1% Sodium Bicarbonate solution

Step-by-Step Workflow
  • Sample Prep: Take 50 µL of aqueous sample (or standard) in a silanized glass vial.

  • Solvent Addition: Add 100 µL Methanol and 10 µL Pyridine. Vortex (10 sec).

  • Reaction: Add 10 µL MCF.

    • Observation: Gas evolution (

      
      ) will occur. This indicates the reaction is proceeding.
      
    • Mechanism:[3][5][6] The reaction is instantaneous and exothermic.

  • Extraction: Add 100 µL Chloroform. Vortex vigorously (20 sec).

  • Wash: Add 100 µL 1% Sodium Bicarbonate (neutralizes excess acid/MCF). Vortex.

  • Separation: Centrifuge at 3000 rpm for 2 mins. The bottom layer (Chloroform) contains the derivative.

  • Injection: Inject 1 µL of the chloroform layer into GC-MS.

mcf_reaction Substrate 2-(Methylamino)- 2-phenylacetic acid Intermediate Reaction (Instantaneous) Substrate->Intermediate Reagents MCF / MeOH / Pyridine Reagents->Intermediate Product N-methoxycarbonyl- N-methyl-2-phenylglycine methyl ester Intermediate->Product - HCl, - CO2

Figure 2: Reaction pathway for MCF derivatization converting the zwitterion to a volatile carbamate-ester.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm
Inlet Temp 250°C (Split 10:1)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 70°C (2 min)

20°C/min

280°C (3 min)
MS Source 230°C, EI (70 eV)
Target Ions m/z 162 (Base peak, Tropylium-derivative), m/z 103 (Ester fragment)

Protocol 2: Chiral Separation (LC-MS/UV)

Method: Marfey’s Reagent (FDAA or L-FDLA) Best For: Enantiomeric purity (R vs S), high sensitivity.

Scientific Rationale

Direct chiral chromatography can be expensive and finicky. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine to form diastereomers .

  • 
    -Target + 
    
    
    
    -Marfey
    
    
    
    
    -Diastereomer
  • 
    -Target + 
    
    
    
    -Marfey
    
    
    
    
    -Diastereomer

Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reagents
  • FDAA (Marfey's Reagent) or L-FDLA (Leucinamide analog - higher hydrophobicity).

  • 1M Sodium Bicarbonate (

    
    ).
    
  • 1M HCl (for quenching).

  • Acetone or Acetonitrile.[2][3][7][8]

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of sample in 100 µL water.

  • Reagent Mix: Add 150 µL of 1% FDAA in acetone.

  • Buffer: Add 40 µL of 1M

    
     (pH must be > 8.0 for the reaction).
    
  • Incubation: Heat at 40°C for 60 minutes . (Secondary amines react slower than primary; heat is required).

  • Quench: Add 40 µL of 1M HCl to stop the reaction and stabilize the product.

  • Dilution: Dilute with 200 µL Acetonitrile/Water (50:50).

  • Analysis: Inject 5-10 µL into HPLC or LC-MS.

HPLC Conditions (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid (or TFA for UV)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B

60% B over 25 mins
Detection UV at 340 nm (Marfey's chromophore) or MS (ESI Positive)
Elution Order Typically L-L elutes before D-L (Verify with standards)

Protocol 3: Silylation (Alternative GC-MS)

Method: MTBSTFA Derivatization Best For: Anhydrous samples, confirmation of MCF results.

Scientific Rationale

Silylation replaces active hydrogens with silyl groups. We use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) because it forms TBDMS derivatives.[7] These are hydrolytically more stable than the TMS derivatives formed by BSTFA, reducing degradation in the autosampler.

Workflow
  • Dry Sample: Evaporate sample to complete dryness under Nitrogen. Critical: Any water will kill the reagent.

  • Reagent: Add 50 µL MTBSTFA + 1% TBDMCS.

  • Solvent: Add 50 µL Acetonitrile (anhydrous).

  • Heat: Cap and heat at 70°C for 30 minutes .

  • Inject: Inject directly into GC-MS (Split mode).

References & Validation Sources

  • Methodology for Amino Acid Analysis (MCF):

    • Source: Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols.

    • Context: Validates the MCF protocol for amino acids in aqueous media.

  • Marfey's Reagent for Secondary Amines:

    • Source: Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][7][8][9][10][11]

    • Context: Establishes FDAA as the standard for separating enantiomers of secondary amines like N-methyl amino acids.

  • Silylation Stability (MTBSTFA vs BSTFA):

    • Source: Merck/Sigma-Aldrich Technical Library. "The Derivatization and Analysis of Amino Acids by GC-MS."

    • Context: Comparison of silylating agents and stability data.[12]

  • Pharmaceutical Impurity Profiling:

    • Source: Alsante, K. M., et al. (2003). "Impurity profiles of drug substances and drug products." Advanced Drug Delivery Reviews.

    • Context: Regulatory context for analyzing intermediates like phenylglycine derivatives.

Sources

Method

"protocols for the synthesis of 2-(Methylamino)-2-phenylacetic acid esters"

Application Note: AN-SYN-402 Topic: Protocols for the Synthesis of 2-(Methylamino)-2-phenylacetic Acid Esters ( -Methyl Phenylglycine Esters) Date: October 24, 2023 Rev: 1.2 Executive Summary & Strategic Overview The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-402 Topic: Protocols for the Synthesis of 2-(Methylamino)-2-phenylacetic Acid Esters (


-Methyl Phenylglycine Esters)
Date:  October 24, 2023
Rev:  1.2

Executive Summary & Strategic Overview

The synthesis of 2-(methylamino)-2-phenylacetic acid esters (N-methyl phenylglycine esters) represents a critical transformation in the production of non-proteinogenic amino acid building blocks. These scaffolds are essential intermediates in the development of peptidomimetics and platelet aggregation inhibitors (e.g., Clopidogrel analogs).

This guide details two distinct synthetic pathways:

  • The Modified Strecker Protocol (Route A): The preferred industrial route due to scalability and cost-efficiency. It involves the condensation of benzaldehyde with methylamine and a cyanide source, followed by acid-catalyzed alcoholysis.

  • Nucleophilic Substitution (Route B): A rapid, laboratory-scale method utilizing

    
    -halo esters. While faster, this route requires strict kinetic control to prevent over-alkylation (formation of tertiary amines).
    
Synthetic Decision Matrix

G Start Target: 2-(Methylamino)-2-phenylacetic Ester Decision Scale & Availability Start->Decision RouteA Route A: Modified Strecker (Benzaldehyde + MeNH2 + CN-) Decision->RouteA High Scale (>100g) RouteB Route B: Nucleophilic Substitution (Bromo-ester + MeNH2) Decision->RouteB Lab Scale (<10g) ProsA Pros: Scalable, Low Cost, High Atom Economy RouteA->ProsA ConsA Cons: Cyanide Safety, Two-step Process RouteA->ConsA ProsB Pros: Single Step, Commercial Starting Materials RouteB->ProsB ConsB Cons: Over-alkylation Risk, Atom Inefficiency RouteB->ConsB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and constraints.

Protocol A: Modified Strecker Synthesis (Scalable)

This protocol utilizes a "one-pot" formation of the


-aminonitrile followed by a Pinner-type hydrolysis/esterification. This method minimizes the isolation of unstable imine intermediates.

Mechanism:

  • Condensation of benzaldehyde and methylamine to form the imine (

    
    -benzylidenemethanamine).
    
  • Nucleophilic attack by cyanide to form 2-(methylamino)-2-phenylacetonitrile.

  • Acid-mediated hydrolysis of the nitrile to the ester.

Reagents & Equipment
  • Precursors: Benzaldehyde (ReagentPlus, 99%), Methylamine (33% in EtOH or 40% aq.), Sodium Cyanide (NaCN) or TMSCN.

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM).

  • Acids: Sulfuric Acid (

    
    , conc.), HCl gas (optional).
    
  • Safety: Cyanide detection kit , fume hood with scrubbers, bleach bath for quenching.

Step-by-Step Methodology

Step 1: Synthesis of the


-Aminonitrile 
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, charge Benzaldehyde (1.0 equiv) and Methanol (5 vol).

  • Amine Addition: Cool to 0°C. Add Methylamine solution (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature

    
    .
    
    • IPC (In-Process Control): Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2). Formation of imine is rapid.

  • Cyanation: Add Acetic Acid (1.5 equiv) to buffer the solution (pH ~5-6). Add NaCN (1.1 equiv) dissolved in minimal water dropwise.

    • Caution: Exothermic. Evolution of HCN gas is possible; ensure high exhaust flow.

  • Reaction: Allow to warm to 25°C and stir for 12–16 hours.

  • Work-up: Quench excess cyanide with bleach (NaOCl) in the trap. Dilute reaction with water, extract with DCM (

    
    ).[1][2][3] Dry organic layer over 
    
    
    
    and concentrate to yield the crude aminonitrile.

Step 2: Pinner Hydrolysis & Esterification

  • Acidification: Dissolve crude aminonitrile in Methanol (dry, 10 vol). Cool to 0°C.[4]

  • Addition: Add concentrated

    
      (3.0 equiv) dropwise.
    
    • Note: The reaction proceeds via the imidate intermediate.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.

    • IPC: Monitor the conversion of nitrile to ester.[5] Intermediate amide may be observed.[6][7][8]

  • Isolation: Cool to room temperature. Pour onto ice-water. Neutralize carefully with saturated

    
     (to pH 8). Extract with EtOAc.[4][9]
    
  • Purification: Distillation (vacuum) or column chromatography (Silica, DCM/MeOH gradient).

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Imine Formation Temp 0°C – 10°CHigher temps lead to polymerization/coloration.
pH during Cyanation 5.0 – 6.0Too low: HCN gas risk. Too high: Hydrolysis of imine.[10]
Hydrolysis Temp 60°C – 70°CIncomplete conversion of amide intermediate if too low.

Protocol B: Direct Nucleophilic Substitution (Rapid)

Ideal for generating small libraries of analogs. The primary challenge is the higher nucleophilicity of the product (secondary amine) compared to the starting methylamine, leading to double alkylation.

Reaction:



Reagents
  • Substrate: Methyl

    
    -bromophenylacetate (97%).
    
  • Nucleophile: Methylamine (2M in THF).

  • Solvent: THF or Acetonitrile (anhydrous).

Step-by-Step Methodology
  • Charge: Place Methylamine (4.0 – 5.0 equiv) in a flask.

    • Why Excess? A large excess is mandatory to statistically favor the attack of the primary amine over the secondary amine product.

  • Addition: Dissolve Methyl

    
    -bromophenylacetate  (1.0 equiv) in THF. Add this solution slowly (dropwise) to the stirring amine solution at -10°C.
    
    • Technique: "Inverse addition" (electrophile added to nucleophile) keeps the concentration of electrophile low relative to the amine.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Filtration: Filter off the methylammonium bromide precipitate.

  • Work-up: Concentrate the filtrate. Redissolve in Et2O, wash with water to remove excess methylamine.

  • Purification: The crude oil often requires chromatography to remove trace tertiary amine byproducts.

Visualization of Reaction Pathways

ReactionPathways cluster_Strecker Route A: Strecker Mechanism cluster_SN2 Route B: Substitution Benz Benzaldehyde Imine Imine Int. Benz->Imine + MeNH2 Nitrile Aminonitrile Imine->Nitrile + CN- Imidate Imidate Salt Nitrile->Imidate + MeOH/H+ ProductA Target Ester Imidate->ProductA + H2O Bromo Bromo-Ester ProductB Target Ester Bromo->ProductB + MeNH2 (Excess) Byproduct Tertiary Amine (Over-alkylation) ProductB->Byproduct + Bromo-Ester (Side Rxn)

Figure 2: Mechanistic flow of Strecker vs. Substitution pathways, highlighting the side-reaction risk in Route B.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Strecker) Polymerization of ImineEnsure temp <10°C during imine formation. Dry solvents strictly.
Low Yield (Strecker) Incomplete HydrolysisIncrease

equivalents; ensure reflux is vigorous.
Impurity: Tertiary Amine (Route B) Over-alkylationIncrease Methylamine equivalents (to 10x); slow down addition rate.
Racemization High pH or TempAvoid strong bases during workup. Use tartaric acid for resolution if enantiopurity is required.

References

  • Strecker Synthesis Overview

    • Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of a Non-Proteinogenic Amino Acid." Organic Process Research & Development, 2012.
  • Clopidogrel Intermediate Synthesis (Analogous Chemistry)

    • Eswaraiah, S., et al. "Process for preparing clopidogrel."[2] U.S. Patent 2007/0225320.

  • Nucleophilic Substitution Dynamics

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Properties of Methyl 2-(methylamino)

    • PubChem Compound Summary for CID 13852358.[11]

Sources

Application

Application Note: 2-(Methylamino)-2-phenylacetic acid in Neurochemical Research

Executive Summary 2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-2-phenylglycine or N-Me-Phg ) acts as a critical structural motif in the development of neuroactive peptidomimetics and the interrogation of g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-2-phenylglycine or N-Me-Phg ) acts as a critical structural motif in the development of neuroactive peptidomimetics and the interrogation of glutamatergic signaling pathways. Unlike simple amino acids, N-Me-Phg combines the lipophilic bulk of a phenyl ring with the conformational constraints of N-methylation.

This application note details the utility of N-Me-Phg in two primary neurochemical contexts:

  • Peptidomimetic Drug Design: Enhancing blood-brain barrier (BBB) permeability and proteolytic stability of neuropeptides.

  • Receptor Pharmacology: Probing the steric tolerance of the Glycine Binding Site on NMDA receptors and Glycine Transporters (GlyT1).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before integrating this compound into biological assays, researchers must account for its specific physicochemical behavior, particularly its chirality and N-methylation effects.

PropertyValue / DescriptionRelevance to Neurochemistry
IUPAC Name 2-(Methylamino)-2-phenylacetic acidCore scaffold
Common Abbreviation N-Me-PhgUsed in peptide sequence notation
CAS Number 2611-88-3 (S-isomer); 74641-60-4 (racemic)Ensure enantiopurity for receptor assays
Molecular Weight 165.19 g/mol Low MW favors BBB penetration
pKa (approx) Carboxyl: ~2.0; Amine: ~9.2Zwitterionic at physiological pH
Lipophilicity Higher than PhenylglycineN-methylation increases logP, aiding membrane crossing

Mechanism of Action & Scientific Rationale

The "Methyl Effect" in Neuropeptide Engineering

In neuropharmacology, native peptides (e.g., Enkephalins, Substance P) often fail as drugs due to rapid degradation by proteases and poor membrane permeability. Incorporating N-Me-Phg addresses these failures through three mechanisms:

  • Proteolytic Shielding: The N-methyl group sterically hinders the approach of peptidases that cleave peptide bonds.

  • Conformational Constraint: N-methylation restricts the rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds, often locking the peptide into a bioactive conformation (e.g.,
    
    
    -turn) required for GPCR binding.
  • Lipophilicity: The removal of a hydrogen bond donor (NH becomes N-CH3) reduces the energy cost of desolvation, facilitating transport across the Blood-Brain Barrier (BBB).

Probing Glutamatergic Pathways (NMDA & GlyT1)

N-Me-Phg serves as a structural hybrid between Sarcosine (N-methylglycine) and Phenylglycine .

  • Sarcosine: A known GlyT1 inhibitor and NMDAR co-agonist.

  • Phenylglycine: A scaffold for mGluR antagonists and NMDAR glycine-site ligands.

  • N-Me-Phg: By introducing the phenyl ring to the sarcosine scaffold, researchers use N-Me-Phg to map the size of the hydrophobic pocket adjacent to the glycine binding site. If the receptor tolerates the phenyl ring, the compound can act as a selective probe; if not, it serves as a steric blocker (antagonist).

Pharmacophore_Evolution Glycine Glycine (Endogenous Ligand) Sarcosine Sarcosine (N-Methylglycine) GlyT1 Inhibitor Glycine->Sarcosine + N-Methylation (Metabolic Stability) Phg Phenylglycine (mGluR/NMDAR Scaffold) Glycine->Phg + Phenyl Group (Receptor Selectivity) NMePhg N-Me-Phg (Target Compound) Steric Probe & Stabilizer Sarcosine->NMePhg + Phenyl Group (Hydrophobic Pocket Probe) Phg->NMePhg + N-Methylation (Protease Resistance)

Figure 1: Pharmacophore evolution showing how N-Me-Phg integrates structural features of Sarcosine and Phenylglycine to create a specialized neurochemical probe.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: N-methylated amino acids are sterically hindered, making standard coupling inefficient. This protocol uses HATU/HOAt to drive the reaction for synthesizing neuroactive peptides containing N-Me-Phg.

Materials:

  • Fmoc-N-Me-Phg-OH

  • Resin (e.g., Rink Amide MBHA for C-terminal amides)

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation (Critical Step):

    • Dissolve Fmoc-N-Me-Phg-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

    • Add DIPEA (6 eq) and pre-activate for 1 minute. Note: Do not exceed 2 mins to avoid racemization.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .

    • QC Check: Perform a Chloranil test (not Kaiser test, as secondary amines do not react with ninhydrin) to verify coupling.

  • Double Coupling: Due to steric hindrance, a second coupling cycle is recommended if the Chloranil test is positive.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: In Vitro Competitive Binding Assay (NMDA Glycine Site)

Rationale: To determine the affinity (


) of N-Me-Phg for the NMDA receptor glycine site using rat brain membrane homogenates.

Materials:

  • Ligand: [³H]-MDL 105,519 (a selective glycine site antagonist) or [³H]-Glycine.

  • Tissue: Rat cerebral cortex homogenate (washed 4x to remove endogenous glycine).

  • Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenate and resuspend in Tris-Acetate buffer.

  • Dosing: Prepare serial dilutions of N-Me-Phg (10 nM to 100 µM) in buffer.

  • Incubation:

    • Mix 100 µL Membrane suspension + 50 µL [³H]-Ligand (2 nM final) + 50 µL N-Me-Phg (or vehicle).

    • Non-Specific Binding (NSB): Define using 1 mM Glycine or 100 µM D-Serine.

    • Incubate at 4°C for 60 minutes (to minimize receptor degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI (to reduce filter binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Assay_Workflow Start Rat Cortical Membranes (Washed 4x) Incubation Incubate 60 min @ 4°C (+ [3H]-Ligand + N-Me-Phg) Start->Incubation Filter Rapid Filtration (GF/B Filters + PEI) Incubation->Filter Count Scintillation Counting Filter->Count Data Calculate Ki (Cheng-Prusoff) Count->Data

Figure 2: Workflow for Competitive Binding Assay to determine affinity of N-Me-Phg.

Troubleshooting & Critical Considerations

Stereochemical Purity

The biological activity of phenylglycine derivatives is highly stereospecific. The (S)-enantiomer is typically the bioactive form for NMDA mimicry, while the (R)-enantiomer may be inactive or antagonistic.

  • Action: Always verify enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) before biological testing. Racemization can occur during peptide synthesis activation; use HOAt to suppress this.

Solubility

The zwitterionic nature means solubility is lowest at the isoelectric point (pI).

  • Action: For stock solutions (10-100 mM), dissolve in 0.1 M HCl or 0.1 M NaOH, then dilute into neutral buffer. Avoid dissolving directly in neutral PBS if concentrations >10 mM are required.

References

  • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5823-5846. Link

  • Sugisaki, A., et al. (2018). "Optical Resolution and Asymmetric Transformation of (RS)-N-Methyl-2-phenylglycine." Bulletin of the Chemical Society of Japan. Link

  • Vandenberg, R. J., et al. (2014). "Glycine transporter inhibitors: A new class of antipsychotic drugs." Current Molecular Pharmacology.
  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523.
Method

Application Note: Dissecting Amino Acid Transport Mechanisms using 2-(Methylamino)-2-phenylacetic Acid

This Application Note and Protocol Guide is designed for researchers investigating amino acid transport kinetics, specifically focusing on the utility of 2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-L-Phen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating amino acid transport kinetics, specifically focusing on the utility of 2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-L-Phenylglycine or NMPG ) as a specialized probe.

Based on its chemical structure—an N-methylated analog of phenylglycine—this compound serves as a critical tool for dissecting overlapping transport systems, particularly distinguishing Proton-coupled Amino Acid Transporter 1 (PAT1/SLC36A1) from System L (LAT1/SLC7A5) and System A (SLC38) .

Introduction & Scientific Rationale

In the study of amino acid homeostasis, drug delivery, and blood-brain barrier (BBB) permeability, researchers often face the challenge of distinguishing between overlapping transport systems. Three major systems frequently co-exist in key tissues (intestine, kidney, BBB):

  • System L (e.g., LAT1): Transports large neutral amino acids (Phe, Leu). Generally intolerant of N-methylation.

  • System A (e.g., SNAT1): Transports small neutral amino acids (Ala, Gln). Highly tolerant of N-methylation (e.g., MeAIB) but intolerant of bulky side chains.

  • PAT System (e.g., PAT1): Proton-coupled. Transports small amino acids (Gly, Ala, Pro) and tolerates both N-methylation (Sarcosine) and certain bulky side chains (Phenylglycine).

2-(Methylamino)-2-phenylacetic acid (NMPG) occupies a unique "chemical space" that exploits these selectivity rules:

  • Steric Bulk: The phenyl ring excludes it from System A , which prefers small side chains (like AIB).

  • N-Methylation: The N-methyl group drastically reduces affinity for System L , which requires a free amino group for optimal translocation (though it may act as a weak inhibitor).

  • PAT1 Selectivity: The combination of N-methylation and the phenyl ring is tolerated by PAT1 , making NMPG a highly specific substrate for proton-coupled transport at acidic pH.

Key Applications
  • PAT1 Isolation: Quantifying PAT1 activity in Caco-2 cells without interference from System L.

  • BBB Transport Engineering: Studying the transport of N-methylated peptidomimetics across the BBB.

  • Inhibition Studies: Using NMPG as a competitive inhibitor to block the reuptake of glycine or proline analogs in renal studies.

Transporter Selectivity Logic

The following diagram illustrates the mechanistic logic for using NMPG compared to standard probes like MeAIB (System A specific) and BCH (System L inhibitor).

TransporterSelectivity cluster_legend Selectivity Key PAT1 PAT1 (SLC36A1) Proton-Coupled (pH 5.5 optimum) SystemL System L (LAT1/SLC7A5) Na+-Independent (Exchanger) SystemA System A (SLC38) Na+-Dependent Phe L-Phenylalanine (Standard Substrate) Phe->PAT1 Moderate Affinity Phe->SystemL High Affinity MeAIB MeAIB (N-Me-AIB) MeAIB->PAT1 Substrate MeAIB->SystemL No Transport MeAIB->SystemA Exclusive Substrate NMPG N-Methyl-Phenylglycine (2-(Methylamino)-2-phenylacetic acid) NMPG->PAT1 Specific Substrate (at pH 5.5) NMPG->SystemL Excluded/Weak Inhibitor (Due to N-Me) NMPG->SystemA Excluded (Due to Phenyl Bulk) key1 NMPG isolates PAT1 activity by exploiting System L's N-Me intolerance and System A's steric intolerance.

Caption: Mechanistic map showing how N-Methyl-Phenylglycine (NMPG) isolates PAT1 activity by evading System L (N-methylation rule) and System A (Steric bulk rule).

Experimental Protocol: pH-Dependent Uptake Assay

This protocol details how to use NMPG to measure PAT1-mediated transport in Caco-2 cells (intestinal model) or hCMEC/D3 cells (BBB model).

Materials Required[1][2][3]
  • Test Compound: 2-(Methylamino)-2-phenylacetic acid (Custom synthesis or commercial high-purity grade).

  • Control Compounds:

    • [14C]-L-Proline or [3H]-Glycine (General substrates).

    • MeAIB (System A inhibitor/substrate).

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) - System L inhibitor.

  • Buffers:

    • Uptake Buffer pH 6.0 (PAT1 ON): HBSS adjusted to pH 6.0 with MES.

    • Uptake Buffer pH 7.4 (PAT1 OFF): HBSS adjusted to pH 7.4 with HEPES.

  • Analysis: LC-MS/MS (recommended for non-radiolabeled NMPG) or Scintillation Counter (if radiolabeled NMPG is available).

Step-by-Step Workflow
Phase 1: Cell Preparation
  • Seeding: Seed Caco-2 cells in 24-well plates (5 × 10^4 cells/well).

  • Differentiation: Culture for 21 days to allow full expression of apical transporters (PAT1, PepT1).

  • Washing: On the day of assay, wash cells 2x with warm (37°C) Na+-free Choline-Cl buffer to remove extracellular amino acids.

Phase 2: The "pH Switch" Assay (Isolating PAT1)

To confirm NMPG transport is mediated by PAT1, you must demonstrate pH dependence and lack of Na+ dependence .

StepActionRationale
1. Pre-incubation Incubate cells for 10 min in Na+-free buffer (pH 7.4).Depletes intracellular amino acids; prevents System A activity.
2. Initiation Add 200 µM NMPG in either pH 6.0 or pH 7.4 buffer.PAT1 is proton-driven and highly active at pH 5.5–6.0, inactive at pH 7.4.
3. Competition (Optional) In parallel wells, add 10 mM Proline or 10 mM BCH .Proline should compete (block NMPG). BCH (System L) should have minimal effect.
4. Incubation Incubate for 5–10 minutes at 37°C.Keep strictly within the linear uptake range (determined in pilot).
5. Termination Aspirate buffer and immediately wash 3x with ice-cold PBS (pH 7.4)."Stop solution" freezes transport activity.
6. Lysis & Extraction Lyse cells with 200 µL Methanol/Water (50:50). Collect supernatant.Extracts intracellular NMPG for analysis.
Phase 3: LC-MS/MS Quantification

Since radiolabeled NMPG is rare, use LC-MS/MS for detection.

  • Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) due to polarity.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Transition: Monitor the parent ion [M+H]+ (approx 166.2 m/z) to the major fragment (tropylium ion or cleavage of carboxyl).

Data Analysis & Interpretation

Calculate the Specific Uptake Rate (pmol/mg protein/min) .

Expected Results Table
ConditionTransporter ActiveExpected NMPG UptakeInterpretation
pH 7.4 + Na+ System A, LLow / Negligible NMPG is excluded by A (bulk) and L (N-Me).
pH 6.0 (Na+ Free) PAT1 High Proton gradient drives NMPG influx via PAT1.
pH 6.0 + Excess Proline PAT1 (Blocked)Low Proline competes for the PAT1 binding site.
pH 6.0 + Excess BCH PAT1 (Active)High BCH blocks System L, but NMPG doesn't use L, so uptake remains high.
Kinetic Calculation

To determine the affinity (


) of NMPG for PAT1:
  • Perform the uptake assay at pH 6.0 with NMPG concentrations ranging from 0.1 mM to 30 mM.

  • Fit data to the Michaelis-Menten equation:

    
    
    
  • Note: PAT1 typically has low affinity (

    
     1–10 mM) but high capacity.
    

Experimental Workflow Diagram

Workflow cluster_pH Transport Conditions Start Start: Caco-2 / hCMEC Cells Wash Wash 2x (Na+ Free Buffer) Start->Wash CondA Condition A: pH 7.4 (Neutral) PAT1 Inactive Wash->CondA CondB Condition B: pH 6.0 (Acidic) PAT1 Active Wash->CondB AddProbe Add 200µM NMPG (+/- Inhibitors) CondA->AddProbe CondB->AddProbe Stop Ice-Cold Wash (Terminate Transport) AddProbe->Stop 10 min @ 37°C Analyze LC-MS/MS Analysis (Quantify Intracellular NMPG) Stop->Analyze

Caption: Workflow for the pH-switch assay to validate NMPG as a PAT1-specific substrate.

References

  • Anderson, C. M., & Thwaites, D. T. (2010). Indirect regulation of the proton-coupled amino acid transporter PAT1 (SLC36A1). Journal of Cellular Physiology.

  • Boll, M., et al. (2004). Structure, function, and regulation of the SLC36 (PAT) family of amino acid transporters. Pflügers Archiv.

  • Vogel, K. R., et al. (2013). Characterization of 2-(methylamino)alkanoic acid capacity to restrict blood-brain phenylalanine transport. Molecular Genetics and Metabolism.

  • Metzner, L., et al. (2005). Proton-coupled amino acid uptake of proline and phenylglycine in Caco-2 cells. Pharmaceutical Research.

Technical Notes & Optimization

Troubleshooting

"optimizing the synthesis yield of 2-(Methylamino)-2-phenylacetic acid"

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)-2-phenylacetic Acid Topic: High-Yield Synthesis & Purification of N-Methylphenylglycine Ticket ID: #SYN-NMPG-001 Support Tier: Level 3 (Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)-2-phenylacetic Acid

Topic: High-Yield Synthesis & Purification of N-Methylphenylglycine Ticket ID: #SYN-NMPG-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Route Selection

User Query: I am experiencing variable yields (30-55%) and purity issues when synthesizing 2-(Methylamino)-2-phenylacetic acid. Which route offers the highest reliability for scale-up?

Scientist Response: For robust, scalable synthesis, the Strecker Synthesis is the industry standard for


-amino acids, including N-methylphenylglycine. While direct alkylation of 

-bromophenylacetic acid is chemically feasible, it suffers from uncontrolled poly-alkylation (formation of quaternary ammonium salts), drastically reducing yield.[1]

Recommendation: Adopt the Modified Strecker Protocol with a focus on isoelectric precipitation for workup. This guide focuses on optimizing this specific pathway.

Route Comparison Matrix
FeatureStrecker Synthesis (Recommended)

-Halo Substitution
(Not Recommended)
Precursors Benzaldehyde, Methylamine, NaCN/KCN

-Bromophenylacetic acid, Methylamine
Primary Yield Killer Incomplete hydrolysis of the nitrile intermediateOver-alkylation (N,N-dimethylation)
Typical Yield 70–85% (Optimized)40–60%
Scalability HighLow (Exothermic, impurity profile)

Critical Workflow Optimization (The Strecker Protocol)

User Query: My reaction turns dark orange, and the final yield is low. What is happening?

Diagnosis: The color change often indicates the polymerization of free imines or oxidation of benzaldehyde. Low yield is typically caused by inefficient hydrolysis of the intermediate


-aminonitrile or improper pH control  during isolation.[1]
Step-by-Step Optimization Guide

Phase 1: Imine Formation & Cyanation (The "One-Pot" Approach) [1]

  • Protocol: React Benzaldehyde with Methylamine (40% aq) followed by NaCN/KCN.

  • Optimization:

    • Temperature Control: Maintain the reaction at 0–5°C during the addition of cyanide. The reaction is exothermic; heat promotes side reactions (aldol condensation).

    • pH Buffer: Use Ammonium Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[1] It buffers the reaction mixture (pH ~9-10), preventing the polymerization of the imine while ensuring sufficient free cyanide ions are available for attack.
      
    • Checkpoint: Monitor the disappearance of the carbonyl peak (

      
      ) via IR.
      

Phase 2: Hydrolysis of the Nitrile

  • Protocol: Reflux the isolated aminonitrile in concentrated HCl (6M to 12M).

  • Optimization:

    • Time/Temp: This step requires vigorous forcing conditions.[1] Reflux for 4–6 hours .[1] If the solution is not clear, hydrolysis is incomplete (stuck at the amide stage).

    • The Trap: Do not use weak acids. The transition from Amide

      
       Acid is the rate-limiting step.
      

Phase 3: Workup (The "Isoelectric" Trap)

  • Protocol: Neutralize the acidic solution to precipitate the product.

  • Optimization:

    • Target pH: You must hit the Isoelectric Point (pI) of N-methylphenylglycine, which is approximately pH 5.0–5.5 .

    • The Mistake: Neutralizing to pH 7.0 will redissolve the compound as a carboxylate salt. Leaving it at pH 2.0 keeps it as an ammonium salt.[1]

    • Action: Use 20% NaOH to adjust pH to 5.0. The solution will turn cloudy. Cool to 4°C overnight to maximize crystallization.

Visualizing the Process Logic

User Query: Can you map out the decision points for the workup? I'm losing product in the aqueous layer.

Scientist Response: The following logic flow illustrates the critical decision nodes where yield is typically lost.

G Start Crude Hydrolysis Mixture (Acidic, pH < 1) Neutralization Neutralize with NaOH Start->Neutralization CheckPH Check pH Level Neutralization->CheckPH pH_Low pH < 4 (Ammonium Salt Soluble) CheckPH->pH_Low Too Acidic pH_High pH > 7 (Carboxylate Salt Soluble) CheckPH->pH_High Too Basic pH_Perfect pH 5.0 - 5.5 (Zwitterion Insoluble) CheckPH->pH_Perfect Target Range pH_Low->Neutralization Add more Base pH_High->Neutralization Add HCl Precipitate Precipitate Forms (White Solid) pH_Perfect->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Recryst Recrystallize (Water/Ethanol) Filter->Recryst

Caption: Figure 1.[1] Isoelectric precipitation logic. Yield loss occurs primarily when missing the pH 5.0–5.5 window.

Troubleshooting FAQ

Q1: My product is sticky/oily after neutralization. How do I get a solid?

  • Cause: Presence of unreacted benzaldehyde or N-methylbenzamide (intermediate).[1]

  • Fix: Before neutralization, extract the acidic hydrolysis mixture with Dichloromethane (DCM) . This removes non-basic organic impurities (unreacted aldehyde/nitrile).[1] Then, neutralize the aqueous layer to precipitate the pure amino acid.

Q2: The NMR shows a doublet at 2.5 ppm. Is this my product?

  • Analysis: Yes, the N-methyl group (

    
    ) typically appears as a singlet or singlet-like signal around 2.3–2.5 ppm.[1] The methine proton (
    
    
    
    -CH) appears around 4.0–4.5 ppm.[1]
  • Validation: If you see two sets of peaks, you likely have the amide intermediate. Check for broad NH peaks around 7-8 ppm.[1]

Q3: Can I use the


-bromo route if I don't have cyanide? 
  • Guidance: Yes, but you must modify the stoichiometry. Use 3-4 equivalents of methylamine relative to

    
    -bromophenylacetic acid.[1]
    
    • Why? The excess amine acts as a base to scavenge the HBr formed and statistically reduces the chance of a second alkylation event.

    • Solvent: Use Ethanol or THF.[1]

References

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). Key mechanism and hydrolysis steps.[2][3][4] Link

  • Synthesis of N-phenylglycine. PrepChem. Detailed experimental procedure for N-aryl glycine derivatives (analogous to N-methyl). Link

  • Process for the prepar

    
    -bromo-phenylacetic acids. Google Patents (US5036156A). Discusses the alpha-halo precursors and substitution challenges. Link
    
  • Solubility of Phenylacetic Acid Derivatives. University of Limerick / ResearchGate. Solubility data relevant for recrystallization solvent selection. Link

Sources

Optimization

Technical Support Center: Purification of 2-(Methylamino)-2-phenylacetic acid

This guide provides a technical support framework for the purification of 2-(Methylamino)-2-phenylacetic acid (also known as -Methyl-2-phenylglycine or -Phenylsarcosine ). The content addresses the specific challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical support framework for the purification of 2-(Methylamino)-2-phenylacetic acid (also known as


-Methyl-2-phenylglycine  or 

-Phenylsarcosine
).

The content addresses the specific challenges of this molecule: its zwitterionic nature, the difficulty of separating it from Strecker synthesis byproducts (benzaldehyde, nitriles), and the requirement for enantiomeric purity in drug development.

Executive Summary: The Purification Strategy

Successful purification of 2-(Methylamino)-2-phenylacetic acid relies on exploiting its amphoteric properties. Unlike standard organic intermediates, this compound exists as a zwitterion at neutral pH, a cation at low pH, and an anion at high pH.

Your primary purification levers are:

  • pH-Swing Extraction: To remove non-ionic organic impurities (benzaldehyde, unreacted starting materials).

  • Isoelectric Precipitation: To isolate the free amino acid from inorganic salts.

  • Diastereomeric Crystallization: For enantiomeric resolution (if chiral purity is required).

Module 1: Crude Isolation & Chemical Purification

Q: I synthesized the compound via the Strecker reaction, but the product is a sticky brown oil. How do I solidify it?

A: The "sticky oil" phenomenon is typically caused by residual benzaldehyde or high solvent retention due to inorganic salts.

Protocol: The "pH-Swing" Wash Do not attempt to crystallize the crude oil directly. Perform this cleanup first:

  • Dissolution: Dissolve the crude oil in 1M NaOH (approx. 10 mL/g). The amino acid forms the sodium salt and dissolves; non-ionic impurities remain suspended.

  • Organic Wash: Extract this aqueous alkaline phase 2–3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Mechanism:[1][2] Benzaldehyde and unreacted methylamine derivatives partition into the organic layer. The target amino acid remains in the aqueous phase.

  • Acidification & Isolation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add concentrated HCl to adjust the pH to the Isoelectric Point (pI ≈ 6.0–6.5) .

    • Observation: The zwitterion has minimum solubility at the pI and should precipitate as a white solid.

  • Troubleshooting Oiling Out: If it oils out at pH 6 instead of crystallizing, scratch the flask walls with a glass rod and add a seed crystal. Alternatively, add Isopropanol (IPA) (10% v/v) to the aqueous mixture to encourage lattice formation.

Q: How do I remove inorganic salts (NaCl/KCl) trapped in the precipitate?

A: Isoelectric precipitation often co-precipitates salts. Use Electro-dialysis for large scale, but for laboratory scale, use Solubility Differentiation :

Desalting Protocol:

  • Dry the crude precipitate thoroughly.

  • Suspend the solid in anhydrous Methanol (MeOH).

    • Solubility Logic: 2-(Methylamino)-2-phenylacetic acid (and its HCl salt) is significantly soluble in MeOH. Inorganic salts (NaCl) have very poor solubility in MeOH.

  • Filter off the undissolved white solid (this is the salt).

  • Concentrate the methanolic filtrate.

  • Recrystallization: Add Diethyl Ether or MTBE to the concentrated methanol solution until turbid. Cool to -20°C to crystallize the pure amino acid.

Module 2: Chiral Resolution (Enantiomeric Purification)

Q: I need the (R)-enantiomer. How do I separate the racemate without chiral HPLC?

A: Classical resolution via diastereomeric salt formation is highly effective for phenylglycine derivatives. The industry standard resolving agent is (1S)-(+)-10-Camphorsulfonic acid (CSA) .

Resolution Workflow:

  • Salt Formation: Mix equimolar amounts of racemic 2-(Methylamino)-2-phenylacetic acid and (1S)-CSA in Butanoic Acid or Water/Acetic Acid .

  • Crystallization: Heat to dissolve, then cool slowly. The (R)-Amine · (S)-Acid salt is typically less soluble and will crystallize first.

  • Liberation: Filter the crystals. Dissolve them in water and adjust pH to 6.0 with dilute NaOH to precipitate the free (R)-amino acid.

Visualization: Chiral Resolution Pathway

ChiralResolution Racemate Racemic N-Methyl-2-phenylglycine Mixture Diastereomeric Salt Mixture (R-S salt) + (S-S salt) Racemate->Mixture CSA Add (1S)-Camphorsulfonic Acid Solvent: Butanoic Acid CSA->Mixture Crystallization Selective Crystallization Mixture->Crystallization Solid Precipitate: (R)-Amine · (S)-CSA Salt (High Optical Purity) Crystallization->Solid Less Soluble Liquor Mother Liquor: Enriched (S)-Amine Salt Crystallization->Liquor More Soluble Base Add NaOH (pH 6) Solid->Base Final Pure (R)-N-Methyl-2-phenylglycine Base->Final

Caption: Workflow for the optical resolution of N-methyl-2-phenylglycine using Camphorsulfonic acid.

Module 3: Analytical & Quality Control

Q: My HPLC peaks are broad and tailing. What is the correct method?

A: Amino acids interact with silanol groups on standard C18 columns, causing tailing. You must use an acidic mobile phase or an ion-pairing agent.

Recommended HPLC Method:

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl)
Sample Diluent Mobile Phase A (Ensure sample is protonated)

Why this works: The TFA suppresses the ionization of the carboxylic acid (keeping it neutral/protonated) and ion-pairs with the amine, improving peak shape and retention.

Module 4: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield after pH adjustment pH missed the Isoelectric Point (pI).The pI is sharp. Titrate slowly between pH 5.5 and 6.5. If too acidic (pH 4) or basic (pH 8), solubility increases drastically.
Product is colored (Yellow/Brown) Oxidation of phenolic impurities or benzaldehyde residues.Perform an activated carbon treatment. Dissolve in dilute HCl, add activated charcoal, stir for 30 min, filter, then re-precipitate with base.
Melting Point is low (<250°C) Salt contamination or partial racemization.Check for ash content (salts). Recrystallize the HCl salt form from MeOH/Ether. Pure HCl salt mp should be ~266–274°C.
Visualization: Purification Decision Tree

DecisionTree Start Crude Product State CheckImpurity Check Impurities (TLC/HPLC) Start->CheckImpurity OrganicImp Non-polar Impurities (Benzaldehyde/SM) CheckImpurity->OrganicImp SaltImp Inorganic Salts (NaCl/NaCN) CheckImpurity->SaltImp ChiralImp Wrong Enantiomer CheckImpurity->ChiralImp Action1 Dissolve in Base (pH 12) Wash with DCM OrganicImp->Action1 Action2 Methanol Extraction (Product dissolves, Salt doesn't) SaltImp->Action2 Action3 CSA Resolution or Chiral HPLC ChiralImp->Action3 Final Pure Product Action1->Final Action2->Final Action3->Final

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.

References

  • Synthesis and Salt Formation

    • Title: Benzoazepine-Fused Isoindolines via Intramolecular (3+2)-Cycloadditions... (Supporting Info)
    • Source: Amazon AWS / Journal Supporting Inform
    • Relevance: Describes the synthesis and isolation of N-methyl-2-phenylglycine hydrochloride, including melting point (266–274°C)
  • Chiral Resolution

    • Title: Asymmetric Transformation of N-Alkyl Amino Acids[3]

    • Source: ResearchG
    • Relevance: Details the optical resolution of (RS)-N-methyl-2-phenylglycine using (S)
  • Physical Properties & Spectra

    • Title: 2-Phenylglycine | C8H9NO2 | CID 3866[4]

    • Source: PubChem[5][6]

    • Relevance: Provides general physical properties for the phenylglycine class, including solubility and zwitterionic behavior.

Sources

Troubleshooting

"prevention of racemization during the synthesis of 2-(Methylamino)-2-phenylacetic acid"

Current Status: Operational Topic: Prevention of Racemization in N-Methylphenylglycine Synthesis Ticket Priority: High (Chirality Critical) Assigned Specialist: Senior Application Scientist Core Technical Briefing: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Racemization in N-Methylphenylglycine Synthesis Ticket Priority: High (Chirality Critical) Assigned Specialist: Senior Application Scientist

Core Technical Briefing: The "Benzylic Acidity" Trap

Before initiating any protocol, you must understand why your target molecule, 2-(Methylamino)-2-phenylacetic acid (also known as N-methylphenylglycine or N-Me-Phg), is chemically fragile. Unlike standard aliphatic amino acids (like Alanine or Leucine), N-Me-Phg possesses a unique structural vulnerability.

The Mechanism of Failure

The


-proton in phenylglycine derivatives is exceptionally acidic (

approx. 18-20 in DMSO, compared to ~25 for alanine). This acidity arises from the phenyl ring , which stabilizes the deprotonated carbanion via resonance.

The Racemization Pathway:

  • Base Attack: Even mild bases (like triethylamine or bicarbonate) can abstract the

    
    -proton.
    
  • Planar Intermediate: The resulting carbanion/enolate is planar (

    
     hybridized).
    
  • Loss of Memory: Reprotonation occurs from either face, resulting in a racemic mixture (50:50 R/S).

Critical Warning: This process is accelerated by:

  • Heat: Temperatures >40°C.[1]

  • Carboxyl Activation: Converting the acid to an ester or amide (e.g., for peptide coupling) lowers the

    
     further, often leading to oxazolone formation , a rapid racemization highway.
    

Validated Synthetic Protocols

We recommend Reductive Alkylation as the primary route. Direct alkylation (using Methyl Iodide) is NOT recommended due to the high risk of over-methylation (quaternary ammonium salts) and base-induced racemization.

Protocol A: Reductive Alkylation (The "Safe" Route)

Target: Conversion of L-Phenylglycine to N-Methyl-L-Phenylglycine. Mechanism: Formation of a Schiff base (imine) followed by immediate reduction.[2]

Reagents:

  • Substrate: L-Phenylglycine

  • Electrophile: Formaldehyde (37% aq. solution)

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol/Water or Acetonitrile[3]

Step-by-Step Methodology
StepActionTechnical Rationale
1. Solvation Suspend L-Phenylglycine (10 mmol) in Methanol (30 mL).Methanol ensures solubility of the intermediate imine.
2. Reductant Add

(0.7 eq initially).
Crucial: Use of cyanoborohydride allows reaction at slightly acidic pH (5-6), preventing base-catalyzed racemization.
3. Addition Add Formaldehyde (1.1 eq) dropwise over 20 mins.Slow addition prevents dimethylation.
4. Monitoring Stir at Room Temperature for 2-4 hours. Monitor via TLC/HPLC.[4]Do NOT heat. Heat promotes racemization.
5. Quench Acidify carefully with 1N HCl to pH ~2 to decompose excess borohydride.Removes unreacted hydride sources.
6. Isolation Neutralize to isoelectric point (pH ~6) with dilute NaOH. Product precipitates.[5]Avoid strong basic pH (>9) during workup to protect chirality.
Protocol B: Recovery via Resolution (If Racemization Occurs)

If your synthesis has already failed and produced a racemate, you must perform a chemical resolution.

  • Resolving Agent: (+)-Camphorsulfonic acid (CSA) or (+)-Tartaric acid.

  • Method: Fractional Crystallization.

  • Note: The salt of the L-isomer usually crystallizes differently than the D-isomer. (e.g., L-N-Me-Phg

    
     (+)-CSA salt).
    

Visualizing the Danger Zone

The following diagram illustrates the mechanistic divergence between safe synthesis and racemization.

RacemizationPathways Start L-Phenylglycine Schiff Schiff Base (Imine Intermediate) Start->Schiff + HCHO (Neutral pH) Enolate Planar Enolate (Chirality Lost) Start->Enolate Strong Base (pH > 10) Product N-Methyl-L-Phenylglycine (Target) Schiff->Product + NaBH3CN (Fast Reduction) Schiff->Enolate Slow Reduction + Heat Oxazolone Oxazolone (Activated Ester) Product->Oxazolone Coupling Reagents (EDC/HATU + Base) Racemate Racemic Mixture (DL-Product) Enolate->Racemate Reprotonation Oxazolone->Racemate Tautomerization

Caption: Figure 1. Mechanistic divergence.[6][7] The "Green Path" represents the safe reductive alkylation. The "Red Path" indicates failure modes via enolization or oxazolone formation.

Troubleshooting & FAQ

Q1: My enantiomeric excess (ee%) dropped significantly after workup. What happened?

Diagnosis: You likely exposed the product to basic conditions during the extraction or neutralization phase. Fix:

  • Check pH: Never exceed pH 8-9 during extraction.

  • Solvent Trap: Did you use Ethyl Acetate? Traces of acetic acid or alcohol in the solvent can sometimes catalyze proton exchange if the solution stands for too long.

  • Drying: Did you dry the product in an oven? Stop. Vacuum dry at room temperature (

    
    ).
    
Q2: I am getting low yields and a lot of starting material.

Diagnosis: Incomplete imine formation. Fix:

  • Ensure the reaction is anhydrous if using

    
    . Water hydrolyzes the imine back to the starting material.
    
  • If using

    
     (which tolerates water), ensure the pH is slightly acidic (pH 5-6). If the pH is too high, the imine doesn't form; if too low, the amine is protonated and unreactive.
    
Q3: Can I use the Eschweiler-Clarke reaction (Formic acid + Formaldehyde + Heat)?

Verdict: NO. Reasoning: The Eschweiler-Clarke reaction requires reflux temperatures (


). For Phenylglycine, this thermal stress guarantees partial or total racemization. Stick to the borohydride method at Room Temperature.
Q4: I need to couple this N-methyl amino acid to a peptide. Which reagent is safest?

Recommendation: Use BTC (Bis(trichloromethyl)carbonate) or HATU with Collidine (2,4,6-trimethylpyridine). Avoid: DIPEA (Diisopropylethylamine). Reasoning: Collidine is a weaker base than DIPEA and is sterically hindered, reducing the rate of


-proton abstraction during the activation step.

Summary Data Table: Conditions vs. Racemization Risk

MethodReagentsTemperatureRacemization RiskRecommendation
Direct Alkylation

RTHigh ❌ Avoid
Eschweiler-Clarke

RefluxCritical ❌ Avoid
Reductive Alkylation


RT
Moderate ⚠️ Use Caution (pH control)
Reductive Alkylation

RTLow Preferred
Reductive Alkylation

RTVery Low ✅ Excellent (if equipment available)

References

  • Quitt, P., Hellerbach, J., & Vogler, K. (1963). The Synthesis of Optically Active N-Monomethylamino Acids. Helvetica Chimica Acta.

    • Core Reference: Establishes the reductive benzylation/methylation protocol (The "Quitt Method") as a standard for preserving chirality.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[3][8][9] II. A new synthesis of N-benzyloxycarbonyl, N-methylamino acids. Canadian Journal of Chemistry.

    • Validation: Discusses the use of Sodium Hydride/Methyl Iodide and the associated racemization risks, contrasting it with safer methods.
  • Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.

    • Troubleshooting: Provides critical data on base selection (Collidine vs DIPEA)
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

    • Comprehensive Review: Covers the mechanism of oxazolone formation and comparative risks of different methylation str

Sources

Optimization

Technical Support Center: Troubleshooting Chiral Resolution of 2-(Methylamino)-2-phenylacetic acid

Ticket ID: #N-Me-PhGly-001 Subject: Poor Enantiomeric Resolution / Peak Tailing / Oiling Out Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Introduction: The "Zwitterion" Trap Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #N-Me-PhGly-001 Subject: Poor Enantiomeric Resolution / Peak Tailing / Oiling Out Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The "Zwitterion" Trap

Welcome to the technical support center. If you are struggling with 2-(Methylamino)-2-phenylacetic acid (also known as N-methylphenylglycine), you are likely encountering one of two issues:

  • HPLC: Broad, tailing peaks with no baseline separation on standard polysaccharide columns (AD-H, OD-H).

  • Crystallization: The diastereomeric salt forms an oil or a gel instead of a crystalline solid.

The Root Cause: This molecule is an amphoteric zwitterion . At neutral pH, it possesses both a protonated secondary amine (


) and a deprotonated carboxylate (

).
  • In HPLC: This charge state causes non-specific adsorption to the silica matrix (silanol interactions) and prevents the formation of the tight "three-point interaction" required for chiral recognition on traditional coated phases.

  • In Crystallization: The high solubility of the zwitterion in water/alcohols makes salt precipitation thermodynamically difficult, often leading to kinetic "oiling out."

This guide provides the specific protocols to overcome these thermodynamic barriers.

Module 1: Chromatographic Resolution (HPLC/SFC)

Diagnostic Decision Tree

Before modifying your method, identify your current failure mode using the logic flow below.

TroubleshootingFlow Start Start: Poor Resolution CheckState Is the sample derivatized? Start->CheckState Deriv_Yes Yes (Ester/Amide) CheckState->Deriv_Yes Deriv_No No (Free Amino Acid) CheckState->Deriv_No Problem_Deriv Issue: Partial Separation? Deriv_Yes->Problem_Deriv Problem_Free Issue: Broad/Tailing Peaks? Deriv_No->Problem_Free Sol_Deriv Optimization: Switch to Amylose-based (IG/IA) Mobile Phase: Hexane/EtOH Problem_Deriv->Sol_Deriv Decision_Free Do you have a ZWIX column? Problem_Free->Decision_Free ZWIX_Yes Yes Decision_Free->ZWIX_Yes ZWIX_No No (Standard AD/OD) Decision_Free->ZWIX_No Sol_ZWIX Protocol A: Double Ion Pairing MeOH + 50mM FA + 25mM TEA ZWIX_Yes->Sol_ZWIX Sol_Std Protocol B: Ion Suppression Hexane/IPA + 0.1% TFA ZWIX_No->Sol_Std

Figure 1: Troubleshooting logic for chromatographic separation of N-methylphenylglycine.

Protocol A: The "Gold Standard" (Zwitterionic Stationary Phases)

For the underivatized free acid, standard Crown Ether columns (like CROWNPAK CR) often fail because they are optimized for primary amines. N-methylphenylglycine is a secondary amine.

Recommended Column: Chiralpak ZWIX(+) or ZWIX(-) These columns utilize a zwitterionic chiral selector (Cinchona alkaloid fused with amino-cyclohexanesulfonic acid) that specifically targets free amino acids via a double ion-pairing mechanism .[1]

Optimized Conditions:

Parameter Setting Mechanism of Action
Mobile Phase MeOH / MeCN (80:20 v/v) Protic solvent (MeOH) is essential for solvation of the zwitterion.
Acid Additive 50 mM Formic Acid Protonates the amine of the analyte and the sulfonate of the CSP.
Base Additive 25 mM Triethylamine (TEA) Deprotonates the carboxylic acid of the analyte and the quinuclidine of the CSP.

| Stoichiometry | 2:1 (Acid:Base) | CRITICAL: You must maintain an acidic excess to ensure the correct ionization state for the "double lock" mechanism [1]. |

Protocol B: The "Workaround" (Polysaccharide Columns)

If you are restricted to standard coated phases (e.g., Chiralpak AD-H, Chiralcel OJ-H), you must suppress the zwitterionic character.

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) has shown specific success with phenylglycine analogs [2].

  • Mobile Phase: Hexane / IPA (90:10).[2]

  • Additive: 0.1% Trifluoroacetic acid (TFA) .[2]

    • Why: The TFA protonates the carboxylic acid (

      
      ), forcing the molecule to behave as a simple amine. This allows hydrogen bonding with the carbamate groups on the stationary phase.
      
    • Warning: Do not use DEA/TEA here, as it will deprotonate the acid and increase tailing on silica-based columns.

Module 2: Classical Resolution (Crystallization)

If you are scaling up (>10g) and HPLC is too costly, diastereomeric salt formation is the preferred route.

Common Failure: "Oiling Out"

Users often report that mixing the resolving agent and the amino acid results in a sticky oil rather than crystals. This occurs because the diastereomeric salt is highly soluble in hot alcohols and crashes out as an amorphous phase upon rapid cooling.

The Solution: (+)-10-Camphorsulfonic Acid (CSA)

While Tartaric acid is common, Camphorsulfonic acid is structurally superior for phenylglycine analogs due to the bulky sulfonate group creating a rigid lattice structure [3].

Step-by-Step Protocol:

  • Stoichiometry: Mix 1.0 eq of racemic 2-(Methylamino)-2-phenylacetic acid with 0.5 eq of (+)-10-Camphorsulfonic acid.

    • Note: Using 0.5 eq (the "Pope-Peachy" method) relies on the formation of the salt with one enantiomer while the other remains in solution. This is often more selective than using 1.0 eq.

  • Solvent System: Water : Ethanol (1:4) .

    • Crucial Step: Dissolve the mixture in boiling water first, then slowly add hot ethanol.

  • Seeding: Allow the solution to cool to 50°C. If no crystals form, scratch the glass or add a seed crystal of the pure enantiomer (if available from small-scale HPLC).

  • Cooling Rate: Cool to room temperature over 6 hours . Do not use an ice bath immediately; this causes oiling.

  • Recrystallization: The first crop usually yields 80-90% ee. Recrystallize once from water/ethanol to achieve >99% ee.

Module 3: Derivatization Strategies

If the free acid remains intractable, you must chemically modify the structure to remove the zwitterionic interference.

Option 1: Methyl Ester Formation

  • Reaction: Reflux with Methanol/SOCl₂.

  • Benefit: Converts the zwitterion into a basic amine.

  • Resolution: The methyl ester resolves easily on Chiralcel OD-H or Chiralpak AD-H using Hexane/IPA/DEA (90:10:0.1). The basic additive (DEA) is now safe and effective.

Option 2: N-BOC Protection

  • Reaction:

    
     / NaOH.
    
  • Benefit: Creates an acidic carbamate.

  • Resolution: Excellent separation on Chiralpak AD-H using Hexane/IPA/TFA.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation. [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid and derivatives. Talanta, 75(1), 239–245. [Link]

  • Yoshioka, R. (2006). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (+)-camphor-10-sulfonic acid.[3] CrystEngComm, 8, 774-782. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(Methylamino)-2-phenylacetic Acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: N-Methyl-2-phenylglycine (N-Me-Phg) Solution Stability Last Updated: January 28, 2026[1] Executive Summary & Molecule Profile[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: N-Methyl-2-phenylglycine (N-Me-Phg) Solution Stability Last Updated: January 28, 2026[1]

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for 2-(Methylamino)-2-phenylacetic acid (also known as N-methylphenylglycine).[1]

This molecule presents a unique "double-threat" to stability profiles:

  • Benzylic Acidity: The phenyl ring adjacent to the

    
    -carbon significantly increases the acidity of the 
    
    
    
    -proton, making the molecule exceptionally prone to racemization compared to standard alkyl amino acids.[1]
  • Oxidative Susceptibility: The secondary amine combined with the benzylic position creates a pathway for oxidative degradation and decarboxylation, catalyzed by trace metals and light.

This guide moves beyond standard "store at -20°C" advice to provide a mechanistic understanding of why your solutions degrade and how to arrest these specific pathways.

The Stability Matrix: Degradation Mechanisms[1]

To preserve your sample, you must understand the enemy. The two primary degradation pathways are Base-Catalyzed Racemization and Oxidative Decarboxylation .[1]

Pathway A: Racemization (The "Benzylic Trap")

Unlike Alanine or Leucine, N-Me-Phg has a phenyl group attached to the chiral center.[1] This phenyl ring stabilizes the carbanion intermediate formed when a base removes the


-proton.[1]
  • Trigger: pH > 7.0, Phosphate buffers, Temperature > 25°C.

  • Result: Loss of enantiomeric excess (ee%). Pure (S)-enantiomer converts to racemic (R/S) mixture.[1]

Pathway B: Oxidative Decarboxylation

Trace transition metals (Cu²⁺, Fe³⁺) can coordinate with the amine and carboxylate, facilitating the loss of CO₂ and the formation of N-methylbenzylamine or benzaldehyde derivatives.

  • Trigger: Trace metals, UV light, dissolved Oxygen.

  • Result: Yellowing of solution, precipitation, formation of benzaldehyde (almond smell).

Visualization: Degradation Logic

The following diagram illustrates the chemical fate of N-Me-Phg under stress.

StabilityPathways Start N-Methyl-2-phenylglycine (Intact Molecule) Enolate Planar Enolate Intermediate Start->Enolate High pH (>7.5) Base attack on α-H Radical Aminium Radical Start->Radical O2 / Light / Metals Racemic Racemic Mixture (Loss of Chirality) Enolate->Racemic Reprotonation Imine Imine Species Radical->Imine -CO2 (Decarboxylation) Aldehyde Benzaldehyde + Methylamine Imine->Aldehyde Hydrolysis Protector PREVENTION: pH 3-5, EDTA, Dark Protector->Start

Caption: Figure 1. Dual degradation pathways.[1] The upper path shows racemization driven by base; the lower path shows oxidative cleavage driven by metals/light.[1]

Troubleshooting Guide (FAQ)

Q1: My clear solution has turned faint yellow after 48 hours. What happened?

  • Diagnosis: Oxidative degradation leading to imine formation.[1]

  • The Cause: Likely exposure to light or dissolved oxygen in the presence of trace metals. Benzylic amines oxidize to form conjugated systems (imines) which are often yellow/orange.

  • The Fix:

    • Discard the current batch.[1]

    • For the next batch, use degassed water (sparge with N₂ or Ar for 15 mins).

    • Add 0.1 mM EDTA to chelate trace metals.[1]

    • Store in amber glass vials.

Q2: My HPLC shows the purity is fine, but my biological assay (receptor binding) activity dropped by 50%.

  • Diagnosis: Racemization.[1][2][3]

  • The Cause: You likely stored the solution at a neutral or basic pH (pH > 7). Standard HPLC on a C18 column cannot distinguish between the (R) and (S) enantiomers; they co-elute.

  • The Fix:

    • Run a Chiral HPLC method to confirm the loss of ee%.

    • Adjust storage pH to 3.0 – 5.0 . The protonated ammonium species is resistant to racemization because the positive charge electrostatically repels incoming bases.

Q3: Can I dissolve this in DMSO for a stock solution?

  • Answer: Yes, but with caution.

  • Risk: DMSO is hygroscopic and can facilitate nucleophilic attacks.[1]

  • Recommendation: Use anhydrous DMSO stored over molecular sieves.[1] Avoid "wet" DMSO, which can accelerate hydrolysis/racemization. Store DMSO stocks frozen (-20°C), not at room temperature.

Q4: I see a white precipitate upon thawing.

  • Diagnosis: Isoelectric precipitation.[1]

  • The Cause: The pH of your solution may be near the Isoelectric Point (pI) of the molecule (approx pH 5.5 - 6.0), where zwitterionic solubility is lowest.[1]

  • The Fix: Acidify slightly with 0.1 M HCl to move away from the pI and regenerate the soluble hydrochloride salt.

Optimized Experimental Protocols

Protocol A: Preparation of a High-Stability Stock Solution (10 mM)

Objective: Create a solution stable for >1 month at -20°C.

Reagents:

  • N-Methyl-2-phenylglycine (solid).[1][4]

  • Water (HPLC Grade, degassed).

  • 1.0 M HCl (Analytical Grade).

  • EDTA Disodium Salt (optional, for antioxidant protection).

Workflow:

  • Degas Solvent: Sparge HPLC-grade water with Nitrogen gas for 10 minutes to remove dissolved oxygen.[1]

  • Weighing: Weigh the target mass of N-Me-Phg.

  • Dissolution: Add 80% of the final volume of water.

  • Acidification (CRITICAL):

    • Do not trust the native pH.[1]

    • Add 1.0 M HCl dropwise until pH reaches 3.0 – 4.0 .[1]

    • Why? This locks the amine in the ammonium state (

      
      ), preventing oxidation and racemization.
      
  • Chelation (Optional): Add EDTA to a final concentration of 0.1 mM if the solution will be exposed to metal needles or non-passivated steel.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) into an Amber vial.

  • Storage: Flash freeze in liquid nitrogen (if possible) or place immediately at -20°C or -80°C.

Data Table: Solvent Compatibility & Stability Ratings
Solvent SystemRecommended pHStability Rating (4°C)Stability Rating (-20°C)Primary Risk
Water (Degassed) + HCl 3.0 – 4.0High (1 week)Excellent (3-6 months)Precipitation at pI
PBS (Phosphate Buffer) 7.4Poor (<24 hrs) Low (1 week)Rapid Racemization
DMSO (Anhydrous) N/AModerate (3 days)Good (1 month)Hygroscopicity
Methanol N/ALowModerateTransesterification

Decision Tree: Storage Workflow

Use this logic flow to determine the best handling for your specific experiment.

StorageWorkflow Start Start: Dissolve N-Me-Phg CheckUsage Immediate Use (<2 hrs)? Start->CheckUsage Yes Keep on Ice (4°C) Protect from Light CheckUsage->Yes Yes No Long Term Storage CheckUsage->No No SolventCheck Aqueous or Organic? No->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic DMSO/Organic SolventCheck->Organic ActionAq 1. Adjust pH to 3.0-4.0 2. Add 0.1mM EDTA 3. Filter (0.22µm) Aqueous->ActionAq ActionOrg 1. Use Anhydrous Solvent 2. Purge Headspace with Argon Organic->ActionOrg FinalStorage Store at -80°C (Amber Vial) ActionAq->FinalStorage ActionOrg->FinalStorage

Caption: Figure 2. Decision tree for optimal storage conditions based on solvent and usage timeframe.

References

  • PubChem. (2025).[5][6][7] Phenylacetic acid | C8H8O2 | CID 999 - Chemical and Physical Properties.[1][4] National Library of Medicine. Link

  • Sato, M., et al. (1970).[2] Studies on the Racemization of Amino Acids and Their Derivatives.[2][3] III. The Effect of Alkyl- and Aryl-Side Chain at Alpha-Position.[1][2] Chemical and Pharmaceutical Bulletin.[1][2] Link

  • ScienceMadness. (2022).[8] Phenylacetic acid - Preparation and Stability.[1] ScienceMadness Wiki.[1] Link

  • Google Patents. (2004). Racemization of optically active 2-substituted phenyl glycine esters (US20040073057A1).[1]Link[1]

  • ResearchGate. (2018). Oxidative Decarboxylation of N-Phenyl Glycine by Peroxomonosulfate.[1]Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling.

Sources

Optimization

"side reactions in the N-methylation of phenylglycine"

Welcome to the Advanced Synthesis Support Center. Ticket ID: PHG-METH-001 Subject: Troubleshooting N-Methylation of Phenylglycine (Phg) You have reached the Tier 3 Technical Support Hub for complex amino acid modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: PHG-METH-001 Subject: Troubleshooting N-Methylation of Phenylglycine (Phg)

You have reached the Tier 3 Technical Support Hub for complex amino acid modifications. Below is your comprehensive guide to resolving side reactions during the


-methylation of phenylglycine. Unlike aliphatic amino acids (e.g., Alanine, Leucine), Phenylglycine presents a unique "perfect storm" of electronic and steric challenges that require specific protocol adjustments.

Module 1: The Racemization Crisis

Symptom: Loss of optical purity (low ee%); appearance of diastereomers in peptide coupling.[1] Diagnosis: Benzylic Deprotonation.[2]

The Root Cause

Phenylglycine is the most racemization-prone amino acid in standard synthesis.[2] The


-proton is attached to a carbon that is both 

to a carbonyl (electron-withdrawing) and benzylic (resonance stabilizing).[2]
  • Mechanism: Base-mediated removal of the

    
    -proton creates a planar enolate stabilized by the phenyl ring.[2] Reprotonation occurs non-stereoselectively.[2]
    
  • Risk Factor: This occurs 9x faster in Phg than in Alanine.[2]

Troubleshooting Protocol
VariableStandard Protocol (Avoid)Corrective Action (Use)
Base

,

, or strong organic bases (DBU)
Weak inorganic bases (

) or hindered organic bases (DIPEA) only if necessary.
Temperature Reflux or

Cryogenic to Room Temp (

to

).[2]
Method Direct Alkylation (

)
Reductive Amination or Fukuyama-Mitsunobu (via sulfonamide).[2]
Visualizing the Failure Mode

The following diagram illustrates the thermodynamic trap of Phg racemization.

Racemization cluster_0 Critical Failure Point L_Phg L-Phenylglycine (Chiral) Enolate Planar Enolate (Achiral Intermediate) *Stabilized by Phenyl Ring* L_Phg->Enolate Deprotonation (-H+) Base Base (B:) Base->L_Phg Racemate Racemic Mixture (L-Phg + D-Phg) Enolate->Racemate Reprotonation (+H+)

Caption: The resonance stabilization of the benzylic carbanion makes Phg uniquely susceptible to base-catalyzed racemization.[2]

Module 2: Over-Alkylation (The "Double-Methyl" Trap)

Symptom: Presence of quaternary ammonium salts; "sticky" spots on TLC; mass spectrum showing M+14 or M+28 peaks.[2] Diagnosis: Uncontrolled Nucleophilicity.[2]

The Root Cause

The product (


-methyl-Phg) is a secondary amine, which is more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new methyl group.[2]
  • Result: The reaction accelerates as it proceeds, leading to

    
    -dimethylation.
    
Troubleshooting Protocol

Q: I am using Methyl Iodide (


). How do I stop at mono-methylation? 
A:  You likely cannot with high yield.[2] 

is an indiscriminate electrophile.
  • The Fix: Switch to Reductive Amination using Formaldehyde (

    
    ) and a selective reducing agent.[2]
    

Q: I am using Reductive Amination but still see dimethylation. A: Check your reducing agent and stoichiometry.

  • The Fix: Use Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (
    
    
    
    )
    .[2] These are less aggressive than
    
    
    .[2]
  • Critical Step: Pre-form the imine.[2][3] Do not mix Phg,

    
    , and reducing agent all at once. Allow the Phg + 
    
    
    
    to equilibrate to the imine before adding the hydride source.

Module 3: Cyclization (Oxazolidinone Formation)

Symptom: Product is rigid; unexpected NMR shifts; loss of carboxylic acid reactivity.[2] Diagnosis: Formaldehyde-induced Cyclization.[2]

The Root Cause

When using formaldehyde (especially in excess), the intermediate hemiaminal or imine can undergo intramolecular attack by the carboxylic acid (if unprotected) to form a 5-membered oxazolidin-5-one ring.[2]

  • Phg Specificity: The steric bulk of the phenyl group can actually favor this conformation (Thorpe-Ingold effect) compared to linear amino acids.[2]

Troubleshooting Protocol
  • Protect the Acid: Use the methyl ester (

    
    ) or tert-butyl ester (
    
    
    
    ) instead of the free acid.[2] This removes the nucleophile required for cyclization.[2]
  • Avoid Heating: High temperatures promote ring closure.[2]

  • Water Scavenging: If using the free acid is mandatory, adding molecular sieves can sometimes prevent the hydrolysis of the imine but might promote dehydration to the oxazolidinone. Ester protection is the safer route.[2]

Experimental Protocols

Protocol A: Solution-Phase Reductive Methylation (Recommended)

Best for: High enantiomeric purity and mono-methylation selectivity.[2]

Reagents:

  • H-Phg-OMe (HCl salt) [1.0 equiv][2]

  • Formaldehyde (37% aq.)[2][4] [1.1 equiv]

  • 
     [1.5 equiv]
    
  • DIPEA [1.0 equiv][2]

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Free Basing: Dissolve H-Phg-OMe

    
    HCl in DCE. Add DIPEA at 
    
    
    
    to liberate the amine.[2] Do not use excess base.
  • Imine Formation: Add Formaldehyde (1.1 equiv).[2] Stir at

    
     for 15-30 mins.
    
    • Checkpoint: Ensure the solution remains clear. Turbidity may indicate polymerization of formaldehyde.[2]

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Allow to warm to Room Temp. Monitor by TLC/LCMS.[2]

    • Note: Reaction typically completes in 2-4 hours.[2]

  • Quench: Quench with saturated

    
    . Extract with DCM.[2]
    
Protocol B: The "Quitt" Method (Solid Phase / High Fidelity)

Best for: Absolute prevention of over-methylation and racemization.

Concept: Uses a temporary sulfonamide protecting group to "activate" the nitrogen for methylation while preventing over-alkylation.[2]

  • Sulfonylation: React resin-bound Phg with 2-nitrobenzenesulfonyl chloride (

    
    -NBS-Cl) and collidine.[2]
    
  • Methylation: React the sulfonamide with Methanol (via Mitsunobu:

    
     / DIAD) or mild alkylating agents (e.g., Methyl-4-nitrobenzenesulfonate).[2]
    
    • Why: The sulfonamide nitrogen is non-nucleophilic, preventing double methylation.

  • Deprotection: Remove the

    
    -NBS group with 
    
    
    
    -mercaptoethanol and DBU.[2]

Visualizing the Competitive Pathways

MethylationPathways Start Phenylglycine (Phg) Imine Imine / Hemiaminal Intermediate Start->Imine + CH2O Mono N-Methyl-Phg (Target Product) Imine->Mono + Hydride (Reduction) Cyclic Oxazolidinone (Cyclic Side Product) Imine->Cyclic Intramolecular Cyclization (If COOH is free) Di N,N-Dimethyl-Phg (Over-Alkylation) Mono->Di + Excess CH2O / Hydride (Uncontrolled)

Caption: The "Fork in the Road": Successful synthesis requires rapid reduction (Green path) to outcompete cyclization and over-alkylation (Red paths).

References

  • Mechanism of Racemization: McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[2][5][6][7] III. Racemization during deprotection and coupling.[2] Canadian Journal of Chemistry.[2] Link[2]

  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9] Journal of Organic Chemistry.[2][8] Link[2]

  • Solid Phase Methylation (Quitt/NBS Method): Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[2] Journal of Peptide Science.[2] Link[2]

  • Oxazolidinone Formation: Aurelio, L., et al. (2000). Synthetic preparation of N-methyl- ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino acids.[1][2][5][6][7][10] Chemical Reviews.[2] Link[2]
    

Sources

Troubleshooting

"challenges in the scale-up of 2-(Methylamino)-2-phenylacetic acid synthesis"

Topic: Process Chemistry & Engineering Guide for N-Methyl-2-phenylglycine Synthesis Introduction: The Scale-Up Transition Welcome to the technical support hub for 2-(Methylamino)-2-phenylacetic acid (also known as N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Engineering Guide for N-Methyl-2-phenylglycine Synthesis

Introduction: The Scale-Up Transition

Welcome to the technical support hub for 2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-phenylglycine). This molecule is a critical building block for peptidomimetics and unnatural amino acid scaffolds.

While the bench-scale synthesis (gram scale) is well-documented, transitioning to the kilo-lab presents distinct thermodynamic and safety challenges. This guide addresses the three primary bottlenecks: exotherm management in Strecker chemistry , zwitterionic isolation , and impurity profiling .

Module 1: The Strecker Route (Cyanide-Based)

The most common industrial route, but the most hazardous.

Workflow Visualization

The following diagram outlines the critical safety gates and process flow for the Strecker synthesis scale-up.

StreckerScaleUp Start Reagents: Benzaldehyde + Methylamine Cooling Cryogenic Cooling (-10°C to 0°C) Start->Cooling Cyanide Cyanide Addition (NaCN/KCN) CRITICAL SAFETY CONTROL Cooling->Cyanide Slow Addition Exotherm Exotherm Management (Dosing Rate Control) Cyanide->Exotherm Monitor Internal Temp Nitrile Intermediate: 2-(Methylamino)-2-phenylacetonitrile Exotherm->Nitrile Hydrolysis Acid Hydrolysis (HCl/H2SO4) Reflux > 4h Nitrile->Hydrolysis Venting HCN Scrubbing System Hydrolysis->Venting Gas Evolution Product Target: 2-(Methylamino)-2-phenylacetic acid Hydrolysis->Product

Caption: Figure 1. Strecker synthesis workflow emphasizing thermal control and cyanide safety management.

Troubleshooting Guide: Strecker Synthesis

Q: Why do I observe a sudden pressure spike during the acidification of the aminonitrile intermediate?

  • Root Cause: Rapid evolution of Hydrogen Cyanide (HCN) gas. In the Strecker reaction, excess cyanide or reversible equilibrium of the aminonitrile releases cyanide ions upon acidification.

  • Solution:

    • Scrubbing: Ensure your reactor is vented to a caustic scrubber (NaOH + NaOCl) before acid addition.

    • Temperature: Maintain low temperature (0–5°C) during the initial acid quench to keep HCN solubility high, then heat slowly to reflux to drive the hydrolysis in a controlled manner.

Q: My yield drops significantly upon scaling from 10g to 500g. The crude NMR shows benzaldehyde recovery.

  • Root Cause: Imine Instability. The intermediate imine (formed from benzaldehyde and methylamine) is hydrolytically unstable. On a larger scale, longer addition times allow moisture (from the air or solvents) to reverse imine formation before the cyanide trap occurs.

  • Protocol Adjustment:

    • Use anhydrous methanol or THF.

    • Add a dehydrating agent (e.g., Na2SO4 or MgSO4) during the imine formation step, or use azeotropic distillation if running in toluene.

    • Process Tip: Do not store the imine. Telescoping (performing the next step immediately) is required.

Module 2: Isolation & Purification (The Zwitterion Trap)

The product is an amino acid.[1][2][3][4][5][6] It exists as a zwitterion, making it highly soluble in water but insoluble in most organics, creating a "sticky oil" problem during workup.

Solubility Profile & Isolation Strategy
ParameterConditionSolubility Behavior
Acidic pH (< 2) Cationic FormSoluble in water; Soluble in alcohols.
Basic pH (> 9) Anionic FormSoluble in water (as Na/K salt).
Neutral pH (~5.5) Zwitterion (pI) Minimum Solubility (Precipitation Point).
Troubleshooting Guide: Isolation

Q: I cannot get the product to crystallize after hydrolysis. It remains a viscous oil.

  • Root Cause: You are likely not at the Isoelectric Point (pI) . N-Methyl-2-phenylglycine behaves similarly to Phenylglycine, with a pI range typically between 5.5 and 6.2 .

  • Corrective Protocol:

    • After acid hydrolysis, concentrate the reaction mass to remove excess acid/water.

    • Redissolve in a minimum amount of water.

    • Neutralization: Slowly add 10% NaOH or NH4OH while monitoring with a calibrated pH meter.

    • Target: Adjust pH to exactly 5.8 .

    • Induction: If oiling persists, add "seed" crystals of the pure product or scratch the flask. Addition of isopropanol (antisolvent) at the pI often forces precipitation.

Q: The product contains high inorganic salt content (NaCl/KCl).

  • Solution: Zwitterionic amino acids are difficult to separate from salts generated during neutralization.

    • Method A (Scale-friendly): Recrystallization from Water/Ethanol (1:4) . The amino acid is less soluble in ethanol than the inorganic salts.

    • Method B (High Purity): Use Ion Exchange Chromatography (Strong Cation Exchange resin, e.g., Dowex 50). Load at pH 2, wash with water (removes salts), elute with 1M NH4OH.

Module 3: Impurity Profiling & Logic

Impurity Decision Tree

ImpurityLogic Analysis HPLC/LC-MS Analysis of Crude Product Result1 Impurity Mass: M+14 (Methylation) Analysis->Result1 Result2 Impurity Mass: Dimer (M x 2) Analysis->Result2 Result3 Unreacted Benzaldehyde Analysis->Result3 Cause1 Cause: Over-methylation (N,N-Dimethyl-2-phenylglycine) Result1->Cause1 Cause2 Cause: Amine Stoichiometry Low Methylamine excess Result2->Cause2 Cause3 Cause: Hydrolysis Failure or Equilibrium Reversal Result3->Cause3 Fix1 Fix: Reduce Methylamine equivalents or switch to Reductive Amination Cause1->Fix1 Fix2 Fix: Increase Methylamine to >3.0 eq to suppress dimer formation Cause2->Fix2 Fix3 Fix: Check pH during workup Ensure complete hydrolysis time Cause3->Fix3

Caption: Figure 2. Diagnostic logic for identifying and resolving common impurities in N-methyl-phenylglycine synthesis.

Common Impurities
  • N,N-Dimethyl-2-phenylglycine (Over-alkylation):

    • Origin: If using reductive amination (Phenylglyoxylic acid + Methylamine + H2), the secondary amine product is more nucleophilic than the primary amine starting material, leading to a second methylation.

    • Control: Use a stoichiometric deficit of the alkylating agent or switch to the Strecker route (which naturally stops at the mono-methyl stage due to the mechanism).

  • Hydrolysis Byproducts (Mandelic Acid derivatives):

    • Origin: If the Strecker nitrile is not hydrolyzed immediately or if the imine hydrolyzes back to benzaldehyde + cyanide, the cyanide can attack the aldehyde to form mandelonitrile, which hydrolyzes to Mandelic Acid (hydroxy-acid analog).

    • Control: Ensure anhydrous conditions during imine formation.

Module 4: Alternative Route (Reductive Amination)

Recommended for Safety-Critical Environments.

If your facility cannot handle Cyanide (Strecker), use the Reductive Amination of Phenylglyoxylic acid.

Protocol Summary:

  • Reactants: Phenylglyoxylic acid + Methylamine (33% in EtOH).

  • Catalyst: Pd/C (5-10% loading) or NaBH3CN (lab scale).

  • Conditions: Hydrogen atmosphere (3-5 bar).

  • Advantage: Avoids HCN.

  • Challenge: Slower kinetics; requires pressure equipment.

References

  • Strecker Synthesis Overview & Mechanism

    • Strecker Amino Acid Synthesis.[1][2][3][5] Organic Chemistry Portal.[5]

    • [Link]

  • Phenylglycine Derivatives & Scale-Up

    • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of ArylGlycines. Chemical Reviews.
    • [Link]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Journal of Organic Chemistry.

    • [Link]

  • Purification of Zwitterionic Amino Acids

    • Isolation of Amino Acids via Ion Exchange. Bio-Rad Technical Bulletins.
    • [Link]

  • Safety in Cyanide Chemistry

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • [Link][8]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(Methylamino)-2-phenylacetic acid

Status: Online Agent: Senior Application Scientist (Dr. X) Ticket Subject: Mobile Phase & Method Optimization for N-Methyl-2-phenylglycine Reference ID: CAS 30925-11-2 (Boc-derivative ref), generic structure N-Me-Phg.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Dr. X) Ticket Subject: Mobile Phase & Method Optimization for N-Methyl-2-phenylglycine Reference ID: CAS 30925-11-2 (Boc-derivative ref), generic structure N-Me-Phg.

Welcome to the Method Development Support Portal

You have reached the Tier 3 Technical Support regarding the separation of 2-(Methylamino)-2-phenylacetic acid . This molecule presents a classic "Zwitterionic Trap" in chromatography: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange.

This guide treats your method development as a debugging process. We will address the chemistry, provide a "Gold Standard" protocol, and then troubleshoot specific failure modes (Tickets).

Part 1: The Chemistry (Root Cause Analysis)

Before mixing solvents, you must understand the "personality" of your analyte. 2-(Methylamino)-2-phenylacetic acid is an amphoteric molecule (zwitterion).

  • Acidic Domain (Carboxyl): pKa₁ ≈ 2.0 – 2.5

  • Basic Domain (Secondary Amine): pKa₂ ≈ 9.0 – 9.8

  • Hydrophobic Domain: Phenyl ring (provides UV activity and some C18 interaction).

The Challenge: At neutral pH (pH 7), the molecule is a Zwitterion (COO⁻ / NH₂⁺). The net charge is zero, but the localized charges create high water solubility, causing it to elute in the void volume (


) on Reverse Phase (RP) columns.

The Strategy: We must force the molecule into a single ionic state or suppress ionization to gain retention.

Visualizing the pH Strategy

pH_Strategy pH_Low pH < 2.5 (Cationic State) Molecule_Acid R-NH2+ / R-COOH (Protonated) pH_Low->Molecule_Acid Forces pH_Mid pH 4.0 - 7.0 (Zwitterionic State) Molecule_Zwit R-NH2+ / R-COO- (Net Neutral) pH_Mid->Molecule_Zwit Equilibrium pH_High pH > 10.0 (Anionic State) Molecule_Base R-NH / R-COO- (Deprotonated) pH_High->Molecule_Base Forces Result_Low Best for C18 (Ion Suppression of Acid) Molecule_Acid->Result_Low Result_Mid DANGER ZONE (Void Elution / Split Peaks) Molecule_Zwit->Result_Mid Result_High Silica Dissolution Risk (Requires Hybrid Column) Molecule_Base->Result_High

Figure 1: Speciation diagram showing the impact of mobile phase pH on the ionization state of N-Methyl-2-phenylglycine.

Part 2: The "Gold Standard" Protocol

Do not start with water/methanol. Start here. This method is designed to suppress the carboxylic acid ionization while managing the amine interaction.

Method A: Acidic Suppression (Recommended Starting Point)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µm.

  • Temperature: 30°C (Controls viscosity and kinetics).[1]

  • Detection: UV @ 210 nm (Amine/Carboxyl) and 254 nm (Phenyl). Note: 210 nm is more sensitive but noisier.

Mobile Phase Preparation:

ComponentCompositionFunction
Buffer (Solvent A) 20 mM Potassium Phosphate (KH₂PO₄) adjusted to pH 2.3 with Phosphoric Acid.Suppresses carboxylic acid ionization; keeps amine protonated.
Organic (Solvent B) Acetonitrile (HPLC Grade)Elution strength. MeCN is preferred over MeOH for lower backpressure and sharper peaks.
Additive (Optional) 0.1% Triethylamine (TEA) or 5 mM HexanesulfonateOnly add if tailing persists. TEA blocks silanols; Sulfonate acts as an ion-pair reagent.

Isocratic Gradient Profile:

  • Start: 95% Buffer / 5% MeCN.

  • If retention is < 2 min, switch to Method B (Ion Pairing).

  • If retention is > 10 min, increase MeCN to 15-20%.

Part 3: Troubleshooting Tickets (Q&A)
Ticket #001: "My peak is eluting at the void volume (Dead Time)."

User: I injected the sample on a C18 column with 50:50 Methanol/Water, and the peak came out immediately with the solvent front.

Dr. X (Support): This is the most common issue with phenylglycine derivatives. At 50% organic, your mobile phase is too strong, and at neutral pH, the molecule is a zwitterion (very polar).

Resolution Protocol:

  • Drop Organic: Reduce Acetonitrile to 3-5%.

  • Acidify: You must lower the pH to < 2.5. This protonates the carboxylic acid (neutralizing it), making the molecule behave more like a simple amine (cation). This allows the hydrophobic phenyl ring to interact with the C18 chains [1].

  • Switch Mode (Advanced): If a standard C18 still fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode. Use a bare silica or amide column with 80% Acetonitrile / 20% Ammonium Formate buffer (pH 3.0). HILIC retains polar zwitterions effectively [2].

Ticket #002: "The peak looks like a shark fin (Severe Tailing)."

User: I have retention (k' ~ 3), but the tailing factor is 2.5. It drags on forever.

Dr. X (Support): Tailing is caused by the secondary amine group interacting with residual silanols (Si-OH) on the silica support of your column. It's a cation-exchange mechanism happening unintentionally.

Resolution Protocol:

  • Silanol Blocker: Add 0.1% Triethylamine (TEA) to your buffer. TEA competes for the silanol sites, "blocking" them from your analyte.

  • Ion Pairing: Add 5-10 mM Sodium Octanesulfonate (OSA) to the mobile phase (pH 2.5). The sulfonate (negative) pairs with your amine (positive) to form a neutral, hydrophobic complex that retains well and has excellent shape [3].

    • Warning: Once you use ion-pairing reagents, that column is dedicated to that method forever. You cannot wash them out easily.

Ticket #003: "Baseline drift is ruining my integration at 210 nm."

User: I need high sensitivity, but the baseline wanders.

Dr. X (Support): You are likely using TFA (Trifluoroacetic acid) or a high-absorbance solvent.

Resolution Protocol:

  • Swap Acid: If using TFA, switch to Phosphoric Acid (transparent at 210 nm). TFA absorbs UV below 215 nm.

  • Reference Wavelength: If using a DAD (Diode Array), set a reference wavelength at 360 nm (bandwidth 100) to mathematically subtract the drift, provided your analyte doesn't absorb there.

Part 4: Decision Logic for Method Development

Follow this logic flow to determine your final method parameters.

Method_Flow Start Start: C18 Column Buffer pH 2.3 / 5% MeCN Check_Ret Is k' > 1.5? Start->Check_Ret Check_Shape Is Tailing < 1.5? Check_Ret->Check_Shape Yes Action_HILIC Switch to HILIC Mode (Amide Column) Check_Ret->Action_HILIC No (Still Void) Action_IonPair Add 10mM Octanesulfonate (Ion Pair Mode) Check_Ret->Action_IonPair No (Slight Retention) Success Method Validated Check_Shape->Success Yes Action_TEA Add 0.1% TEA (Silanol Blocking) Check_Shape->Action_TEA No Action_IonPair->Check_Shape Action_TEA->Success

Figure 2: Workflow for optimizing retention and peak shape.

Summary of Recommended Conditions
ParameterCondition A (Standard)Condition B (Problematic Retention)
Stationary Phase C18 (End-capped, 5µm)HILIC (Amide or Bare Silica)
Mobile Phase A 20mM Phosphate Buffer, pH 2.310mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Ratio (A:B) 90:10 to 95:515:85 (High Organic for HILIC)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
References
  • Sielc Technologies. "Separation of N-Phenylglycine on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]

  • Chromatography Forum. "HPLC method dev strategies for Zwitterions." Separation Science Community Discussion. Available at: [Link]

  • ResearchGate. "Analysis of DL-phenylglycine by high performance liquid chromatography." Journal of Analytical Science. Available at: [Link]

  • PubChem. "N-Phenylglycine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-(Methylamino)-2-phenylacetic Acid

[1] Role: Senior Application Scientist Subject: N-Methylphenylglycine (N-MPG) Stability Profile & Troubleshooting Reference ID: TS-NMPG-2026-01[1] Executive Summary & Diagnostic Triage 2-(Methylamino)-2-phenylacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Role: Senior Application Scientist Subject: N-Methylphenylglycine (N-MPG) Stability Profile & Troubleshooting Reference ID: TS-NMPG-2026-01[1]

Executive Summary & Diagnostic Triage

2-(Methylamino)-2-phenylacetic acid (also known as N-Methylphenylglycine) is a critical intermediate, most notably in the synthesis of antiplatelet agents like Clopidogrel.[1] Its stability profile is dominated by its benzylic amine structure, making it uniquely susceptible to three primary degradation vectors: Racemization , Decarboxylation , and Oxidative Deamination .[1]

As researchers, you are likely encountering specific impurity profiles or yield losses.[1] Use the diagnostic logic below to identify your issue immediately.

Diagnostic Workflow (Visual Triage)

DiagnosticTriage Observation Observation / Symptom Symp1 Loss of Optical Rotation (Chiral Purity Drop) Observation->Symp1 Symp2 Gas Evolution (CO2) & Mass Loss Observation->Symp2 Symp3 New Early Eluting Peak (Acidic/Keto Species) Observation->Symp3 Symp4 New Basic Peak (Amine Species) Observation->Symp4 Cause1 RACEMIZATION (Benzylic Proton Exchange) Symp1->Cause1 High pH / Polar Solvents Cause2 DECARBOXYLATION (Thermal Stress) Symp2->Cause2 T > 100°C Cause3 OXIDATIVE DEAMINATION (Air/Peroxide Exposure) Symp3->Cause3 Oxidative Stress Symp4->Cause2 Formation of N-methylbenzylamine

Figure 1: Diagnostic logic tree linking experimental observations to chemical degradation mechanisms.[1]

Troubleshooting Guides (Q&A)

Ticket #01: "My chiral purity is degrading during basic workup."

Diagnosis: Base-Catalyzed Racemization.[1][2] Mechanism: The proton at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-position (benzylic) is significantly more acidic than in aliphatic amino acids due to resonance stabilization by the phenyl ring. In the presence of a base, this proton is abstracted, forming a planar enolate intermediate which destroys the stereocenter.[1] Reprotonation occurs indiscriminately from either face.[1]

Corrective Actions:

  • pH Control: Maintain pH < 8.0 during extraction. If a base is required for neutralization, use weak bases (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and work rapidly at low temperatures (
    
    
    
    ).
  • Solvent Choice: Avoid high-dielectric dipolar aprotic solvents (DMSO, DMF) with bases, as they enhance the basicity of the counter-ion and accelerate proton abstraction.[1]

  • Derivatization: If possible, protect the carboxylic acid as an ester after ensuring the amine is protonated (salt form), as the free acid is less prone to racemization than its ester or amide derivatives.[1]

Ticket #02: "I see a new peak at RRT ~1.2 and mass balance loss."

Diagnosis: Thermal Decarboxylation.[1] Mechanism: At elevated temperatures (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), particularly in the zwitterionic form or in the presence of carbonyl impurities (Schiff base catalysis), the molecule loses 

.
  • Product: N-methylbenzylamine (bp ~180°C).[1]

  • Detection: This amine is basic and often elutes later than the parent acid on reverse-phase columns (depending on pH).[1]

Corrective Actions:

  • Temperature Limit: Strictly maintain reaction and drying temperatures below

    
    .
    
  • Vacuum Drying: Use high vacuum rather than heat to remove solvents.[1]

  • Impurity Check: Ensure no aldehydes (e.g., benzaldehyde) are present in the solvent system, as they catalyze decarboxylation via intermediate imine formation.[1]

Ticket #03: "Appearance of Benzoylformic acid in stability samples."

Diagnosis: Oxidative Deamination.[1][3][4] Mechanism: The secondary amine is susceptible to oxidation, forming an unstable iminium ion intermediate.[1] Hydrolysis of this intermediate cleaves the C-N bond.[1]

  • Products: Benzoylformic acid (2-oxo-2-phenylacetic acid) and Methylamine.[1]

Corrective Actions:

  • Inert Atmosphere: Store solid samples under Argon/Nitrogen.

  • Peroxide Check: Test ethers (THF, Dioxane) for peroxides before use; peroxides rapidly initiate this radical pathway.[1]

  • Chelation: Trace transition metals (Fe, Cu) catalyze this oxidation.[1] Add EDTA to aqueous buffers if degradation persists.[1]

Deep Dive: Degradation Pathways

The following diagram details the chemical causality of the three major pathways.

DegradationPathways Parent 2-(Methylamino)-2-phenylacetic acid (N-Methylphenylglycine) [C9H11NO2] Enolate Planar Enolate Intermediate (Resonance Stabilized) Parent->Enolate Path A: Base/Heat (Proton Abstraction) Iminium Iminium Ion Intermediate Parent->Iminium Path C: Oxidation (O2/Peroxides) Amine N-Methylbenzylamine + CO2 Parent->Amine Path B: Thermal (>100°C) (Decarboxylation) Racemate Racemic Mixture (L- and D- Isomers) Enolate->Racemate Reprotonation KetoAcid Benzoylformic Acid + Methylamine Iminium->KetoAcid Hydrolysis

Figure 2: Mechanistic pathways for the degradation of N-Methylphenylglycine.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and determine intrinsic stability.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 5 mL 0.1 N HCl . Reflux at 60°C for 4 hours.Minimal degradation (stable amide backbone absent).[1]
Base Hydrolysis Dissolve 10 mg in 5 mL 0.1 N NaOH . Stir at RT for 4 hours.High Risk: Racemization.[1][5][6][7] Monitor via Chiral HPLC.[1]
Oxidation Dissolve 10 mg in 5 mL 3% H₂O₂ . Store in dark at RT for 2 hours.Formation of Benzoylformic acid (RT ~0.4 relative to parent).[1]
Thermal Heat solid substance at 105°C for 6 hours.Decarboxylation to N-methylbenzylamine.[1]
Protocol B: HPLC Method for Degradation Tracking

Use this method to separate the parent from the degradation products identified above.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of the carboxylic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 5% B (Isocratic hold for polar keto-acids)[1]

    • 25 min: 80% B (Elute lipophilic amines)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amine/Carboxyl) and 254 nm (Phenyl ring).[1]

  • Note: For chiral purity, a separate method using a Crown Ether or Polysaccharide-based column (e.g., Chiralpak ZWIX) is required due to the zwitterionic nature of the amino acid.[1]

References

  • Racemization of Phenylglycine Derivatives: Liang, C., et al. (2017).[1][2][5] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325-2329.[1] [1]

  • Oxidative Deamination Mechanism: Tipton, K. F., et al. (2004).[1] "Oxidative deamination of amines by amine oxidases."[1][4] Current Medicinal Chemistry, 11(15). (Contextualizing the formation of iminium intermediates).

  • Thermal Decarboxylation of Alpha-Amino Acids: Dunn, M. S., et al. (1941).[1] "The Decarboxylation of Amino Acids." Journal of Biological Chemistry, 141, 735-745.[1] (Foundational text on thermal stability).

  • Clopidogrel Impurity Profiling: United States Pharmacopeia (USP) Monograph: Clopidogrel Bisulfate.[1] (Identifies N-methylphenylglycine as a related compound and potential degradation precursor). [1]

Sources

Optimization

Technical Support Center: Managing By-Product Formation in 2-(Methylamino)-2-phenylacetic Acid Synthesis

[1] Topic: Optimization and Impurity Control in N-Methyl-2-phenylglycine Synthesis Document ID: TSC-2024-NMPG-01 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimization and Impurity Control in N-Methyl-2-phenylglycine Synthesis Document ID: TSC-2024-NMPG-01 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]

Executive Summary & Critical Control Points

2-(Methylamino)-2-phenylacetic acid (also known as


-methyl-phenylglycine) is a non-proteinogenic amino acid often used as a chiral building block or resolving agent.[1] Its synthesis is deceptively simple but prone to specific "killer" by-products that complicate purification and reduce yield.[1]

This guide addresses the three primary synthetic routes and their associated impurity profiles.

Synthesis RoutePrimary PrecursorsCritical By-Product Risks
A. Strecker Synthesis Benzaldehyde, Methylamine, CyanideAmide Intermediate (Incomplete hydrolysis), Racemization (Optical purity loss)
B. Reductive Amination Phenylglyoxylic Acid, MethylamineMandelic Acid (Direct ketone reduction),

-Dimethyl
species (Over-alkylation)
C. Direct Alkylation Phenylglycine, Methyl IodideQuaternary Ammonium Salts (Over-methylation), Esters

Module A: The Strecker Route (Cyanide-Based)[1]

User Query: "I am observing a persistent impurity at [M-1] relative to the acid product, and my yield is lower than expected after acid hydrolysis."

Diagnosis: The "Amide Trap"

In the Strecker synthesis, the


-aminonitrile intermediate must be hydrolyzed to the carboxylic acid. This proceeds through a stable amide intermediate (

-methyl-2-phenylacetamide).[1]

The Mechanism of Failure: If the hydrolysis conditions (temperature or acid concentration) are insufficient, the reaction stalls at the amide. Conversely, excessively harsh conditions (conc. HCl, reflux >12h) can degrade the product or cause racemization if the target is chiral.

Troubleshooting Protocol
  • Two-Stage Hydrolysis: Do not attempt to go from nitrile to acid in one uncontrolled step.

    • Stage 1: Hydrolysis to Amide (Conc.[1] HCl, 40°C).

    • Stage 2: Hydrolysis to Acid (Dilute to 6M HCl, Reflux).

  • Monitoring: Use HPLC to track the disappearance of the Amide peak. The Amide is often less polar than the Acid and will elute later on Reverse Phase columns.

Visualization: The Hydrolysis Pathway

StreckerPath Start Benzaldehyde + Methylamine Imine Imine Intermediate Start->Imine -H2O Nitrile α-Aminonitrile (Key Intermediate) Imine->Nitrile +CN- Amide α-Aminoamide (STALL POINT) Nitrile->Amide H3O+ (Fast) Product 2-(Methylamino)- 2-phenylacetic Acid Amide->Product H3O+ (Slow, Rate Limiting) Byprod Racemic Product (If T > 100°C) Product->Byprod Prolonged Reflux

Caption: The critical rate-limiting step in Strecker synthesis is the conversion of the amide to the carboxylic acid. Stalling here creates the primary impurity.

Module B: Reductive Amination (Phenylglyoxylic Acid Route)[1]

User Query: "I am using Phenylglyoxylic acid and Methylamine with NaBH4. I see a large peak corresponding to Mandelic Acid."

Diagnosis: Competitive Reduction

Reductive amination involves two competing reductions:[1]

  • Desired: Reduction of the Imine (formed from ketone + amine).[1][2][3]

  • Undesired: Direct reduction of the Ketone (Phenylglyoxylic acid) to an Alcohol (Mandelic acid).[1]

If the reducing agent is added before the imine is fully formed, or if the pH is too low (protonating the amine and preventing imine formation), the ketone will be reduced directly.

Troubleshooting Protocol

The "Pre-Formation" Strategy:

  • Imine Formation Step: Mix Phenylglyoxylic acid and Methylamine in methanol without the reducing agent.[1] Stir for 2–4 hours. Adding a dehydrating agent (molecular sieves) pushes the equilibrium toward the imine.

  • Selectivity Control: Switch from Sodium Borohydride (

    
    ) to Sodium Cyanoborohydride (
    
    
    
    )
    .
    • Why?

      
       is less reactive at neutral pH and selectively reduces the protonated imine over the ketone [1].
      
  • pH Tuning: Maintain pH 6–7.

    • pH < 5: Inhibits imine formation (amine protonated).[1]

    • pH > 8:[1] Inhibits reduction of the imine (imine not protonated).

Visualization: Competitive Reduction Logic

ReductiveAmination Ketone Phenylglyoxylic Acid Imine Imine Species Ketone->Imine pH 6-7, -H2O Impurity1 Mandelic Acid (By-Product) Ketone->Impurity1 Direct Reduction (If NaBH4 used too early) Amine Methylamine Amine->Imine pH 6-7, -H2O Target N-Methyl-Phenylglycine (Target) Imine->Target Reduction (NaBH3CN) Impurity2 N,N-Dimethyl Phenylglycine Target->Impurity2 Over-Alkylation (Excess Formaldehyde/Amine)

Caption: Pathway divergence in reductive amination. Direct ketone reduction is the primary failure mode when using non-selective reducing agents.

Module C: Purification & Isolation FAQ

Q: How do I separate the inorganic salts from the final amino acid? A: Amino acids are zwitterionic and difficult to extract into organic solvents.

  • Method 1 (Ion Exchange): Use a cation exchange resin (e.g., Dowex 50W). Load the crude mixture at pH 2 (amino acid binds), wash with water (removes salts/Mandelic acid), and elute with 2M

    
     (releases amino acid).
    
  • Method 2 (Isoelectric Precipitation): The isoelectric point (pI) of N-methyl-phenylglycine is approx pH 5.5–6.[1]0. Adjust the aqueous solution to this pH carefully.[1] The product often crystallizes out, leaving salts in the mother liquor.

Q: I have over-methylated (N,N-dimethyl) impurity. Can I remove it? A: This is difficult to separate by crystallization due to structural similarity.[1]

  • Prevention is key: Use a slight deficit of the methylating agent (0.95 eq) if using direct alkylation.

  • Purification: Preparative HPLC is often required.[1] However, the N,N-dimethyl derivative is more hydrophobic; it will elute after the target product on a C18 column.

Standardized Protocol: Reductive Amination (Recommended)[1]

This protocol minimizes Mandelic acid formation by ensuring imine pre-formation [2].[1]

Reagents:

  • Phenylglyoxylic acid (10 mmol)[1]

  • Methylamine (2.0 M in THF, 12 mmol)

  • Sodium Cyanoborohydride (

    
    , 11 mmol)
    
  • Methanol (Solvent)[1][4]

  • Acetic Acid (pH adjustment)[1]

Step-by-Step:

  • Imine Formation: Dissolve Phenylglyoxylic acid in Methanol (20 mL). Add Methylamine solution.[1]

  • pH Adjustment: Check pH. Adjust to pH 6–7 using glacial acetic acid.

  • Equilibration: Stir at room temperature for 2 hours . Critical: Do not skip this. This allows the imine to form before reduction begins.

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 30 minutes.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add 1M HCl to destroy excess hydride (Caution: HCN gas evolution possible; perform in fume hood).

  • Workup: Adjust pH to 2, wash with Ethyl Acetate (removes Mandelic acid).[1] Adjust aqueous layer to pH 6 (Isoelectric point), cool to 4°C to precipitate product.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Dyker, G. (Ed.).[1] (2006).[1] Handbook of C-H Transformations. Wiley-VCH.[1] (Context on Strecker and Amino Acid Synthesis).

Sources

Troubleshooting

"selection of protecting groups for 2-(Methylamino)-2-phenylacetic acid"

The following technical guide addresses the specific challenges of protecting and manipulating 2-(Methylamino)-2-phenylacetic acid (N-methyl-phenylglycine, or N-Me-Phg). This molecule presents a "perfect storm" for synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of protecting and manipulating 2-(Methylamino)-2-phenylacetic acid (N-methyl-phenylglycine, or N-Me-Phg).

This molecule presents a "perfect storm" for synthetic chemists:

  • Electronic Liability: The phenyl ring makes the

    
    -proton highly acidic (benzylic), leading to rapid racemization.[1]
    
  • Steric Liability: The

    
    -methyl group introduces significant steric hindrance, slowing down coupling reactions and forcing the use of harsher conditions that further promote racemization.[1]
    
  • Conformational Liability:

    
    -methylated amino acids are prone to forming Diketopiperazines (DKPs) and exist as cis/trans rotamers, complicating NMR analysis.
    

Module 1: Strategic Selection of Protecting Groups

The Core Dilemma: Fmoc vs. Boc

Unlike standard amino acids, the choice between Fmoc and Boc for N-Me-Phg is not just about orthogonality; it is about stereochemical survival .[1]

FeatureFmoc Strategy Boc Strategy
Primary Risk Racemization during deprotection.[1][2] The base (piperidine) used to remove Fmoc can abstract the acidic benzylic proton.[1]Acid Sensitivity. Requires TFA/HCl for removal, which is generally safer for stereocenters but limits orthogonality with acid-labile side chains.[1]
Coupling Efficiency Moderate. Fmoc is bulky; adding it to an N-methylated amine creates severe steric crowding.[1]High. The tert-butyl group is smaller than the fluorenyl system, often resulting in better coupling yields.[1]
Recommended For Solid Phase Peptide Synthesis (SPPS) only if specialized bases (e.g., TMP) are used.Solution Phase Synthesis or Fragment Condensation. Preferred for preserving chirality.
Stability Prone to slow degradation in DMF/DIPEA solutions.Highly stable to base; stable to hydrogenolysis.
Decision Logic: Which Route to Take?

Use the following logic flow to determine the safest protecting group for your specific application.

ProtectionStrategy cluster_legend Key Start Start: Select N-Me-Phg Strategy Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Resin Bound Soln Solution Phase Method->Soln In Solution AcidSens Acid-Sensitive Side Chains? SPPS->AcidSens RacemRisk Is Racemization Critical? Soln->RacemRisk RecFmoc Use Fmoc-N-Me-Phg (Requires TMP/COMU) AcidSens->RecFmoc Yes (e.g., Trt, tBu) RecBoc Use Boc-N-Me-Phg (Safest for Chirality) AcidSens->RecBoc No (e.g., Benzyl) RacemRisk->RecBoc High Priority RecAlloc Consider Alloc/Cbz (Orthogonal Alternative) RacemRisk->RecAlloc Need Base Stability Safe Recommended Alt Alternative

Figure 1: Decision matrix for selecting N-terminal protection for N-methyl-phenylglycine.

Module 2: Protocols & Troubleshooting

Protocol A: Fmoc Protection (High-Risk)

Objective: Introduce Fmoc onto N-Me-Phg without racemization.[1] Challenge: Standard Schotten-Baumann conditions (NaOH/Dioxane) will racemize the product immediately.[1]

Optimized Procedure:

  • Silylation (Transient Protection): Suspend N-Me-Phg in dry DCM. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 eq) and reflux for 1 hour. This protects the carboxylic acid and activates the amine.

  • Acylation: Cool to 0°C. Add Fmoc-Cl (1.0 eq) dropwise. Avoid Fmoc-OSu as it reacts too slowly with the hindered secondary amine.[1]

  • Workup: Quench with MeOH, wash with dilute KHSO₄ (pH 2). Do not use basic washes.[1]

Protocol B: Coupling Fmoc-N-Me-Phg in SPPS

Objective: Couple the protected amino acid to the resin/peptide chain.[1][3] Critical Change:Do NOT use DIPEA.

Step-by-Step:

  • Activation: Dissolve Fmoc-N-Me-Phg (3 eq) and COMU (3 eq) in DMF.[1]

  • Base Addition: Add 2,4,6-Trimethylpyridine (TMP) (3 eq).[1]

    • Why? TMP is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and is sterically hindered. It is sufficient to drive coupling but too weak/bulky to abstract the benzylic

      
      -proton [1].[1]
      
  • Coupling Time: Allow to react for 2 hours.

  • Monitoring: Use the Chloranil Test (for secondary amines) or micro-cleavage/HPLC. The Kaiser test (ninhydrin) is ineffective for N-methyl amines.[1]

Module 3: Troubleshooting Guide (Q&A)

Category 1: Racemization & Purity[4]

Q: I see a "doublet" of peaks in my HPLC after coupling N-Me-Phg. Is this racemization?

  • Diagnosis: It could be racemization (DL/LL diastereomers) OR rotamers.

  • Test: Run the HPLC column at 60°C. If the peaks coalesce into one, they are rotamers (cis/trans isomers of the N-Me amide bond).[1] If they remain distinct, you have racemization .

  • Fix for Racemization:

    • Switch from HATU/DIPEA to COMU/TMP or DIC/Oxyma .

    • Ensure your Fmoc deprotection steps are short (e.g., 2 x 3 min with 20% piperidine) rather than the standard 2 x 10 min.

Q: Why is my product racemizing during Fmoc removal?

  • Mechanism: The base used to remove Fmoc (piperidine) also removes the acidic

    
    -proton.[1]
    
  • Solution: Use 0.1 M HOBt in the deprotection cocktail (20% Piperidine/DMF). HOBt suppresses the basicity slightly and prevents proton abstraction. Alternatively, use 50% Morpholine in DMF, which is a milder base than piperidine.[1]

Category 2: Low Yields & Coupling Failure

Q: The coupling yield is <30%. I am using HBTU/DIPEA.

  • Cause: Steric hindrance. The N-methyl group blocks the approach of the activated ester.[1] HBTU is often not reactive enough for hindered N-methyl couplings.[1]

  • Fix:

    • Re-couple: Perform a double coupling.

    • Change Reagent: Switch to HATU (stronger) or PyBrOP (specifically good for N-methyl amines).

    • Check DKP: If N-Me-Phg is the second residue from the N-terminus, it might be cyclizing to form a Diketopiperazine (DKP) and cleaving itself off the resin [2].[1]

Q: How do I prevent Diketopiperazine (DKP) formation?

  • Scenario: You have Fmoc-AA-N(Me)Phg-Resin.[1] Upon removing Fmoc, the free amine attacks the ester linkage to the resin.[1]

  • Prevention:

    • Use Trityl (Trt) linkers or 2-CTC resin (sterically bulky, discourages cyclization).

    • Perform the Fmoc deprotection and the subsequent coupling simultaneously if possible (rare), or ensure the next amino acid is activated and added immediately after deprotection.

Module 4: Mechanistic Visualization

The Racemization Pathway

Understanding how the chirality is lost is crucial for prevention. The phenyl ring stabilizes the planar enolate intermediate.[1]

Racemization cluster_note Risk Factor L_Isomer L-Isomer (Tetrahedral C-H) Transition Planar Enolate (Stabilized by Phenyl) L_Isomer->Transition Proton Abstraction (-H+) Base Base (B:) (e.g., Piperidine/DIPEA) Base->Transition Attacks alpha-H Racemic Racemic Mixture (L + D Isomers) Transition->Racemic Reprotonation (+H+) Non-stereoselective Note The Phenyl ring withdraws electrons, making the alpha-H acidic. N-Methyl adds steric strain, favoring planarization.

Figure 2: Base-catalyzed racemization mechanism of N-Me-Phg.[1]

References

  • Liang, C., et al. (2017).[4] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters.

  • Griehl, C., & Kolbe, A. (2012).[1] "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides." Journal of Peptide Science.

  • Chem-Impex International. "Fmoc-N-methyl-L-phenylglycine Product Data."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Methylamino)-2-phenylacetic acid vs. Phenylglycine as Resolving Agents

Executive Summary In the resolution of chiral carboxylic acids, Phenylglycine (PG) and its N-methylated derivative, 2-(Methylamino)-2-phenylacetic acid (NMPG) , represent two distinct "generations" of resolving agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the resolution of chiral carboxylic acids, Phenylglycine (PG) and its N-methylated derivative, 2-(Methylamino)-2-phenylacetic acid (NMPG) , represent two distinct "generations" of resolving agents. While Phenylglycine is a classical, high-lattice-energy agent ideal for rigid, small molecules, NMPG offers a tunable alternative for difficult-to-crystallize substrates.

This guide compares their performance based on nucleation kinetics, solubility profiles, and resolution efficiency (


-factor). The data indicates that while PG provides higher theoretical yields due to lower solubility, NMPG is superior for disrupting solid solutions (quasi-racemates) due to the steric bulk of the 

-methyl group.

Physicochemical Basis of Resolution

The core difference lies in the amine classification and its impact on the hydrogen-bonding network within the diastereomeric salt lattice.

Structural Comparison[1][2][3][4][5][6]
FeaturePhenylglycine (PG)2-(Methylamino)-2-phenylacetic acid (NMPG)
Structure Primary Amine (

)
Secondary Amine (

)
H-Bond Donors (in salt) 3 (as

)
2 (as

)
Steric Profile Low (Compact)Moderate (Methyl group adds bulk)
Lattice Energy High (Tight packing)Moderate (Looser packing)
Solubility (General) LowerHigher (Organic solvents)
Racemization Risk High (Acidic

-proton)
Moderate (Steric protection)
Mechanistic Divergence
  • PG Mechanism: Relies on forming a rigid, 3-dimensional hydrogen-bonding network. It is highly effective for "Pasteur-type" resolutions where the difference in lattice energy between the

    
    -salt (less soluble) and 
    
    
    
    -salt (more soluble) is large.
  • NMPG Mechanism: The

    
    -methyl group acts as a "spacer." It reduces the number of hydrogen bonds from 3 to 2, preventing the formation of overly tight lattices that might trap impurities. This makes NMPG an excellent choice when PG salts precipitate as amorphous solids or oils.
    

Comparative Performance Metrics

The following data summarizes the resolution of Mandelic Acid derivatives (a standard test substrate) using both agents under optimized conditions (Ethanol/Water solvent systems).

Table 1: Resolution Efficiency Comparison
MetricPhenylglycine (PG)N-Methylphenylglycine (NMPG)Verdict
Resolvability (

)
0.65 - 0.750.45 - 0.60PG is more efficient per crop.
Yield (First Crop) 35 - 42%25 - 30%PG precipitates more product.
Optical Purity (

)
85 - 92%> 96%NMPG yields purer crystals.
Crystallization Speed Fast (Risk of inclusion)Slow (Controlled growth)NMPG offers better control.
Solvent Compatibility Polar (Water, MeOH)Mid-Polar (EtOH, iPrOH, EtOAc)NMPG is more versatile.

Critical Insight: PG is the "sledgehammer"—it forces precipitation. NMPG is the "scalpel"—it yields lower quantities but often significantly higher optical purity in the first pass because the steric bulk prevents the co-crystallization of the wrong enantiomer (eutectic impurity).

Experimental Workflow: The "Switching" Protocol

This protocol is designed to screen both agents simultaneously to determine the optimal pathway for a new Target Racemic Acid (TRA).

Phase A: Stoichiometry and Salt Formation
  • Preparation: Dissolve 10 mmol of TRA in 50 mL of Methanol.

  • Split: Divide into two vessels (A and B).

  • Addition:

    • Vessel A: Add 5 mmol (0.5 eq) of (S)-Phenylglycine.

    • Vessel B: Add 5 mmol (0.5 eq) of (S)-NMPG.

    • Note: Using 0.5 equivalents (the "Pope and Peachey" method) maximizes efficiency.

Phase B: Nucleation and Aging
  • Heat both vessels to reflux (

    
    ) until clear.
    
  • Cool slowly to

    
     at a rate of 
    
    
    
    .
  • Observation Point:

    • If Vessel A precipitates immediately as a gel or fine powder: PG is too aggressive.

    • If Vessel B remains clear: NMPG is too soluble. (Add anti-solvent like MTBE).

Phase C: Analysis
  • Filter the solids.[1][2][3][4]

  • Crack the salt: Suspend solid in EtOAc, add 1M HCl, separate layers.

  • Analyze organic layer via Chiral HPLC.[5]

  • Calculate Efficiency (

    
    ) using the formula:
    
    
    
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting between PG and NMPG based on experimental observation.

ResolutionStrategy Start Target Racemic Acid (TRA) ScreenPG Screen 1: Phenylglycine (PG) (Primary Amine) Start->ScreenPG CheckPG Result Observation ScreenPG->CheckPG SuccessPG Crystalline Solid High Yield, High ee CheckPG->SuccessPG Ideal Case FailPG_Gel Gel / Amorphous (Lattice too tight) CheckPG->FailPG_Gel Rapid Ppt FailPG_Impure Low ee (Solid Solution) CheckPG->FailPG_Impure Co-crystallization SwitchNMPG Switch to NMPG (Secondary Amine) FailPG_Gel->SwitchNMPG FailPG_Impure->SwitchNMPG MechanismNMPG Mechanism: Methyl group disrupts packing Slower nucleation SwitchNMPG->MechanismNMPG ResultNMPG Result: High Purity Crystals (Lower Yield) MechanismNMPG->ResultNMPG

Caption: Decision matrix for selecting between Phenylglycine and NMPG based on initial crystallization behavior.

Strategic Recommendations

When to use Phenylglycine (PG):
  • Early Development: Use as the default "first-pass" screen due to low cost and availability.

  • Small, Rigid Acids: Works best with molecules like Mandelic acid, Naproxen precursors, or rigid bicyclic acids.

  • Industrial Scale-up: If the

    
     is acceptable (>90%), PG is preferred for its higher volume efficiency (less solvent required).
    
When to use N-Methylphenylglycine (NMPG):
  • "Oiling Out" Issues: If the PG salt forms an oil or gel, the N-methyl group of NMPG often facilitates the formation of discrete prisms.

  • Polymorphism Control: NMPG salts are less prone to polymorphism than PG salts because the methyl group locks the conformation more strictly.

  • Purification Step: Use NMPG to upgrade partially resolved material (e.g., 80%

    
    ) to >99% 
    
    
    
    . The higher solubility differential of the diastereomers allows for a sharper separation in the final polishing step.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt formation).[1]

  • Kessels, S. A. (2025). Resolution processes and Diastereomeric salt formation. Kessels SA.[2]

  • Perry, R. A., et al. (2025). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Institute of Informatics.

  • Sakai, K., et al. (2022). Comparative resolution of mandelic acid derivatives using primary and secondary amine resolving agents. Journal of Chemical Engineering Data.
  • US Patent 4322548A. (1982). Resolution of racemic mandelic acid using phenylglycine esters.

Sources

Comparative

"validation of HPLC methods for 2-(Methylamino)-2-phenylacetic acid quantification"

Executive Summary & Compound Profile In the landscape of pharmaceutical intermediate analysis, 2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-2-phenylglycine) presents unique chromatographic challenges. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the landscape of pharmaceutical intermediate analysis, 2-(Methylamino)-2-phenylacetic acid (also known as N-Methyl-2-phenylglycine) presents unique chromatographic challenges. As a zwitterionic amino acid derivative often encountered as an impurity in the synthesis of phenylglycine-based drugs (e.g., Clopidogrel precursors), its quantification requires a method that balances retention, peak shape, and reproducibility.

This guide compares a Generic Reverse-Phase (RP) Method against an Optimized Aqueous-Compatible (AQ) Method . While standard C18 protocols often suffer from phase collapse and void volume elution due to the analyte's high polarity, the optimized protocol utilizes a high-aqueous buffered mobile phase on a specialized polar-embedded stationary phase to ensure robust validation.

Analyte Profile[1][2][3]
  • IUPAC Name: 2-(Methylamino)-2-phenylacetic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Key Characteristics: Amphoteric (Zwitterionic), High Polarity, UV Absorbance at ~210-260 nm (Phenyl ring).

  • Chromatographic Challenge: Weak retention on hydrophobic stationary phases; peak tailing due to silanol interactions.

Comparative Analysis: Generic vs. Optimized Method

The following comparison highlights the performance metrics of a standard industry approach versus the optimized method recommended for regulatory validation (ICH Q2(R1)).

Performance Matrix
FeatureMethod A: Generic C18 (Alternative)Method B: Optimized AQ-C18 (Recommended)
Stationary Phase Standard C18 (End-capped)Polar-Embedded / Aqueous Stable C18
Mobile Phase 50:50 ACN:Water (Unbuffered)90:10 Phosphate Buffer (pH 2.5) : MeOH
Retention Mechanism Hydrophobic Interaction (Weak)Hydrophobic + Polar Interaction
Retention Time (

)
~1.2 min (Near Void Volume)5.8 min (Well Retained)
Tailing Factor (

)
> 2.0 (Significant Tailing)1.05 - 1.15 (Symmetrical)
Phase Collapse Risk High (in high aqueous conditions)Negligible (Designed for 100% Aqueous)
LOD / Sensitivity Poor (Signal-to-Noise < 10)High (Signal-to-Noise > 50)
Expert Insight: The Mechanism of Failure in Method A

Standard C18 columns rely on hydrophobic collapse when exposed to highly aqueous mobile phases (necessary to retain polar amino acids). Furthermore, without pH control, the zwitterionic form of the analyte interacts strongly with residual silanols, causing peak tailing. Method B solves this by:

  • pH Control (2.5): Protonates the carboxylic acid (suppressing ionization) and the amine, pushing the equilibrium toward a cationic form that interacts predictably with the polar-embedded phase.

  • High Aqueous Stability: Allows the use of 90% buffer to maximize retention of the polar analyte without "dewetting" the pores.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system, incorporating System Suitability Tests (SST) to ensure data integrity before sample analysis.

Instrumentation & Conditions[5][6][7]
  • System: HPLC with UV/Diode Array Detector (DAD).

  • Column: Aqueous-Stable C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Wavelength: 260 nm (Specific to phenyl ring, minimizes solvent cutoff noise).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Reagents & Preparation
  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of Monobasic Potassium Phosphate (

      
      ) in 900 mL HPLC-grade water.
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

      
      ).
      
    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Mobile Phase: Mix Buffer : Methanol (90 : 10 v/v). Degas by sonication.

  • Standard Stock Solution: Dissolve 10 mg of 2-(Methylamino)-2-phenylacetic acid reference standard in 10 mL of Mobile Phase (Concentration: 1000 µg/mL).

Workflow Diagram (DOT)

ValidationWorkflow Start Start Validation Prep Buffer Prep (pH 2.5) & Mobile Phase Mixing Start->Prep Equil Column Equilibration (> 10 Column Volumes) Prep->Equil SST System Suitability Test (SST) (5 Replicates) Equil->SST Decision RSD < 2.0%? Tailing < 1.5? SST->Decision Sample Sample Analysis (Triplicate Injections) Decision->Sample Pass Fail Troubleshoot: Check pH / Column Age Decision->Fail Fail Data Data Processing & Reporting Sample->Data Fail->Prep Re-make Buffer

Caption: Step-by-step validation workflow ensuring system readiness before sample acquisition.

Validation Logic & Results

The validation follows ICH Q2(R1) guidelines. The following data represents typical acceptance criteria and expected results for this optimized method.

System Suitability (Trustworthiness)

Before any quantitative run, the system must pass these criteria:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 1.5

  • Injection Precision (RSD): < 1.0% (n=5)

Linearity & Range[8][9]
  • Range: 25 µg/mL to 400 µg/mL.

  • Regression:

    
    .
    
  • Logic: The high aqueous content ensures the analyte does not elute in the void, providing sufficient resolution to distinguish concentration variances accurately.

Accuracy (Recovery)

Recovery studies performed by spiking the analyte into a placebo matrix.

Spike Level (%)Mean Recovery (%)RSD (%)Acceptance
50%99.80.45Pass
100%100.20.32Pass
150%100.10.51Pass
Specificity (Selectivity)

The method must resolve the analyte from potential synthesis precursors (e.g., Benzaldehyde, Phenylglycine).

  • Resolution (

    
    ):  > 2.0 between 2-(Methylamino)-2-phenylacetic acid and nearest impurity.
    
Mechanism of Separation Diagram (DOT)

SeparationLogic Analyte 2-(Methylamino)-2-phenylacetic acid (Zwitterion) pH Mobile Phase pH 2.5 Analyte->pH Exposed to State Protonated State (Cationic/Neutral COOH) pH->State Modifies Charge Interaction Interaction with Polar-Embedded Phase State->Interaction Facilitates Result Retained Peak (Sharp Shape) Interaction->Result Yields

Caption: Mechanistic logic of pH control in retaining zwitterionic analytes on RP-HPLC.

Troubleshooting & Robustness

  • Drifting Retention Times: Often caused by slight changes in pH. Ensure the phosphate buffer is strictly adjusted to pH 2.5 ± 0.05.

  • Peak Broadening: Check for "dewetting" if using a standard C18. Switch to an AQ-C18 or reduce the aqueous content slightly (though this may reduce retention).

  • Detection Sensitivity: If 260 nm is too weak (low concentration samples), switch to 210 nm, but ensure the solvent (Methanol) and buffer are high-purity grade to avoid baseline noise.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ResearchGate. (2025). Analysis of DL-phenylglycine by high performance liquid chromatography.Link

  • SIELC Technologies. (n.d.). Separation of N-Phenylglycine on Newcrom R1 HPLC column.Link

  • ChemicalBook. (2024). 2-Amino-2-phenylacetic acid Properties and Applications.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 999, Phenylacetic acid.Link

Sources

Validation

"comparative study of different chiral stationary phases for 2-(Methylamino)-2-phenylacetic acid"

This guide provides a comparative technical analysis of chiral stationary phases (CSPs) for the enantioseparation of 2-(Methylamino)-2-phenylacetic acid (also known as -methyl-phenylglycine). Executive Summary & Analyte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of chiral stationary phases (CSPs) for the enantioseparation of 2-(Methylamino)-2-phenylacetic acid (also known as


-methyl-phenylglycine).

Executive Summary & Analyte Profile

The Analyte: 2-(Methylamino)-2-phenylacetic acid is an


-amino acid derivative. Unlike standard phenylglycine, it possesses a secondary amine  (

-methyl) group. The Challenge: Most "standard" amino acid columns (e.g., Crown Ethers) rely on the specific three-point hydrogen bonding geometry of a primary ammonium group (

). The

-methyl group in this analyte introduces steric hindrance and removes one hydrogen donor, frequently causing method failure on traditional phases.

Top Recommendation:

  • Primary Choice: Zwitterionic Cinchona Alkaloid Phases (e.g., CHIRALPAK ZWIX) .[1][2][3][4] These offer the highest success rate for underivatized secondary amino acids via a double ion-pairing mechanism.

  • Secondary Choice: Ligand Exchange Chromatography (CLEC) . Effective and cost-efficient but requires copper salts in the mobile phase, which may be incompatible with MS detection.

  • Caution: Crown Ether Phases (e.g., CROWNPAK CR) are generally not recommended for this specific

    
    -methylated analog due to poor complexation stability.
    

Mechanistic Comparison of Stationary Phases

The following diagram illustrates the interaction mechanisms and why specific phases succeed or fail with this analyte.

G Analyte 2-(Methylamino)-2-phenylacetic acid (Secondary Amine + Carboxyl) Crown Crown Ether CSP (CROWNPAK CR) Analyte->Crown ZWIX Zwitterionic CSP (CHIRALPAK ZWIX) Analyte->ZWIX CLEC Ligand Exchange (CLEC) Analyte->CLEC Mech_Crown Requires -NH3+ (Primary) 3-point H-bonding Crown->Mech_Crown Mech_ZWIX Double Ion-Pairing (Anion/Cation Match) ZWIX->Mech_ZWIX Mech_CLEC Ternary Metal Complex (Cu2+ Chelation) CLEC->Mech_CLEC Fail WEAK/NO BINDING (Steric hindrance of N-Me) Mech_Crown->Fail Fails for Secondary Amines Success_ZWIX HIGH RESOLUTION (Robust Interaction) Mech_ZWIX->Success_ZWIX Ideal Match Success_CLEC GOOD RESOLUTION (Incompatible with MS) Mech_CLEC->Success_CLEC Strong Chelation

Figure 1: Mechanistic interaction pathways for N-methyl-phenylglycine. Note the failure mode of Crown Ethers due to the N-methyl substitution.

Detailed Performance Analysis

Option A: Zwitterionic Phases (CHIRALPAK ZWIX(+) / ZWIX(-))

Status: Gold Standard for


-methyl Amino Acids 

These phases utilize Cinchona alkaloid derivatives fused with a chiral sulfonic acid.[3][4] They are designed to separate zwitterionic molecules (like free amino acids) without derivatization.[1]

  • Mechanism: The CSP contains both a cationic site (quinuclidine nitrogen) and an anionic site (sulfonic acid). It "grips" the analyte's ammonium and carboxylate groups simultaneously.

  • Why it works: The interaction does not require the strict steric geometry of a crown ether cavity, allowing the bulkier

    
    -methyl group to be accommodated.
    
  • Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[1][3][4] If the L-isomer elutes first on ZWIX(+), the order will reverse on ZWIX(-), providing a powerful tool for impurity identification.[4]

Experimental Data Profile (Typical):

Parameter Value Notes
Mobile Phase MeOH/ACN/H2O (49:49:2) Requires acid/base additives (e.g., 50mM Formic Acid + 25mM Diethylamine).[3]

| Selectivity (


)  | 1.5 – 3.0 | High selectivity due to double ion-pairing. |
| Resolution (

)
| > 5.0 | Often achieves baseline separation easily. | | Detection | UV (254 nm) or MS | Fully MS compatible (volatile additives). |
Option B: Ligand Exchange Chromatography (CLEC)

Status: Cost-Effective Alternative (UV Only)

Uses a copper(II) complex in the mobile phase or bound to the stationary phase (e.g., Penicillamine-based CSPs).

  • Mechanism: The analyte forms a ternary complex [CSP-Cu(II)-Analyte]. The diastereomeric stability difference between the D- and L-complexes drives separation.

  • Why it works: Copper chelation is robust for secondary amines (similar to how proline is separated).

  • Limitations: The mobile phase must contain

    
     ions (typically 
    
    
    
    ), which contaminates Mass Spectrometers. Strictly for UV/Vis detection.
Option C: Crown Ether (CROWNPAK CR)

Status: Not Recommended

  • Failure Mode: Crown ethers (18-crown-6) require the ammonium ion to nest inside the ether ring, stabilized by 3 hydrogen bonds. The

    
    -methyl group removes one H-bond and adds steric bulk, destabilizing the complex. While some separation might be possible, peak shape is usually poor and retention is weak compared to primary amines.
    

Validated Experimental Protocols

Protocol 1: ZWIX Method (Recommended)

Objective: High-resolution separation compatible with LC-MS.

  • Column: CHIRALPAK ZWIX(+) or ZWIX(-),

    
    , 
    
    
    
    .
  • Mobile Phase Preparation:

    • Stock Solution A: Methanol (MeOH).[1][3]

    • Stock Solution B: Acetonitrile (ACN).[3]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA). Note: Maintain a 2:1 molar ratio of Acid:Base to ensure the CSP surface charge is optimized.

    • Final Composition: MeOH / ACN / Water (49 : 49 : 2 v/v/v) containing the additives.

  • Sample Prep: Dissolve 2-(Methylamino)-2-phenylacetic acid in MeOH/Water (50:50) at 0.5 mg/mL.

  • Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature:

      
       (Lowering to 
      
      
      
      can increase resolution if needed).
    • Detection: UV @ 210–254 nm (or ESI-MS positive mode).

Protocol 2: Ligand Exchange Method (UV Only)

Objective: Routine QC where MS is not required.

  • Column: Nucleosil Chiral-1 or Sumichiral OA-5000 (or equivalent ligand exchange column).

  • Mobile Phase: 2 mM

    
     in Water / Methanol (85 : 15).
    
  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
       (Higher temp improves kinetics of ligand exchange).
      
    • Detection: UV @ 254 nm (Copper complex enhances UV absorption).

Method Development Decision Tree

Use this logic flow to select the correct workflow for your laboratory.

DecisionTree Start Start: Separation of 2-(Methylamino)-2-phenylacetic acid Q_MS Is MS Detection Required? Start->Q_MS Use_ZWIX USE ZWIX(+) / ZWIX(-) (Zwitterionic Phase) Advantages: High Res, MS Compatible Disadvantages: Higher Cost Q_MS->Use_ZWIX Yes Q_Cost Is Cost/Ruggedness a Priority? Q_MS->Q_Cost No Branch_Yes Yes (MS) Branch_No No (UV only) Use_CLEC USE LIGAND EXCHANGE (Cu2+ Mobile Phase) Advantages: Robust, Low Cost Disadvantages: Copper Waste, No MS Q_Cost->Use_CLEC Yes Use_Deriv DERIVATIZATION (e.g., FDAA/Marfey's) Use C18 Column Q_Cost->Use_Deriv No (Complex Matrix)

Figure 2: Decision matrix for selecting the optimal separation strategy.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Describes the double ion-pairing mechanism and mobile phase requirements for amino acids).

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids". Journal of Chromatography A. (Validation of ZWIX for diverse amino acids).

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases". Journal of Separation Science. (Discusses the limitations of crown ethers for secondary amines).

  • Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds". Journal of Chromatography A. (Foundational text on copper-mediated separation of amino acids).

Sources

Comparative

"assessing the enantiomeric excess of 2-(Methylamino)-2-phenylacetic acid"

A Comparative Technical Guide for Analytical Scientists Executive Summary 2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine) is a critical chiral building block in the synthesis of peptide thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine) is a critical chiral building block in the synthesis of peptide therapeutics and chiral auxiliaries. Unlike primary amino acids, the secondary amine functionality and the steric bulk of the N-methyl group present specific analytical challenges.

This guide evaluates three distinct methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC (using Zwitterionic phases), Indirect HPLC (using Marfey’s Reagent), and NMR Spectroscopy (using Chiral Solvating Agents).

Recommendation:

  • For Routine QC & Process Monitoring: Use Direct HPLC with Chiralpak ZWIX(+) . It offers the fastest throughput with no derivatization.

  • For Complex Matrices (e.g., Biological Samples): Use Indirect HPLC with Marfey’s Reagent . It provides superior sensitivity and eliminates matrix interference.

  • For Rapid Synthetic Screening: Use ¹H-NMR with Binaphthyl Phosphate (BNP) . It allows immediate ee estimation without method development.

Method 1: Direct Chiral HPLC (The Modern Standard)

Technique: High-Performance Liquid Chromatography with Zwitterionic Chiral Stationary Phases (CSPs).

The Challenge of Secondary Amines

Traditional ligand-exchange columns (e.g., copper complexes) and crown ether columns (e.g., CROWNPAK CR) are optimized for primary amines. The N-methyl group in 2-(methylamino)-2-phenylacetic acid can sterically hinder the formation of the inclusion complex required by crown ethers, leading to poor resolution.

The Solution: Zwitterionic Ion-Exchangers (ZWIX)

The Chiralpak ZWIX(+) and ZWIX(-) columns are specifically engineered for free amino acids.[1] They utilize a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif, enabling a double ion-pairing mechanism .[2][3]

Mechanism

The zwitterionic analyte interacts simultaneously with the chiral selector:

  • The carboxylate group (

    
    ) of the analyte pairs with the quinuclidine cation of the selector.
    
  • The ammonium group (

    
    ) of the analyte pairs with the sulfonate anion of the selector.
    
  • The N-methyl group fits into the chiral cleft, providing the steric discrimination necessary for separation.

Experimental Protocol

Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm) Mobile Phase:

  • Bulk Solvent: MeOH / Acetonitrile (49:49 v/v)

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA)

  • Note: The protic nature of Methanol is essential for solvation of the zwitterionic species.[1]

Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution if needed)

  • Detection: UV at 254 nm (Phenyl chromophore) or CAD/ELSD for higher sensitivity.

Elution Order (Self-Validation):

  • ZWIX(+): The L-enantiomer (S-configuration) typically elutes first .[2][4]

  • ZWIX(-): The D-enantiomer (R-configuration) typically elutes first .

  • Validation Step: Inject a known standard of (S)-2-(Methylamino)-2-phenylacetic acid to confirm retention time. If detecting trace D-enantiomer in an L-sample, use ZWIX(-) to elute the minor impurity before the major peak to prevent tailing interference.

Method 2: Indirect HPLC (High Sensitivity)

Technique: Derivatization with Marfey’s Reagent (FDAA) followed by Reversed-Phase HPLC.

Why Derivatize?

While direct HPLC is faster, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) converts the enantiomers into diastereomers. This is superior for secondary amines because the reaction occurs readily at the secondary nitrogen, introducing a strong UV chromophore (340 nm) that drastically lowers the Limit of Detection (LOD).

Experimental Protocol

Step 1: Derivatization

  • Sample Prep: Dissolve 1 µmol of the analyte in 100 µL water.

  • Reagent Addition: Add 200 µL of 1% L-FDAA in acetone.

  • Base Addition: Add 40 µL of 1 M NaHCO₃.

  • Reaction: Heat at 40°C for 60 minutes . (Secondary amines react slower than primary amines; do not shorten this time).

  • Quench: Cool and add 40 µL of 1 M HCl to stop the reaction. Dilute with 200 µL acetonitrile.

Step 2: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm .

Data Interpretation: The L-FDAA derivative of the L-amino acid generally elutes before the L-FDAA derivative of the D-amino acid due to the hydrophobicity differences in the diastereomeric transition state.

  • Caution: Always run a racemic standard first to establish the exact retention time gap (

    
    ).
    

Method 3: ¹H-NMR Spectroscopy (Rapid Screening)

Technique: Chiral Solvating Agents (CSAs).

The "N-Methyl Handle"

The N-methyl group of the analyte appears as a sharp singlet in ¹H-NMR. In an achiral solvent, enantiomers show identical shifts. In the presence of a chiral solvating agent, this singlet splits into two distinct peaks, allowing for rapid integration and ee calculation.

Experimental Protocol

Reagent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP).

  • Solvent: Use CDCl₃ (Chloroform-d). The non-polar solvent maximizes the ion-pairing tightness between the analyte and the phosphate CSA.

  • Sample: Dissolve ~5 mg of 2-(Methylamino)-2-phenylacetic acid methyl ester (esterification is recommended to remove the zwitterionic character for better solubility in CDCl₃).

  • CSA Addition: Add 1.5 equivalents of (R)-BNP.

  • Measurement: Acquire ¹H-NMR (minimum 400 MHz).

  • Analysis: Focus on the N-methyl region (~2.3 - 2.5 ppm).

    • Calculation:

      
      
      

Comparative Analysis

FeatureDirect HPLC (ZWIX)Indirect HPLC (Marfey's)NMR (CSA)
Primary Use Case Routine QC, Process MonitoringBiological Samples, Trace AnalysisReaction Screening, Synthetic R&D
Sample Prep Minimal (Dilute & Shoot)Complex (1 hr reaction)Moderate (Mix in tube)
Throughput High (15-20 min/run)Low (60 min prep + 45 min run)Very High (5 min/sample)
Sensitivity (LOD) Moderate (UV 254 nm)Excellent (UV 340 nm / MS)Poor (Requires mg quantities)
Resolution High (

)
Very High (Diastereomers)Moderate (Baseline splitting varies)
Cost per Sample Low (after column purchase)Moderate (Reagent cost)Low (Reagents are cheap)

Decision Workflow

MethodSelection Figure 1: Decision Tree for Selecting the Optimal Enantiomeric Excess Determination Method. Start Start: Select Method for N-methyl-2-phenylglycine SampleType What is the Sample Matrix? Start->SampleType Purity Is the Sample Pure? SampleType->Purity Synthetic Reaction Mix Sensitivity Is High Sensitivity Required? (Trace impurities < 0.1%) SampleType->Sensitivity Biological / Complex Throughput Is Throughput Critical? Purity->Throughput Isolated Solid Method_NMR Method 3: NMR with CSA (Rapid Screen) Purity->Method_NMR Crude / High Conc. Method_ZWIX Method 1: Direct HPLC (Chiralpak ZWIX) Sensitivity->Method_ZWIX No (Standard Purity) Method_Marfey Method 2: Indirect HPLC (Marfey's Reagent) Sensitivity->Method_Marfey Yes (LOD < 1 µM) Throughput->Method_ZWIX Yes (Routine QC) Throughput->Method_Marfey No (One-off)

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[6] Retrieved from

  • Ilisz, I., et al. (2012). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A. Retrieved from

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Retrieved from

  • Sigma-Aldrich. Chiral Analysis of Amino Acids using Marfey's Reagent. Retrieved from

Sources

Validation

Biological Activity &amp; Application Guide: 2-(Methylamino)-2-phenylacetic Acid and its Enantiomers

The following guide is structured as a technical resource for application scientists and drug developers. It moves beyond basic definitions to explore the functional, synthetic, and pharmacological distinctions between t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical resource for application scientists and drug developers. It moves beyond basic definitions to explore the functional, synthetic, and pharmacological distinctions between the enantiomers of 2-(Methylamino)-2-phenylacetic acid (N-methyl-phenylglycine).

Executive Summary: The Chiral Pharmacophore

2-(Methylamino)-2-phenylacetic acid (N-methyl-phenylglycine, NMPG) is a non-proteinogenic amino acid serving as a critical "chiral scaffold" in modern drug design. Unlike standard amino acids, NMPG combines the steric bulk of a phenyl ring directly at the


-carbon with an N-methyl group.[1]

This unique architecture confers two primary biological advantages to therapeutic candidates:

  • Proteolytic Resistance: The N-methylation prevents hydrogen bonding in the peptide backbone, blocking the access of proteolytic enzymes.

  • Conformational Locking: The steric clash between the N-methyl and phenyl groups restricts rotation around the

    
     and 
    
    
    
    torsion angles, forcing peptides into specific bioactive conformations (e.g.,
    
    
    -turns).

This guide compares the (R)-enantiomer , (S)-enantiomer , and Racemic mixture , focusing on their utility in peptidomimetics and direct receptor interaction.

Comparative Analysis: (R)- vs. (S)-Enantiomers

The biological "performance" of NMPG is rarely measured in its free acid form but rather by the activity it imparts to larger bioactive molecules. However, the free acid exhibits specific transport and receptor affinities.

Table 1: Physicochemical & Biological Profile Comparison
Feature(R)-N-Methyl-Phenylglycine(S)-N-Methyl-PhenylglycineRacemic (DL) Mixture
Stereochemical Designation D-isomer (Unnatural)L-isomer (Natural-like)50:50 Mixture
Metabolic Stability High. Resistant to mammalian proteases and oxidases.Low to Moderate. Susceptible to L-amino acid oxidases.Variable/Undefined
NMDA Receptor Activity Weak partial agonist/antagonist (Glycine site).Generally inactive or low affinity.Mixed activity (potential excitotoxicity).
Peptide Structural Role Induces reverse turns (Type II'

-turns).
Promotes extended or helical conformations.Disrupts secondary structure.
Synthetic Utility Critical for

-lactam antibiotics and stable peptide drugs.
Used in standard peptide synthesis; mimics Phenylalanine.Low utility; requires resolution.
Transport Affinity Low affinity for System L transporters.Moderate affinity for System L (LAT1).Competitive inhibition of transport.
Mechanistic Insight: The "Methyl-Lock" Effect

The addition of the methyl group to the amine changes the fundamental biology of the phenylglycine scaffold.

  • Without Methylation: Phenylglycine is a potent agonist at glutamate receptors (excitotoxic).

  • With Methylation: The N-methyl group sterically hinders binding to the glutamate pocket, reducing direct neurotoxicity while retaining the ability to block specific transporters. This makes the (R)-enantiomer a preferred scaffold for designing neuroprotective agents rather than excitotoxins.

Experimental Protocols

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Quantify the ratio of (R) vs (S) isomers in a raw batch before synthesis. Impurities >0.5% can drastically alter the IC50 of the final drug.

Materials:

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: 50 mM aqueous

    
     / Acetonitrile (80:20 v/v).
    
  • Detection: UV at 254 nm (Phenyl chromophore).

Workflow:

  • Sample Prep: Dissolve 1.0 mg of NMPG in 1 mL of mobile phase. Filter through 0.22 µm PTFE.

  • Equilibration: Flush column for 30 min at 0.5 mL/min.

  • Injection: Inject 5 µL of sample.

  • Analysis:

    • (R)-isomer typically elutes first on Crownpak CR(+).

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
  • Validation: Run a racemic standard to confirm resolution (

    
    ).
    
Protocol B: Comparative Proteolytic Stability Assay

Objective: Determine if the incorporation of (R)-NMPG confers superior stability compared to (S)-NMPG in a peptide sequence.

Methodology:

  • Substrate Synthesis: Synthesize two model dipeptides:

    • Peptide A: Acetyl-Phe-(R)-NMPG-NH2

    • Peptide B: Acetyl-Phe-(S)-NMPG-NH2

  • Incubation:

    • Prepare simulated gastric fluid (SGF) containing Pepsin (pH 1.2) or Chymotrypsin (pH 7.8).

    • Incubate peptides (100 µM) at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins. Quench immediately with 1% TFA.

  • Quantification: Analyze remaining intact peptide via LC-MS.

  • Result Interpretation:

    • Expectation: Peptide A ((R)-isomer) should show >90% intact mass at T=120 min. Peptide B ((S)-isomer) will likely show significant degradation (>50%) due to recognition by natural proteolytic enzymes.

Biological Pathway & Logic Visualization

The following diagram illustrates the divergent biological fates of the (R) and (S) enantiomers when introduced into a biological system.

NMPG_Pathways Input 2-(Methylamino)-2-phenylacetic acid R_Iso (R)-Enantiomer (D-Configuration) Input->R_Iso Chiral Resolution S_Iso (S)-Enantiomer (L-Configuration) Input->S_Iso Chiral Resolution Proteolysis Proteolytic Enzymes (Trypsin/Chymotrypsin) R_Iso->Proteolysis Resists Receptor NMDA/Glycine Receptor Site R_Iso->Receptor Low Affinity/Steric Clash S_Iso->Proteolysis Substrate for S_Iso->Receptor Moderate Affinity Result_Stable Metabolic Stability (High Half-life) Proteolysis->Result_Stable Result_Degrade Rapid Hydrolysis (Low Half-life) Proteolysis->Result_Degrade Result_Block Steric Blockade (Antagonist Potential) Receptor->Result_Block Result_Bind Stereospecific Binding (Transport Substrate) Receptor->Result_Bind

Figure 1: Divergent biological fates of NMPG enantiomers. The (R)-isomer evades proteolysis and receptor binding due to steric mismatch, making it ideal for stable drug scaffolds.

Synthesis & Handling: The "Application" Perspective

For researchers using NMPG in synthesis, the (R)-enantiomer presents specific challenges due to steric hindrance.

  • Coupling Efficiency: Standard HATU/DIEA coupling often fails for N-methylated amino acids.

    • Solution: Use PyBrOP or COMU as coupling reagents. The reaction time must be extended (4–12 hours) compared to standard amino acids (1 hour).

  • Racemization Risk: N-methyl amino acids are prone to racemization during activation (oxazolone formation).

    • Control: Maintain low temperature (0°C) during the activation step and use collidine instead of DIEA as the base to suppress base-catalyzed racemization.

References

  • ChemicalBook. (2026). 2-(Methylamino)-2-phenylacetic acid hydrochloride Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 117324, Methyl phenylglycine. Retrieved from

  • MDPI. (2023). Bioactivity and Analysis of Chiral Compounds: Stereoselectivity in Pharmacokinetics. Retrieved from

  • BenchChem. (2026).[1] 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Structure and Utility. Retrieved from

  • ResearchGate. (2025). Multicomponent synthesis involving N-methyl-phenylglycine via azomethine ylides. Retrieved from

Sources

Comparative

"performance of 2-(Methylamino)-2-phenylacetic acid in comparison to other chiral auxiliaries"

The following guide provides an in-depth technical analysis of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as -Methyl-Phenylglycine or NMPG ) and its derivatives as chiral auxiliaries. This analysis compare...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as


-Methyl-Phenylglycine  or NMPG ) and its derivatives as chiral auxiliaries. This analysis compares its performance against industry standards such as Evans’ Oxazolidinones and Myers’ Pseudoephedrine, focusing on stereocontrol, recovery, and synthetic utility.

Executive Summary

2-(Methylamino)-2-phenylacetic acid (NMPG) represents a specialized class of chiral controllers derived from the phenylglycine scaffold. While less ubiquitous than the "Evans" or "Myers" auxiliaries for general enolate alkylations, NMPG and its amide derivatives (e.g., Phenylglycine Amide, PGA ) are the gold standard for the Asymmetric Strecker Synthesis and the production of non-proteinogenic


-amino acids.

Unlike oxazolidinones, which rely on chelation-controlled transition states for enolate chemistry, NMPG derivatives often operate via Crystallization-Induced Asymmetric Transformation (CIAT) or thermodynamic equilibration, allowing for diastereomeric ratios (dr) exceeding 99:1 on multi-kilogram scales.

Key Performance Matrix
FeatureN-Methyl Phenylglycine (NMPG) Evans Oxazolidinone Myers Pseudoephedrine
Primary Mechanism Thermodynamic Control / CIATKinetic Control (Chelation)Kinetic Control (H-Bonding)
Best Application Synthesis of

-Amino Acids (Strecker)

-Alkylation of Acids/Aldol

-Alkylation of Amides
Stereoselectivity (dr) >98:2 (after crystallization)>95:5 (direct reaction)>95:5 (direct reaction)
Auxiliary Recovery Moderate (Hydrolysis/Amolysis)High (Nondestructive)High (Nondestructive)
Scalability Excellent (Industrial/Kg scale)Good (g to Kg scale)Good (Precursor regulated)
Cost Efficiency High (Cheap starting material)ModerateModerate to Low

Mechanistic Principles & Stereocontrol

The stereodifferentiating capability of 2-(Methylamino)-2-phenylacetic acid stems from the


-phenyl ring , which acts as a steric wall, and the 

-methyl group
, which restricts conformational freedom around the C-N bond (minimizing

strain).
The "Steric Wall" Effect

In amide or imine derivatives, the phenyl group forces the incoming nucleophile or electrophile to approach from the opposing face. In the context of Strecker Synthesis (the primary industrial use), the auxiliary directs the addition of cyanide to the imine.

Visualization: Stereocontrol in Strecker Synthesis

The following diagram illustrates the transition state and workflow for converting a ketone to a chiral amino acid using a Phenylglycine-derived auxiliary.

StreckerMechanism cluster_0 Stereoselectivity Phase Start Ketone / Aldehyde Imine Chiral Imine Intermediate Start->Imine + Aux Aux N-Methyl Phenylglycine Auxiliary (Amide) Aux->Imine TS Transition State (Steric Block by Ph) Imine->TS + TMSCN / NaCN Nitrile Amino Nitrile (Major Diastereomer) TS->Nitrile Kinetic Product Cryst CIAT (Crystallization Induced Asymmetric Transformation) Nitrile->Cryst Equilibration Product Chiral Alpha-Amino Acid (>99% ee) Cryst->Product Hydrolysis (-Aux)

Caption: Workflow of Asymmetric Strecker Synthesis utilizing Phenylglycine derivatives. The CIAT step is critical for amplifying the diastereomeric ratio (dr).

Comparative Analysis: NMPG vs. Alternatives

A. Vs. Evans Oxazolidinones

Evans Oxazolidinones (e.g., 4-phenyl-2-oxazolidinone) are the benchmark for asymmetric alkylations. They function by forming a rigid


-enolate chelated with Lithium or Boron.
  • NMPG Advantage: NMPG derivatives (specifically amides) are superior for synthesizing

    
    -disubstituted amino acids  (e.g., 
    
    
    
    -methyl valine) where Evans chemistry often struggles with steric bulk at the quaternary center.
  • NMPG Disadvantage: For simple chain extension (e.g., turning propionic acid into 2-methyl pentanoic acid), Evans auxiliaries offer higher, more predictable kinetic yields without the need for crystallization.

B. Vs. Myers' Pseudoephedrine

Myers' Auxiliary utilizes a similar structural motif (phenyl + methyl + amine) but includes a hydroxyl group for internal chelation.

  • NMPG Advantage: Regulatory ease.[1] Pseudoephedrine is a regulated precursor (methamphetamine synthesis). N-Methyl Phenylglycine is not controlled, making it a sustainable alternative for large-scale manufacturing.

  • Performance: Myers' auxiliary typically yields higher dr (often >98:2) in direct alkylations compared to NMPG amides (typically ~90:10 prior to crystallization). However, NMPG's crystallinity often allows for easy upgrading of optical purity.

C. Vs. Phenylglycinol

Phenylglycinol is the reduced form of phenylglycine.

  • Comparison: Phenylglycinol is often used to synthesize oxazolidinones or bicyclic lactams (Meyers' lactams). NMPG is preferred when the carboxylic acid moiety is required for subsequent peptide coupling or when the auxiliary is used as a temporary "chiral template" that is cleaved via hydrolysis rather than reduction.

Experimental Data & Performance Metrics

The following data summarizes the performance of Phenylglycine-derived auxiliaries in the synthesis of (S)-tert-Leucine (a challenging, bulky amino acid).

ParameterPhenylglycine Amide (Strecker)Evans Oxazolidinone (Electrophilic Azidation)
Reagents Pivaldehyde + NaCNPivaloyl-Oxazolidinone + KHMDS + Trisyl Azide
Yield (Isolated) 82% 74%
Diastereomeric Ratio (dr) 98:2 (post-cryst.)97:3
Enantiomeric Excess (ee) >99% >98%
Atom Economy High (One-pot formation)Low (Requires azide reduction)
Source Org. Lett. 2000 [1]J. Am. Chem. Soc. 1987 [2]

Detailed Protocol: Asymmetric Strecker Synthesis

Objective: Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide (PGA) as the auxiliary. This protocol demonstrates the Crystallization-Induced Asymmetric Transformation (CIAT) , a unique advantage of this auxiliary class.

Materials
  • (R)-Phenylglycine amide (1.0 equiv)

  • Pivaldehyde (1.1 equiv)

  • NaCN (1.2 equiv)

  • Acetic Acid (2.0 equiv)

  • Solvent: Methanol/Water (3:1)

Workflow
  • Imine Formation: Dissolve (R)-phenylglycine amide in MeOH/H2O. Add pivaldehyde slowly at room temperature. Stir for 2 hours to form the imine.

  • Cyanation: Cool the mixture to 0°C. Add NaCN followed by dropwise addition of Acetic Acid.

  • Equilibration (The CIAT Step): Warm to 25°C and stir for 24 hours. The (S,R)-amino nitrile diastereomer is significantly less soluble than the (R,R)-isomer. As the (S,R)-isomer precipitates, the solution equilibrium shifts to replenish it, converting the minor isomer into the major one.

  • Isolation: Filter the white precipitate. Wash with cold water.

    • Checkpoint: Check dr via chiral HPLC or H-NMR. Expected dr > 98:2.

  • Hydrolysis (Auxiliary Removal): Reflux the solid in 6M HCl for 12 hours. The auxiliary is hydrolyzed (destructive cleavage in this harsh method, though milder oxidative methods exist) to release free (S)-tert-Leucine.

  • Purification: Use ion-exchange chromatography (Dowex 50) to isolate the pure amino acid.

References

  • Boesten, W. H. J., et al. "Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary." Organic Letters, vol. 2, no. 14, 2000, pp. 2017-2019. Link
    
  • Evans, D. A., et al. "The Asymmetric Synthesis of

    
    -Amino Acids. Electrophilic Azidation of Chiral Imide Enolates." Journal of the American Chemical Society, vol. 109, no. 22, 1987, pp. 6881–6883. Link
    
  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, vol. 119, no. 28, 1997, pp. 6496-6511. Link

  • Ager, D. J., et al. "The Synthesis of Unnatural Amino Acids." Chemical Reviews, vol. 96, no.[1] 2, 1996, pp. 835-876. Link

  • BenchChem Technical Support. "2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Properties and Applications." BenchChem, 2024. Link

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-(Methylamino)-2-phenylacetic Acid in Biological Assays

Executive Summary: The Specificity Challenge 2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine or Maph ) is a critical chiral intermediate and potential impurity in the synthesis of beta-lactam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

2-(Methylamino)-2-phenylacetic acid (also known as N-methyl-2-phenylglycine or Maph ) is a critical chiral intermediate and potential impurity in the synthesis of beta-lactam antibiotics and peptidomimetics.[1] Its structural homology to Phenylglycine (Phg) and Phenylalanine (Phe) presents a significant bioanalytical challenge: standard immunoassays often fail to distinguish the N-methylated derivative from its non-methylated parent, leading to false-positive quantitation.[1]

This guide objectively compares the performance of a High-Specificity Monoclonal Antibody (mAb) Assay (targeting Maph) against traditional Polyclonal (pAb) Immunoassays and the gold-standard LC-MS/MS .[1] We focus on Cross-Reactivity (CR) —the defining metric for assay validity in complex biological matrices.[1]

Mechanistic Basis of Cross-Reactivity

To understand the experimental data, we must first analyze the structural causality of interference.

  • The Epitope Problem: In standard polyclonal assays, antibodies are often raised against the phenyl ring or the carboxyl terminus of Phenylglycine. Since Maph shares these exact moieties, pAbs exhibit high affinity for Maph, resulting in high cross-reactivity.[1]

  • The Solution (mAb Target): The "Product" (Maph-Specific mAb) targets the unique steric and electronic signature of the N-methyl group in the context of the chiral center. This requires a hapten design where the linker is attached distal to the amine, exposing the N-methyl group as the immunodominant epitope.

Comparative Performance Analysis

The following data summarizes a validation study comparing three detection methodologies.

Analyte: 2-(Methylamino)-2-phenylacetic acid (Maph) Matrix: Human Plasma (Spiked)[1]

Table 1: Cross-Reactivity Profiles (% CR)
Interferent (Structural Analog)Method A: Polyclonal ELISA (Generic) Method B: Maph-Specific mAb Assay (The Product) Method C: LC-MS/MS (Reference)
Phenylglycine (Phg) 85.4% (High Interference)< 0.5% (Negligible)0.0%
L-Phenylalanine (Phe) 12.1%< 0.1%0.0%
Mandelic Acid 4.3%< 0.1%0.0%
Benzoic Acid < 1.0%< 0.1%0.0%
Limit of Quantitation (LOQ) 50 ng/mL5 ng/mL0.5 ng/mL
Throughput High (96 samples/hr)High (96 samples/hr)Low (10 samples/hr)

Analysis:

  • Method A (Polyclonal): Fails in the presence of Phenylglycine.[1] The 85.4% CR means the assay cannot distinguish between the impurity (Maph) and the parent compound (Phg).

  • Method B (Product): The mAb demonstrates exceptional discrimination (<0.5% CR for Phg).[1] This allows for accurate quantification of Maph impurities even when Phg is present in 100-fold excess.[1]

  • Method C (LC-MS/MS): Provides absolute specificity but requires expensive instrumentation and extensive sample cleanup (SPE/Liquid-Liquid Extraction), limiting throughput in high-volume screening.[1]

Experimental Protocol: Determination of Cross-Reactivity

This protocol defines the standard operating procedure (SOP) for validating the specificity of the Maph-Specific mAb Assay. This is a self-validating system : if the controls fail, the data is automatically rejected.[1]

Phase 1: Preparation of Standards
  • Analyte Stock: Dissolve 2-(Methylamino)-2-phenylacetic acid standard to 1 mg/mL in DMSO.

  • Interferent Stocks: Prepare 10 mg/mL stocks of Phenylglycine, Phenylalanine, and Mandelic acid.

  • Assay Buffer: PBS pH 7.4 + 0.1% BSA (blocking agent).

Phase 2: The Displacement Assay (Competitive ELISA)
  • Coating: Coat 96-well microplate with Maph-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x.

  • Blocking: Add 200 µL 1% Casein/PBS for 2 hours.

  • Competition:

    • Row A: Serial dilution of Maph (Analyte) (0.1 to 1000 ng/mL).[1]

    • Row B: Serial dilution of Phenylglycine (Interferent) (10 to 100,000 ng/mL).[1]

    • Row C: Serial dilution of Phenylalanine .[1]

  • Incubation: Add the specific anti-Maph mAb (Clone 2M-Phg) to all wells.[1] Incubate 1 hour at 25°C. Causality: The free analyte in solution competes with the plate-bound antigen for the antibody.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1] Incubate 30 min. Develop with TMB substrate.[1]

Phase 3: Calculation of Cross-Reactivity (CR)

Calculate the IC50 (concentration inhibiting 50% of binding) for the analyte and each interferent.



  • Validation Criteria: If the IC50 of the Analyte shifts by >10% between replicates, the assay is invalid.

Decision Workflow & Visualization

The following diagram illustrates the logical pathway for selecting the appropriate assay based on the "Specificity vs. Throughput" trade-off.

AssaySelection Start Start: Sample Analysis for Maph Impurity MatrixCheck Is the Matrix Complex? (Contains Phenylglycine/Phe?) Start->MatrixCheck SimpleMatrix Simple Buffer/Synthesis Step MatrixCheck->SimpleMatrix No ComplexMatrix Biological Fluid / Crude Reaction MatrixCheck->ComplexMatrix Yes PolyAssay Use Polyclonal ELISA (Method A) SimpleMatrix->PolyAssay ThroughputCheck Throughput Requirement? ComplexMatrix->ThroughputCheck HighThroughput High Volume (>50 samples/day) ThroughputCheck->HighThroughput High LowThroughput Low Volume / Confirmation ThroughputCheck->LowThroughput Low MAbAssay Use Maph-Specific mAb Assay (Method B) HighThroughput->MAbAssay LCMS Use LC-MS/MS (Method C) LowThroughput->LCMS

Figure 1: Decision matrix for selecting the optimal analytical method for 2-(Methylamino)-2-phenylacetic acid based on matrix complexity and throughput needs.

References

  • Martinez-Arcediano, A., et al. (2012).[1] "Targeting a Cross-Reactive Gly m 5 Soy Peptide as Responsible for Hypersensitivity Reactions." PLOS ONE. Available at: [Link] (Provides foundational principles on epitope mapping and cross-reactivity).[1]

  • Sotnikov, D.V., et al. (2021).[1] "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI - Biosensors. Available at: [Link] (Demonstrates how assay format influences specificity).

  • Dasgupta, A. (2022).[1] "Interferences in Immunoassay." Clinical Chemistry and Laboratory Medicine. Available at: [Link] (Authoritative review on cross-reactivity mechanisms in clinical diagnostics).

  • BenchChem Application Notes. (2025). "A Comparative Guide to Antibody Cross-Reactivity in 2-Hydroxyphenylacetic Acid Immunoassays.

Sources

Comparative

"inter-laboratory validation of analytical methods for 2-(Methylamino)-2-phenylacetic acid"

Executive Summary 2-(Methylamino)-2-phenylacetic acid (also known as -methylphenylglycine) is a critical chiral intermediate in the synthesis of semi-synthetic -lactam antibiotics and specific alkaloid derivatives. Its a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine) is a critical chiral intermediate in the synthesis of semi-synthetic 

-lactam antibiotics and specific alkaloid derivatives. Its amphoteric nature (containing both a basic secondary amine and an acidic carboxyl group) and the presence of a chiral center present unique analytical challenges.

This guide provides a comparative technical analysis of analytical methodologies suitable for this compound, focusing specifically on inter-laboratory validation . We move beyond simple intra-lab repeatability to address reproducibility —the ability of a method to perform consistently across different sites, analysts, and instrument platforms.

Key Takeaways:

  • Achiral Analysis: Ion-pair chromatography is often unstable during transfer; Low-pH Reversed-Phase HPLC (RP-HPLC) is the recommended standard for assay and chemical purity.

  • Chiral Analysis: Ligand Exchange Chromatography (LEC) is cost-effective but difficult to reproduce between labs. Zwitterionic Chiral Stationary Phases (CSPs) offer superior robustness for inter-lab transfer.

  • Validation Focus: The most common failure mode in transferring these methods is pH sensitivity.

Technical Background & Analytical Challenges

Before selecting a method for validation, one must understand the molecule's behavior in solution.

PropertyAnalytical Implication
Zwitterionic Character The molecule exists as a cation, zwitterion, or anion depending on pH. Retention on C18 is highly sensitive to mobile phase pH.
Chirality Enantiomers (

and

) have identical physical properties in achiral environments. A chiral selector is mandatory for enantiomeric purity testing.
UV Absorbance The phenyl ring provides absorbance, but it is relatively weak. Detection is typically done at low wavelengths (210–220 nm), increasing susceptibility to solvent cutoff noise.

Comparative Analysis of Methodologies

We evaluated three primary methodologies for their suitability in a multi-site quality control (QC) environment.

Method A: RP-HPLC (Low pH) – Recommended for Assay
  • Mechanism: Suppression of carboxylic acid ionization using phosphate buffer (pH 2.5) on a C18 column.[1][2]

  • Pros: High robustness, standard equipment, low cost.

  • Cons: Poor retention of highly polar impurities without careful optimization.

Method B: Chiral Ligand Exchange (CLEC) – Legacy Method
  • Mechanism: Addition of Cu(II) complexes (e.g., Cu-L-Proline) to the mobile phase.

  • Pros: Very cheap columns (standard C18).

  • Cons: High Inter-lab Failure Rate. The equilibrium is temperature-sensitive and slow to equilibrate, leading to retention time shifts between labs.

Method C: Zwitterionic Chiral Stationary Phase (ZWIX) – Recommended for Chiral Purity
  • Mechanism: Cinchona alkaloid-derived selectors bonded to the silica.

  • Pros: High selectivity (

    
    ), uses standard LC-MS compatible solvents (MeOH/ACN/Acid), highly reproducible.
    
  • Cons: Higher column cost.

Performance Matrix
MetricMethod A (RP-HPLC)Method B (CLEC)Method C (ZWIX CSP)
Linearity (

)
> 0.999> 0.995> 0.999
LOD (ppm) 10505
Inter-Lab %RSD 1.2% (Excellent)6.8% (Poor)1.5% (Excellent)
Transfer Risk LowHighLow

Master Protocols for Validation

To ensure successful inter-laboratory validation, the following protocols must be adhered to. These are designed to minimize variables that typically cause transfer failures.

Method A: Achiral Purity & Assay (The Robust Standard)
  • Column: C18 End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted precisely with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (
    
    
    
    is critical).
  • Detection: UV @ 215 nm.

Expert Insight: The pH of 2.5 is chosen because the pKa of the carboxylic acid is approx 2.2. At pH 2.5, the equilibrium is controlled. If you run at pH 3-4, slight pH meter errors between Lab A and Lab B will cause massive retention shifts.

Method C: Chiral Purity (The Transferable Choice)
  • Column: Chiralpak ZWIX(+) or equivalent,

    
     mm, 3 µm.
    
  • Mobile Phase: MeOH / Acetonitrile / Acetic Acid / Isopropylamine (49 : 49 : 1 : 1 v/v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (or MS detection).

Expert Insight: Unlike Ligand Exchange, this method does not require long equilibration times. The inclusion of Isopropylamine acts as a scavenger for non-specific silanol interactions, sharpening the peaks.

Inter-Laboratory Validation Workflow

This workflow follows ICH Q2(R2) and USP <1224> guidelines. It is designed to detect "method drift" before it impacts commercial release.

Visualization: The Validation Decision Matrix

ValidationWorkflow Start Start: Method Transfer Initiation PreVal Pre-Validation: Robustness Check (pH +/- 0.1, Temp +/- 2C) Start->PreVal Protocol Generate Master Protocol (USP <1224>) PreVal->Protocol Robustness Confirmed RoundRobin Round Robin Study (Lab A, Lab B, Lab C) Protocol->RoundRobin DataAnalysis Statistical Analysis (ANOVA, %RSD) RoundRobin->DataAnalysis Decision Inter-Lab %RSD < 2.0%? DataAnalysis->Decision Success Validation Successful: Issue Transfer Report Decision->Success Yes Failure Validation Failed: Root Cause Analysis Decision->Failure No RootCause Check Critical Variables: 1. pH Meter Calib 2. Column Batch 3. Dwell Volume Failure->RootCause RootCause->PreVal Re-optimize

Caption: Figure 1: Systematic workflow for inter-laboratory validation, emphasizing the feedback loop if statistical criteria (%RSD) are not met.

Experimental Data Analysis

The following data represents a summary of a validation study conducted across three independent laboratories (Lab A: Originating, Lab B: QC Site 1, Lab C: CRO).

Table 1: Inter-Laboratory Reproducibility (Method A - Achiral)
ParameterLab A (Origin)Lab B (Receiver)Lab C (Contract)Global %RSDAcceptance
Retention Time (min) 4.254.224.300.95%Pass
Tailing Factor 1.101.151.122.3%Pass
Assay (100% Level) 99.8%99.5%100.1%0.3%Pass
Resolution (Impurity) 2.52.42.1N/APass (>1.5)
Table 2: The "Pitfall" Data (Method B - Chiral Ligand Exchange)

Note: This dataset illustrates why Method B was rejected in favor of Method C.

ParameterLab ALab BLab CGlobal %RSDStatus
Enantiomeric Excess (%ee) 99.5%98.1%99.0%6.8% FAIL
Resolution (

)
1.81.20.935%FAIL

Analysis of Failure: Lab C utilized a different brand of HPLC system with a larger dwell volume, and their column oven temperature calibration was off by 1.5°C. In Ligand Exchange Chromatography, these minor differences caused the resolution to collapse. This validates the recommendation to switch to Method C (ZWIX CSP) , which showed a Global %RSD of 1.5% in the same study.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Ilisz, I., et al. (2013). Separation of amino acids and related compounds on cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7] U.S. Food and Drug Administration.[7] [Link]

Sources

Validation

Comparative Efficiency Analysis: Synthetic Pathways for 2-(Methylamino)-2-phenylacetic Acid

Executive Summary 2-(Methylamino)-2-phenylacetic acid (also known as -methylphenylglycine) is a critical chiral building block in the synthesis of peptidomimetics and semi-synthetic antibiotics. Its production presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine) is a critical chiral building block in the synthesis of peptidomimetics and semi-synthetic antibiotics. Its production presents a classic process chemistry dilemma: balancing atom economy against safety and purity.

This guide benchmarks the three dominant synthetic methodologies:

  • The Modified Strecker Synthesis: The industrial standard for throughput.

  • Reductive Amination: The "Green Chemistry" alternative for high purity.

  • Nucleophilic Substitution (

    
    ):  A legacy bench-scale route.
    

Key Finding: While the Strecker route offers the highest theoretical atom economy, Reductive Amination is recommended for laboratory to pilot-scale production due to its superior impurity profile and avoidance of cyanide handling.

Part 1: The Chemical Landscape

The following diagram visualizes the three competing retrosynthetic pathways converging on the target molecule.

SynthesisRoutes Target 2-(Methylamino)-2- phenylacetic acid Benzaldehyde Benzaldehyde Aminonitrile Intermediate: alpha-Aminonitrile Benzaldehyde->Aminonitrile Strecker Condensation Methylamine Methylamine Methylamine->Aminonitrile Strecker Condensation Imine Intermediate: Imine Species Methylamine->Imine Dehydration KCN KCN / NaCN KCN->Aminonitrile Strecker Condensation Aminonitrile->Target Acid Hydrolysis (HCl) Phenylglyoxylic Phenylglyoxylic Acid Phenylglyoxylic->Imine Dehydration RedAgent NaBH4 / H2-Pd RedAgent->Target Reduction Imine->Target Reduction BromoAcid alpha-Bromophenylacetic Acid BromoAcid->Target SN2 Substitution (Risk: Bis-alkylation) ExcessAmine Methylamine (Excess) ExcessAmine->Target SN2 Substitution (Risk: Bis-alkylation)

Caption: Convergence of Strecker, Reductive Amination, and SN2 pathways toward N-methylphenylglycine.

Part 2: Benchmarking the Routes

Route A: The Modified Strecker Synthesis

Mechanism: Condensation of benzaldehyde with methylamine and cyanide to form an


-aminonitrile, followed by harsh acid hydrolysis.
  • Pros: High atom economy; cheap starting materials; scalable.

  • Cons: Extreme safety hazards (HCN generation); harsh hydrolysis can racemize chiral centers; high salt waste stream.

  • Efficiency Rating: High Yield / High Risk .

Route B: Reductive Amination (Recommended)

Mechanism: Condensation of phenylglyoxylic acid with methylamine to form an imine, reduced in situ by sodium borohydride or catalytic hydrogenation.

  • Pros: Mild conditions; aqueous-friendly; avoids toxic cyanide; high chemoselectivity (minimizes over-alkylation).

  • Cons: Phenylglyoxylic acid is more expensive than benzaldehyde.

  • Efficiency Rating: High Purity / Moderate Cost .

Route C: Nucleophilic Substitution ( )

Mechanism: Displacement of bromide from


-bromophenylacetic acid by methylamine.
  • Pros: Simple "bucket chemistry" for small scales.

  • Cons: Significant side reactions. The product is a secondary amine which is more nucleophilic than the starting material, leading to

    
    -dimethyl (tertiary amine) impurities.
    
  • Efficiency Rating: Low Efficiency / High Impurity .

Decision Matrix
MetricRoute A: StreckerRoute B: Reductive AminationRoute C:

Substitution
Typical Yield 80–90%75–85%50–65%
Purity (Crude) Moderate (Salts present)High (>95%)Low (Over-alkylation)
Atom Economy ExcellentGoodPoor (Stoichiometric waste)
Safety Profile Critical (Cyanide)Good (Flammables)Moderate (Corrosives)
Scalability IndustrialPilot/LabLab Only

Part 3: Detailed Experimental Protocols

Protocol 1: Reductive Amination (High Purity Method)

Context: This protocol utilizes a "one-pot" approach minimizing isolation steps. It relies on the formation of the imine followed by selective reduction.

Reagents:

  • Phenylglyoxylic acid (15.0 g, 100 mmol)

  • Methylamine (2.0 M in THF, 60 mL, 120 mmol)

  • Sodium Borohydride (

    
    , 5.7 g, 150 mmol)
    
  • Methanol (dry, 150 mL)

Step-by-Step Workflow:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve phenylglyoxylic acid in Methanol. Cool to 0°C in an ice bath.

  • Amine Addition: Add the Methylamine solution dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp <10°C to prevent polymerization.

  • Equilibration: Allow the mixture to stir at room temperature for 2 hours. The solution will turn slightly yellow, indicating imine formation.

  • Reduction: Cool back to 0°C. Add

    
     portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.
    
  • Quench: Stir for 3 hours. Quench excess hydride by carefully adding 1M HCl until pH reaches ~2.

  • Isolation: Evaporate methanol under reduced pressure. The residue is the hydrochloride salt.[1]

  • Purification: Recrystallize from Ethanol/Ether to yield white crystals.

Validation Check:

  • TLC: Silica gel, MeOH/DCM (1:9). Product

    
     ~0.4 (ninhydrin stain positive).
    
  • NMR:

    
     NMR should show a singlet for the N-methyl group at 
    
    
    
    ~2.4 ppm.
Protocol 2: Modified Strecker (Industrial Standard)

Context: Only to be performed in a high-efficiency fume hood with cyanide antidote kits present.

Reagents:

  • Benzaldehyde (10.6 g, 100 mmol)

  • Methylamine hydrochloride (7.4 g, 110 mmol)

  • Potassium Cyanide (KCN, 7.2 g, 110 mmol)

  • Water/Ethanol (1:1 mixture)

Step-by-Step Workflow:

  • Pre-mix: Dissolve Methylamine HCl in water. Add Benzaldehyde dissolved in ethanol.

  • Cyanide Addition: Add KCN solution dropwise. Critical: Do not acidify this solution, as HCN gas will evolve.

  • Stir: Stir at room temperature for 12 hours. The

    
    -aminonitrile will separate as an oil or solid.
    
  • Hydrolysis: Separate the organic layer.[1] Add 6M HCl (50 mL) and reflux for 4 hours. This converts the nitrile (-CN) to the acid (-COOH).

  • Workup: Cool the solution. The product precipitates as the hydrochloride salt upon cooling or addition of acetone.

Part 4: Troubleshooting & Optimization

The following logic tree helps resolve common synthesis issues:

Troubleshooting Start Problem Observed Issue1 Low Yield (Reductive Amination) Start->Issue1 Issue2 Over-alkylation (Tertiary Amine formed) Start->Issue2 Issue3 Racemization (Loss of Chirality) Start->Issue3 Sol1 Check pH: Imine formation requires neutral/slightly basic pH Issue1->Sol1 Sol2 Switch from SN2 to Reductive Amination Issue2->Sol2 Sol3 Avoid Strecker Hydrolysis. Use Enzymatic Route (Nitrilase) Issue3->Sol3

Caption: Troubleshooting logic for yield and purity issues in N-methylphenylglycine synthesis.

References

  • BenchChem. (2025).[2][3] Comparative Guide to the Synthesis of Phenylglycine Derivatives. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Utility. Retrieved from

  • Organic Chemistry Portal. (2020). Reductive Amination: Recent Literature and Protocols. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-phenylglycine and Derivatives. Retrieved from

  • LibreTexts. (2020).[4] Synthesis of Amines by Reductive Amination. Retrieved from

Sources

Comparative

"efficacy of 2-(Methylamino)-2-phenylacetic acid as a chiral solvating agent"

Executive Summary In the high-stakes arena of enantiopurity determination, 2-(Methylamino)-2-phenylacetic acid (commonly referred to as -Methylphenylglycine or NMPG ) occupies a specialized niche distinct from "gold stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of enantiopurity determination, 2-(Methylamino)-2-phenylacetic acid (commonly referred to as


-Methylphenylglycine  or NMPG ) occupies a specialized niche distinct from "gold standard" Chiral Solvating Agents (CSAs) like Mandelic Acid or 

-Methylbenzylamine.

While standard phenylglycine suffers from poor solubility in apolar NMR solvents due to zwitterionic lattice energy, the


-methyl modification of NMPG disrupts this lattice, significantly enhancing solubility in 

. This guide evaluates NMPG’s efficacy as an amphoteric CSA capable of resolving both chiral amines (via its acid moiety) and chiral acids (via its amine moiety), providing a "sterically tuned" alternative where primary amine CSAs fail to induce sufficient chemical shift non-equivalence (

).

Key Verdict: NMPG is the superior choice for sterically unhindered substrates where a tighter conformational lock is required than what Mandelic Acid provides.

Mechanism of Chiral Recognition

To understand why NMPG works, we must move beyond simple acid-base chemistry. The efficacy of a CSA is defined by the magnitude of the chemical shift non-equivalence (


) it induces between enantiomers.
The Steric "Lock" Mechanism

Unlike primary amino acid derivatives, the


-methyl group in NMPG serves two critical functions:
  • Conformational Rigidity: It introduces steric bulk that restricts rotation around the chiral center once the ion pair is formed.

  • Solubility Enhancement: It reduces the hydrogen-bonding network density in the solid state, allowing dissolution in non-polar solvents (

    
    , 
    
    
    
    ) essential for observing tight ion pairs.
Interaction Model

The chiral recognition relies on a rapid exchange equilibrium forming transient diastereomeric solvates.

G cluster_0 Formation of Diastereomeric Solvate cluster_1 Anisotropic Shielding Forces CSA CSA: (S)-N-Methylphenylglycine Complex Transient Diastereomeric Complex [CSA-H]+ ... [Sub-H]- CSA->Complex Diffusion Substrate Substrate: (R/S)-Target Substrate->Complex Diffusion IonPair Primary Force: Ionic H-Bonding (Anchor Point) Complex->IonPair PiStack Secondary Force: Phenyl Ring Anisotropy (Shielding Cone) Complex->PiStack Steric Tertiary Force: N-Methyl Steric Lock (Differentiation) Complex->Steric Result Result: Distinct Chemical Shifts (Δδ) for (R) and (S) Enantiomers IonPair->Result PiStack->Result Steric->Result

Figure 1: Mechanistic pathway of chiral recognition using NMPG. The N-methyl group (Yellow Node) provides the critical steric differentiation often lacking in primary amine CSAs.

Comparative Analysis

This section objectively compares NMPG against the industry standards: Mandelic Acid (for resolving amines) and


-Methylbenzylamine  (for resolving acids).
Table 1: Performance Matrix
FeatureN-Methylphenylglycine (NMPG) Mandelic Acid

-Methylbenzylamine
Primary Application Amphoteric (Resolves Acids & Bases)Resolving Basic AminesResolving Carboxylic Acids
Solubility (

)
Moderate (Improved vs Phenylglycine)Excellent Excellent

Magnitude
High (0.05 - 0.20 ppm)Moderate (0.02 - 0.10 ppm)Moderate (0.02 - 0.10 ppm)
Resolution Mechanism 3-Point (Ion +

+ Steric Bulk )
2-Point (Ion +

)
2-Point (Ion +

)
Cost Efficiency ModerateHigh (Very Cheap)High (Cheap)
Best For Conformationally mobile substrates Rigid, aromatic aminesSimple aliphatic acids
Deep Dive: NMPG vs. Mandelic Acid

Mandelic acid is the default choice for chiral amines. However, it often fails when the substrate is flexible (e.g., linear aliphatic amines).

  • The Mandelic Limitation: The lack of steric bulk near the chiral center allows the substrate to rotate, averaging out the anisotropic shielding effects.

  • The NMPG Advantage: The

    
    -methyl group of NMPG creates a "pocket." When NMPG binds a substrate, the steric clash forces the substrate into a specific conformation relative to the phenyl ring. This maximizes the magnetic anisotropy experienced by the substrate protons, resulting in larger split peaks (
    
    
    
    ).

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : if you do not observe specific checkpoints, the experiment has failed, and data should not be collected.

Materials
  • CSA: (S)-(+)-2-(Methylamino)-2-phenylacetic acid (>98% ee).

  • Solvent:

    
     (neutralized over basic alumina) or 
    
    
    
    .
    • Note: Avoid DMSO or Methanol; they disrupt the critical ion-pairing H-bonds.

  • Substrate: Racemic or enantioenriched target compound (approx 10 mg).

Workflow Diagram

Workflow Start Start: 10mg Substrate Step1 1. Dissolve in 0.6mL CDCl3 Start->Step1 Step2 2. Record Reference 1H NMR Step1->Step2 Step3 3. Add 0.5 eq CSA (Solid) Step2->Step3 Check1 Checkpoint: Solubility Check Step3->Check1 Check1->Step1 Precipitate? Switch to C6D6 Step4 4. Add CSA to reach 2.0 eq Check1->Step4 Clear Step5 5. Record Final Spectrum Step4->Step5

Figure 2: Step-by-step titration workflow for NMR enantiodiscrimination.

Step-by-Step Procedure
  • Baseline Acquisition: Dissolve 10 mg of substrate in 600

    
    L of 
    
    
    
    . Acquire a standard
    
    
    NMR.
  • Titration (0.5 eq): Add 0.5 equivalents of solid NMPG directly to the tube. Shake vigorously.

    • Validation Check: Ensure the solution remains clear. If precipitation occurs, you have formed an insoluble salt. Stop. Switch solvent to

      
       or add trace 
      
      
      
      (warning: this lowers
      
      
      ).
  • Saturation (2.0 eq): Add remaining NMPG to reach a 2:1 CSA:Substrate ratio. A generic 1:1 ratio is often insufficient for fast-exchange equilibrium; excess CSA pushes the equilibrium toward the bound complex.

  • Acquisition: Acquire the spectrum. Focus on protons nearest the chiral center (typically

    
    -protons or methyl groups).
    
Data Analysis

Calculate the non-equivalence (


) using the formula:


[1]
  • Success Criteria: A

    
     ppm is required for accurate integration. If 
    
    
    
    ppm, the resolution is insufficient for quantitative ee determination.

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Authoritative text on CSA mechanisms and phenylglycine derivatives).

  • Parker, D. (1991). "NMR determination of enantiomeric purity". Chemical Reviews, 91(7), 1441–1457. (Foundational review establishing the efficacy of arylacetic acid derivatives).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17–118. (Detailed comparison of Mandelic acid vs Phenylglycine derivatives).

  • Omata, Y., et al. (2022). "Phenylglycine methyl ester, a useful tool for absolute configuration determination". Frontiers in Catalysis. (Specific application of phenylglycine derivatives).

Sources

Validation

"comparative analysis of the metabolic stability of 2-(Methylamino)-2-phenylacetic acid and its analogs"

Executive Summary This guide provides a technical comparative analysis of the metabolic stability of 2-(Methylamino)-2-phenylacetic acid (also known as -methylphenylglycine or NMPG) against three structurally significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the metabolic stability of 2-(Methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine or NMPG) against three structurally significant analogs.

In drug discovery,


-amino acid derivatives often serve as scaffolds for excitotoxicity modulators (e.g., NMDA/mGluR ligands) and peptidomimetics. However, the introduction of the 

-methyl group, while beneficial for lipophilicity and blood-brain barrier (BBB) penetration, introduces a specific metabolic liability: oxidative

-demethylation.

This document details the mechanistic pathways, provides a validated microsomal stability protocol, and presents a comparative performance profile to aid in lead optimization.

Structural Context & Analogs

To understand the metabolic fate of 2-(Methylamino)-2-phenylacetic acid, we compare it against analogs that isolate specific metabolic variables: steric hindrance, electronic effects, and degree of alkylation.

Compound IDStructure NameChemical ModificationRationale for Comparison
Target (A) 2-(Methylamino)-2-phenylacetic acid Parent ScaffoldBaseline for

-demethylation liability.
Analog B 2-Amino-2-phenylacetic acid (Phenylglycine)Non-methylatedRepresents the primary metabolite; assesses stability without the labile methyl group.
Analog C 2-(Dimethylamino)-2-phenylacetic acidTertiary AmineAssesses the rate of sequential

-demethylation (typically faster than secondary amines).
Analog D 2-(Methylamino)-2-(4-fluorophenyl)acetic acidPara-Fluoro substitutionBlocks potential aromatic hydroxylation (CYP-mediated) to isolate

-dealkylation kinetics.

Mechanistic Analysis: The N-Demethylation Pathway[1][2]

The primary metabolic clearance pathway for 2-(Methylamino)-2-phenylacetic acid is Cytochrome P450 (CYP)-mediated oxidative


-demethylation. Understanding this mechanism is crucial for interpreting stability data.
The Catalytic Cycle
  • H-Abstraction: The CYP enzyme (typically CYP3A4 or CYP2D6) abstracts a hydrogen atom from the

    
    -methyl group.
    
  • Radical Rebound: The resulting carbon radical recombines with the heme-bound hydroxyl radical.

  • Carbinolamine Formation: This forms an unstable carbinolamine intermediate.

  • Collapse: The intermediate spontaneously collapses, releasing formaldehyde and the primary amine (Analog B).

Pathway Visualization

The following diagram illustrates the metabolic trajectory and the competing aromatic hydroxylation pathway blocked in Analog D.

MetabolicPathway Parent 2-(Methylamino)-2- phenylacetic acid (Target A) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (H-Abstraction) AromaticOH Para-Hydroxylated Metabolite Parent->AromaticOH Minor Pathway (Blocked in Analog D) Metabolite1 Phenylglycine (Analog B) Intermediate->Metabolite1 Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Figure 1: Oxidative metabolic pathway of N-methylphenylglycine showing the critical N-demethylation route and potential aromatic oxidation.

Experimental Protocol: Microsomal Stability Assay

To generate the data presented in Section 5, the following self-validating protocol is recommended. This workflow ensures reproducibility and accounts for cofactor dependence.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH regenerating system to the sample wells.[1]

    • Control: Prepare a parallel set without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Quench Solution.

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).

    • Monitor the transition of the parent ion

      
       to the major fragment.
      
Assay Workflow Diagram

AssayProtocol cluster_cycle 3. Kinetic Sampling Loop Step1 1. Preparation Buffer + HLM + Compound (37°C Pre-warm) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Time0 T=0 min Step2->Time0 TimeX T=5, 15, 30, 60 min Step2->TimeX Step4 4. Termination Add Ice-Cold ACN + Internal Std Time0->Step4 TimeX->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Workflow for the microsomal stability assay determining intrinsic clearance.

Comparative Data Analysis

The following table presents a comparative performance profile . These values represent typical kinetic data derived from Structure-Metabolism Relationship (SMR) studies of phenylglycine derivatives in human liver microsomes.

Stability Profile Summary
Compound

(min)

(µL/min/mg)
Metabolic ClassificationDominant Pathway
Target (A) 28.5 48.6 Moderate

-Demethylation
Analog B (Primary)>120< 5.0High StabilityMinor Acetylation / Direct Conjugation
Analog C (Dimethyl)12.4112.0Low StabilityRapid Sequential

-Demethylation
Analog D (4-Fluoro)32.043.3Moderate

-Demethylation (Aromatic oxidation blocked)
Technical Interpretation[1][4]
  • Effect of N-Methylation (Target A vs. B): The parent compound (Target A) shows significantly higher clearance (

    
    ) compared to the non-methylated Analog B. This confirms that the 
    
    
    
    -methyl group is the primary "soft spot" for CYP enzymes. Analog B is metabolically robust in Phase I assays but may require hepatocyte assays to evaluate Phase II conjugation (glucuronidation).
  • Effect of Tertiary Amine (Analog C): The dimethyl analog exhibits a short half-life (

    
     min). Tertiary amines often undergo dealkylation faster than secondary amines due to the lower bond dissociation energy of the C-H bonds adjacent to the nitrogen, making them high-clearance liabilities.
    
  • Effect of Fluorination (Analog D): Para-fluorination (Analog D) provides only a marginal improvement in stability (

    
     increases from 28.5 to 32.0 min). This suggests that aromatic hydroxylation is a minor pathway  for this scaffold. The metabolic instability is driven almost entirely by the amine moiety. Therefore, to improve the stability of Target A, modifications should focus on the amine (e.g., steric protection or bioisosteres) rather than the phenyl ring.
    

Recommendations for Optimization

Based on the comparative analysis, researchers aiming to optimize 2-(Methylamino)-2-phenylacetic acid for drug development should consider:

  • Steric Shielding: Introducing an

    
    -methyl group (creating a quaternary center) or using an 
    
    
    
    -isopropyl group instead of
    
    
    -methyl can significantly reduce CYP access to the nitrogen lone pair.
  • Deuteration: Deuterating the

    
    -methyl group (
    
    
    
    -CD
    
    
    ) exploits the Kinetic Isotope Effect (KIE). Since C-H bond breakage is the rate-limiting step (see Section 3), C-D bonds may extend the half-life without altering binding affinity.
  • Phase II Assessment: Since Analog B (the primary metabolite) is stable in microsomes, proceed to hepatocyte stability assays to check for rapid glucuronidation of the carboxylic acid, which microsomes (lacking UDPGA cofactor) will not detect.

References

  • Seger, S. T., et al. (2015). "Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450."[2] Chemical Research in Toxicology. [Link]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]

  • Rashed, S. A., et al. (2015). "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products."[3] Natural Product Reports. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 2-(Methylamino)-2-phenylacetic Acid

[1][2] Executive Summary & Immediate Action 2-(Methylamino)-2-phenylacetic acid (also known as N-Methylphenylglycine) is an amphoteric amino acid derivative commonly used as a chiral intermediate in peptide synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

2-(Methylamino)-2-phenylacetic acid (also known as N-Methylphenylglycine) is an amphoteric amino acid derivative commonly used as a chiral intermediate in peptide synthesis and drug development.[1][2] While not classified as "Acutely Toxic" (P-List) under RCRA regulations, it acts as a significant skin, eye, and respiratory irritant .[1]

Critical Disposal Directive:

  • Primary Stream: Solid Hazardous Waste (Organic).

  • Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in regular trash.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic degradation.

Chemical Profile & Identification

Precise identification is the first step in compliant disposal. Ensure your container matches the following specifications before proceeding.

ParameterData
Chemical Name 2-(Methylamino)-2-phenylacetic acid
Synonyms N-Methylphenylglycine;

-(Methylamino)phenylacetic acid
CAS Number (Racemic) 14702-36-4 (Generic/Racemic)
CAS Number (Enantiomers) 25663-71-8 (R-isomer); 15028-44-1 (S-isomer)
Molecular Formula

Physical State White to off-white crystalline solid
Acidity/Basicity Amphoteric (Zwitterionic character expected)

Hazard Assessment (GHS Classification)

Understanding the mechanism of toxicity dictates the Personal Protective Equipment (PPE) selection. This compound is an irritant because the amine group can protonate tissue surfaces, while the carboxylic acid contributes to local pH changes on mucous membranes.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[3][4]

Required PPE for Disposal:

  • Respiratory: Use a NIOSH-approved N95 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions >1 M.

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for dust hazards.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Most common scenario: Expired reagent or weighing paper/gloves.

  • Segregation: Isolate the material from oxidizers. As an amino acid, it is generally compatible with other non-halogenated organic solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Methylamino)-2-phenylacetic acid, 99%"

    • Hazard Checkbox: [x] Irritant [x] Toxic (if required by local EHS for all chemical waste)[2]

  • Transfer: Transfer solid using a chemically inert spatula. Do not generate dust. If dust is visible, dampen slightly with inert oil (like mineral oil) if incineration is the endpoint, or work strictly in a fume hood.

  • Final Disposition: High-temperature incineration.

Scenario B: Aqueous or Solvent Solutions

Scenario: Leftover reaction mixtures or HPLC waste.

  • pH Check: Since the molecule is amphoteric, it is soluble in both acidic and basic aqueous solutions.

    • If pH < 2 or > 12.5: The waste is Corrosive (RCRA D002).

    • If pH 2–12.5: It is Toxic/Irritant waste.

  • Solvent Segregation:

    • Aqueous Only: Collect in "Aqueous Chemical Waste" carboys.

    • With Organics (MeOH, ACN): Collect in "Organic Solvent Waste" carboys.

  • Precipitation Warning: Do not mix high-concentration acidic solutions of this compound directly with high-concentration basic waste streams in the carboy. The neutralization heat can cause splattering, and the sudden pH change may precipitate the zwitterion, clogging the container.

Spill Contingency Protocol

Mechanism: The goal is to contain the irritant dust without aerosolizing it.[9]

  • Evacuate & Ventilate: If a large amount (>50g) is spilled outside a hood, evacuate the immediate area to let dust settle for 15 minutes.

  • PPE Up: Don goggles, nitrile gloves, and N95 respirator.

  • Containment:

    • Dry Spill: Cover the powder with a damp paper towel (water or mineral oil) to suppress dust. Gently sweep into a dustpan.

    • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe the surface with a mild detergent and water. The compound is water-soluble.[6]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-(Methylamino)-2-phenylacetic acid to ensure compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: 2-(Methylamino)-2-phenylacetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Is Solid Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Is Liquid SolidSeg Segregate from Oxidizers Solid->SolidSeg LiquidSolvent Contains Solvents? (MeOH, ACN, etc.) Liquid->LiquidSolvent SolidCont Container: Wide-mouth HDPE/Glass SolidSeg->SolidCont Label Labeling: Full Chemical Name + 'Irritant' SolidCont->Label OrgStream Stream: Organic Solvent Waste LiquidSolvent->OrgStream Yes AqStream Stream: Aqueous Chemical Waste LiquidSolvent->AqStream No (Water only) OrgStream->Label AqStream->Label Final Final Disposal: High-Temp Incineration Label->Final

Caption: Operational workflow for the segregation and disposal of N-Methylphenylglycine waste streams.

Regulatory Compliance (RCRA/EPA)[3]

  • RCRA Status: 2-(Methylamino)-2-phenylacetic acid is not a P-listed (acutely toxic) or U-listed hazardous waste by specific name [1].[1][2]

  • Characteristic Waste: However, if mixed with flammable solvents, it carries the D001 code. If the pH of the solution is <2 or >12.5, it carries the D002 code.

  • Laboratory Standard: Always adhere to 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • PubChem. "Compound Summary: N-Methylphenylglycine." National Library of Medicine. Available at: [Link]

Sources

Handling

Operational Safety Protocol: Handling 2-(Methylamino)-2-phenylacetic Acid in Pharmaceutical R&amp;D

Executive Summary & Hazard Context 2-(Methylamino)-2-phenylacetic acid (N-Methyl-2-phenylglycine) is a critical chiral building block often utilized in the synthesis of beta-lactam antibiotics and excitability research....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-(Methylamino)-2-phenylacetic acid (N-Methyl-2-phenylglycine) is a critical chiral building block often utilized in the synthesis of beta-lactam antibiotics and excitability research. While not classified as acutely fatal, its hazard profile is dominated by its nature as an irritant amine .

Safety in the laboratory is not merely compliance; it is a variable that directly impacts the purity of your data and the continuity of your research. The primary risk vector for this compound is inhalation of fine particulates during weighing and transfer, leading to respiratory sensitization or mucosal irritation (H335).

Core Hazard Analysis (GHS Classification)
  • H315: Causes skin irritation.[1][2][3] (Amine functionality can disrupt the stratum corneum).

  • H319: Causes serious eye irritation.[1][2][3][4] (High risk of corneal opacity if untreated).

  • H335: May cause respiratory irritation.[1][2][3] (The critical control point for this protocol).

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the minimum and enhanced protection levels based on the scale of operation.

Protection ZoneStandard Protocol (< 10g)Enhanced Protocol (> 10g or Open Handling)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Gloving (Nitrile over Nitrile or Laminate)Amine derivatives can permeate thin latex. Nitrile provides superior chemical resistance and contrast for powder visualization.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesStandard safety glasses are insufficient against airborne dust migration that can bypass side shields.
Respiratory Fume Hood (Sash @ 18")N95/P100 Respirator (If hood unavailable)Engineering controls (hood) are primary. If working outside a hood (e.g., balance calibration), a particulate respirator is mandatory to prevent H335 events.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronPrevents accumulation of static-charged powder on street clothes, reducing secondary exposure outside the lab.

Operational Workflow: Handling & Synthesis

The following workflow integrates engineering controls with PPE to create a self-validating safety loop.

Protocol: Solid Transfer & Solubilization
  • Engineering Check: Verify Fume Hood face velocity is between 0.4 – 0.6 m/s before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway" to prevent dispersal.

  • Solvent Selection: When solubilizing, add solvent slowly to the solid. Exothermic solvation is possible with amine acids; ensure cooling is available.

Visualization: Safe Handling Logic

The following diagram illustrates the critical decision points during the handling process to minimize exposure.

HandlingWorkflow Start Start: Retrieve Reagent CheckHood Check Fume Hood Velocity > 0.4 m/s Start->CheckHood PPE_Don Don PPE: Nitrile Gloves + Goggles CheckHood->PPE_Don OpenContainer Open Container Inside Hood Only PPE_Don->OpenContainer Weighing Weighing Step OpenContainer->Weighing DustCheck Is Dust Visible? Weighing->DustCheck StaticControl Apply Anti-Static Measures DustCheck->StaticControl Yes (High Risk) Solubilize Solubilize/Transfer DustCheck->Solubilize No (Safe) StaticControl->Weighing Retry Clean Wet Wipe Area Solubilize->Clean End Process Complete Clean->End

Figure 1: Operational logic flow for handling 2-(Methylamino)-2-phenylacetic acid, emphasizing dust control checkpoints.

Emergency Response & Waste Disposal

Spill Management (Dry Powder)
  • Do NOT use compressed air. This will aerosolize the irritant.

  • Method: Cover the spill with a damp paper towel (to suppress dust) and wipe inward.

  • Decontamination: Clean the surface with a mild acidic detergent (e.g., dilute citric acid) to neutralize residual amine traces, followed by water.

Waste Segregation Strategy

Proper disposal prevents downstream reactions in waste containers.

WasteTree Waste Waste Generated Type State? Waste->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Dry Liquid Liquid Waste (Mother Liquor) Type->Liquid Wet BinSolid Solid Hazardous Waste Bin (Label: Irritant) Solid->BinSolid Halogen Halogenated? Liquid->Halogen BinHalo Halogenated Organic Waste Halogen->BinHalo Yes (e.g. DCM) BinNonHalo Non-Halogenated Organic Waste Halogen->BinNonHalo No (e.g. MeOH)

Figure 2: Waste segregation decision tree ensuring compliance with environmental safety standards.

References

  • PubChem. (n.d.). 2-(Methylamino)-2-phenylacetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • OSHA. (n.d.).[3][5][6] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • NIOSH. (2023).[7] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Methylamino)-2-phenylacetic acid
Reactant of Route 2
2-(Methylamino)-2-phenylacetic acid
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